molecular formula C6H3Br2N3 B1149190 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-30-2

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1149190
CAS No.: 1357945-30-2
M. Wt: 276.919
InChI Key: LQKRJJHFVCFTHM-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a high-value, fused bicyclic heterocycle that serves as a versatile synthetic intermediate in advanced discovery research . The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its unique arrangement of nitrogen atoms providing specific electronic and steric properties that favor interactions with biological targets . The presence of two bromine atoms on the core structure offers distinct synthetic utility, serving as reactive handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, as well as nucleophilic substitution reactions . This allows researchers to efficiently introduce diverse complexity and functionality, enabling the exploration of structure-activity relationships and the creation of compound libraries for screening. The primary research applications for this derivative lie in the design and synthesis of novel bioactive molecules. This scaffold has been incorporated into compounds investigated for a range of pharmacological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators . Its planar, aromatic structure makes it a promising candidate for the development of compounds that can interact with enzyme active sites and genetic material. Beyond life sciences, the inherent properties of the pyrazolo[4,3-c]pyridine core may also lend itself to the development of advanced materials, such as functional polymers and components for organic electronics . 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKRJJHFVCFTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274242
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo-
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Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-30-2
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo-
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyrazolo[4,3-c]pyridine Core

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the myriad of heterocyclic systems, the pyrazolo[4,3-c]pyridine core has garnered significant attention as a "privileged" structure. Its unique arrangement of nitrogen atoms and fused ring system imparts a distinct three-dimensional geometry, making it an ideal framework for interacting with a wide range of biological targets. Derivatives of the broader pyrazolopyridine class have demonstrated a remarkable spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways.[1][2][3]

This technical guide focuses on a particularly valuable, yet underexplored, derivative: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine . The presence of two bromine atoms at key positions (C3 and C4) on this scaffold provides medicinal chemists with a powerful toolkit for molecular elaboration. These halogens serve as versatile synthetic handles for the introduction of diverse functional groups through modern cross-coupling methodologies, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will provide a comprehensive overview of the chemical properties of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, including its synthesis, spectroscopic characterization, and reactivity, with a particular focus on its application in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a scaffold is paramount for its effective utilization in drug design and development. The key properties of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃Br₂N₃[4]
Molecular Weight 276.92 g/mol [4]
Appearance Solid
SMILES Brc1nccc2[nH]nc(Br)c12[4]
InChI Key Not available in search results
CAS Number 1357945-76-6[5]

Synthesis of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Scaffold

Conceptual Synthetic Workflow:

G cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Annulation cluster_2 Final Product start Substituted Pyridine Precursor step1 Nitration start->step1 step2 Halogenation step1->step2 step3 Reaction with Hydrazine step2->step3 step4 Cyclization step3->step4 end_product 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine step4->end_product

Conceptual synthetic workflow for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Detailed Hypothetical Protocol:

  • Step 1: Synthesis of a Dihalonicotinic Acid Derivative. The synthesis would likely commence with a commercially available and suitably substituted pyridine derivative, such as a dihalonicotinic acid.

  • Step 2: Nitration. Regioselective nitration of the pyridine ring would be a crucial step to introduce a nitro group, which is a precursor to the amine functionality required for pyrazole ring formation.

  • Step 3: Reduction of the Nitro Group. The nitro group would then be reduced to an amino group, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

  • Step 4: Diazotization and Sandmeyer-type Reaction. The resulting aminopyridine could undergo diazotization followed by a Sandmeyer-type reaction to introduce the bromine atoms at the desired positions. Alternatively, direct bromination of an activated pyridine ring could be explored.

  • Step 5: Pyrazole Ring Formation. The final key step would involve the condensation of the appropriately substituted aminopyridine derivative with a suitable reagent to form the pyrazole ring. This could involve reaction with a hydrazine derivative, followed by cyclization.

It is important to note that the regioselectivity of each step would need to be carefully controlled to achieve the desired 3,4-dibromo substitution pattern on the pyrazolo[4,3-c]pyridine core.

Spectroscopic Characterization

Although specific experimental spectra for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine are not publicly available, we can predict the key features based on the analysis of related pyrazolopyridine structures.[6][7][8]

¹H NMR Spectroscopy (Predicted):

  • The spectrum is expected to be simple, showing signals for the two protons on the pyridine ring and the N-H proton of the pyrazole ring.

  • The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the bromine atoms and the fused pyrazole ring. They are likely to appear in the downfield region (δ 7.0-9.0 ppm).

  • The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift, and its position may be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

  • The spectrum will show six distinct signals corresponding to the six carbon atoms of the bicyclic system.

  • The carbons bearing the bromine atoms (C3 and C4) will exhibit chemical shifts influenced by the halogen's inductive effect.

  • The chemical shifts of the other carbon atoms will provide valuable information about the electronic distribution within the heterocyclic system.

Mass Spectrometry (Predicted):

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for [M], [M+2], and [M+4] peaks).

  • The molecular ion peak [M]⁺ should be observed at m/z 275/277/279.

  • Fragmentation patterns would likely involve the loss of bromine atoms and potentially the cleavage of the heterocyclic rings.[9][10]

Chemical Reactivity and Synthetic Utility

The true value of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in drug discovery lies in its reactivity, particularly the differential reactivity of the two bromine atoms. This allows for the sequential and regioselective introduction of different substituents, a key strategy in building molecular complexity and exploring SAR.

Differential Reactivity of C3-Br and C4-Br:

The electronic environment of the C3 and C4 positions is not identical, which can lead to differential reactivity in cross-coupling reactions. The C4 position is part of the pyridine ring, while the C3 position is part of the pyrazole ring. The relative reactivity will depend on factors such as the specific cross-coupling reaction, the catalyst and ligands used, and the nature of the coupling partner. Computational studies on related dihalopyridines suggest that the halogen adjacent to a nitrogen atom can be more reactive in some palladium-catalyzed cross-couplings.[11]

Key Cross-Coupling Reactions:

The bromine atoms on the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine scaffold are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.[12][13]

Generalized Suzuki-Miyaura Coupling Workflow:

G start 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine product Mono- or Di-arylated Pyrazolo[4,3-c]pyridine start->product Suzuki-Miyaura Coupling reagents Aryl/Heteroaryl Boronic Acid (or Ester) reagents->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->product

Generalized workflow for Suzuki-Miyaura coupling of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Exemplary Protocol for Regioselective Mono-Arylation (Hypothetical):

  • To a solution of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

  • The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to afford the mono-arylated product.

By carefully controlling the reaction conditions (e.g., temperature, catalyst, and stoichiometry of the boronic acid), it may be possible to achieve regioselective mono-arylation at either the C3 or C4 position. Subsequent coupling at the remaining bromine atom would allow for the synthesis of unsymmetrically disubstituted derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing a wide variety of primary and secondary amines, including anilines and alkylamines, onto the pyrazolopyridine scaffold.[14][15][16]

Generalized Buchwald-Hartwig Amination Workflow:

G start 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine product Mono- or Di-aminated Pyrazolo[4,3-c]pyridine start->product Buchwald-Hartwig Amination reagents Primary or Secondary Amine reagents->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) catalyst->product

Generalized workflow for Buchwald-Hartwig amination of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Exemplary Protocol for Regioselective Mono-Amination (Hypothetical):

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu).

  • The desired amine (1.1 equiv) and an anhydrous solvent (e.g., toluene or dioxane) are added.

  • The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Similar to the Suzuki-Miyaura coupling, achieving regioselectivity in the Buchwald-Hartwig amination will depend on the careful optimization of reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The 3,4-disubstituted pyrazolo[4,3-c]pyridine scaffold is a promising starting point for the development of new therapeutic agents. By leveraging the reactivity of the dibromo-intermediate, medicinal chemists can rapidly generate libraries of diverse compounds for biological screening.

Potential Therapeutic Areas:

  • Kinase Inhibition: The pyrazolopyridine core is a well-established scaffold for the design of kinase inhibitors. The ability to introduce various substituents at the C3 and C4 positions allows for the targeting of the ATP-binding site of different kinases.[17][18][19]

  • GPCR Modulation: Derivatives of related heterocyclic systems have shown activity as modulators of G-protein coupled receptors (GPCRs). The diverse substitution patterns achievable from 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine could lead to the discovery of novel GPCR ligands.[3]

  • Other Therapeutic Targets: The versatility of the scaffold makes it amenable to targeting a wide range of other protein classes, including proteases, ion channels, and nuclear receptors.

Structure-Activity Relationship (SAR) Studies:

The 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine core provides an excellent platform for systematic SAR exploration. By sequentially modifying the C3 and C4 positions with a variety of functional groups, researchers can probe the key interactions between the ligand and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine represents a highly valuable and versatile building block for modern drug discovery. Its di-halogenated nature provides two strategic points for molecular diversification through robust and well-established cross-coupling methodologies. While specific experimental data for this compound remains somewhat limited in the public domain, the foundational principles of heterocyclic chemistry and cross-coupling reactions provide a clear roadmap for its synthesis and functionalization. As the demand for novel and effective therapeutics continues to grow, the exploration of underexplored scaffolds like 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Sources

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, a halogenated heterocyclic compound of significant interest to the scientific community. Pyrazolopyridines, as a class, are recognized for their structural similarity to endogenous purines, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] This document delineates the core molecular structure, physicochemical properties, and inherent reactivity of the title compound. We will explore the strategic importance of the dibromo-substitution pattern, which provides versatile handles for synthetic elaboration, and discuss its potential applications as a building block for novel therapeutic agents and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific molecular entity.

Core Molecular Identity and Structure

The precise arrangement of atoms and fused ring systems defines the unique chemical nature of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Nomenclature and Isomeric Specificity

The IUPAC name, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, precisely describes its structure:

  • Pyrazolo[4,3-c]pyridine : This indicates the fusion of a pyrazole ring and a pyridine ring. The [4,3-c] designation specifies the connectivity, where the pyrazole ring's 4th and 3rd positions are fused to the 'c' face (the C3-C4 bond) of the pyridine ring. This distinguishes it from other isomers such as pyrazolo[3,4-c]-, [3,4-b]-, and [4,3-b]pyridines, each possessing distinct chemical properties.[2][3][4][5]

  • 3,4-Dibromo : Two bromine atoms are substituted on the heterocyclic core at positions 3 and 4.

  • 1H : This prefix denotes the position of the tautomeric hydrogen on the nitrogen atom at position 1 of the pyrazole ring, which is the more stable tautomer for many pyrazolopyridines.[2]

Synthetic_Diversification cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds Core 3,4-Dibromo-1H- pyrazolo[4,3-c]pyridine Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination (R₂-NH) Core->Buchwald C-N bond Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira C-C bond Stille Stille Coupling (R-SnBu₃) Core->Stille C-C bond Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine Amine/Aniline Derivatives Buchwald->Amine Alkyne Alkynyl Derivatives Sonogashira->Alkyne Alkyl Alkyl/Vinyl Derivatives Stille->Alkyl Start Pyridine Precursor (e.g., Substituted aminopyridine) Step1 Cyclization Reaction (e.g., via nitrosation/rearrangement) Start->Step1 Core 1H-Pyrazolo[4,3-c]pyridine (Unsubstituted Core) Step1->Core Step2 Dibromination (e.g., NBS or Br₂ in AcOH) Core->Step2 Product 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Step2->Product Purify Purification (Column Chromatography) Product->Purify Analyze Structural Characterization (NMR, MS, IR) Purify->Analyze

Caption: A logical workflow for the synthesis and validation of the target compound.

Illustrative Experimental Protocol

This protocol is a representative example and must be adapted and optimized under controlled laboratory conditions.

Step 1: Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core

  • Rationale: This step builds the fundamental fused-ring system. Methods often involve the cyclization of suitably substituted pyridine precursors, such as 3-acetamido-4-methylpyridine. 2[3]. Procedure: a. Dissolve the pyridine precursor in an appropriate solvent (e.g., acetic anhydride). b. Add a nitrosating agent (e.g., sodium nitrite) portion-wise at a controlled temperature (e.g., 0-5 °C) to form an N-nitroso intermediate. c. Heat the reaction mixture to induce rearrangement and cyclization. d. Perform an aqueous workup, neutralize, and extract the crude product with an organic solvent (e.g., ethyl acetate). e. Purify via column chromatography on silica gel.

Step 2: Dibromination of the Core

  • Rationale: This step introduces the key bromine functional handles. N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for electron-rich heterocyclic systems.

  • Procedure: a. Dissolve the purified 1H-pyrazolo[4,3-c]pyridine core in a suitable solvent (e.g., acetonitrile or acetic acid). b. Add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise. The slight excess ensures complete dibromination. c. Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS. d. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. e. Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate. f. Concentrate the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.

Trustworthiness through Structural Verification

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the disappearance of signals for the protons at C3 and C4 and confirm the presence of the remaining aromatic protons. ¹³C NMR will show the characteristic shifts for the carbon atoms bonded to bromine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass that corresponds to the molecular formula C₆H₃Br₂N₃. The isotopic pattern of two bromine atoms (a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks) is a definitive confirmation.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching in the pyrazole ring and C=C/C=N stretching in the aromatic system.

Applications in Research and Development

The unique structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine makes it a valuable intermediate for creating diverse libraries of new chemical entities.

  • Scaffold for Kinase Inhibitors: The pyrazolopyridine core is a well-established pharmacophore for kinase inhibitors. B[6][7]y using the bromine atoms as anchor points for Suzuki and Buchwald-Hartwig couplings, researchers can systematically probe the ATP-binding site of various kinases, which are key targets in oncology and inflammatory diseases. *[6][7] Anticancer Drug Discovery: Many pyrazolopyridine derivatives have demonstrated potent anticancer activity. T[1][8]his scaffold can be used to develop agents that function as Topoisomerase II inhibitors or target other pathways crucial for cancer cell proliferation. *[8][9] Neuroprotective Agents: Certain substituted pyrazolopyridines have shown significant neuroprotective activity, making this scaffold a promising starting point for developing treatments for neurodegenerative diseases. *[10] Materials Science: The rigid, planar, and electron-rich nature of the pyrazolopyridine system, combined with the ability to attach various functional groups, makes it a candidate for developing novel organic electronic materials, dyes, and photophysical probes.

[11]### References

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine - Amerigo Scientific. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. [Link]

  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem - NIH. [Link]

  • Structures of pyrazolopyridines with significant neuroprotective activity - ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]

  • Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. [Link]

  • 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - ResearchGate. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. In the absence of extensive empirical data in publicly accessible literature, this guide leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights herein are tailored for researchers in medicinal chemistry, materials science, and drug development, offering a foundational spectroscopic reference to aid in the synthesis, identification, and further investigation of this and structurally related compounds. Methodologies for spectral acquisition and interpretation are detailed, underpinned by established principles of spectroscopic analysis for halogenated nitrogen heterocycles.

Introduction: The Significance of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

The pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The introduction of bromine atoms at the 3 and 4 positions is anticipated to significantly modulate the electronic and steric properties of the core structure, potentially leading to novel therapeutic agents or materials with unique photophysical properties. An in-depth understanding of the spectroscopic signature of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in biological and chemical systems.

This guide is structured to provide a detailed, practical, and scientifically rigorous overview of the predicted spectroscopic data, beginning with the foundational principles of each technique and culminating in a synthesized, multi-faceted analytical profile of the target molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is expected to be characterized by distinct signals for the aromatic protons and the N-H proton of the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-68.1 - 8.3d
H-77.3 - 7.5d
N-H13.0 - 14.0br s

Predicted using computational models. Actual values may vary depending on solvent and experimental conditions.

Interpretation and Rationale:

  • Aromatic Protons (H-6 and H-7): The protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom.

  • N-H Proton: The proton on the pyrazole nitrogen is expected to be significantly downfield and broad due to hydrogen bonding and quadrupole effects from the nitrogen atom. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the heterocyclic framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-3115 - 120
C-4100 - 105
C-4a140 - 145
C-6148 - 152
C-7118 - 122
C-7a135 - 140

Predicted using computational models. Actual values may vary depending on solvent and experimental conditions.

Interpretation and Rationale:

  • Brominated Carbons (C-3 and C-4): The direct attachment of electronegative bromine atoms is expected to cause a significant upfield shift for C-3 and C-4 compared to their non-brominated counterparts, due to the heavy atom effect.

  • Pyridine Ring Carbons (C-6 and C-7): These carbons will resonate in the typical aromatic region, with C-6 being more downfield due to its proximity to the nitrogen atom.

  • Bridgehead Carbons (C-4a and C-7a): These quaternary carbons will likely have lower intensities and will be located in the downfield region of the aromatic spectrum.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for validating these predictions.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more). A proton-decoupled experiment is standard.

    • Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Caption: Workflow for NMR data acquisition and analysis.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted Major IR Absorption Bands for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (stretch)3100 - 3300Medium, BroadStretching
C-H (aromatic stretch)3000 - 3100MediumStretching
C=N (stretch)1600 - 1650StrongStretching
C=C (aromatic stretch)1450 - 1600Medium-StrongStretching
C-Br (stretch)500 - 600StrongStretching

Predicted using computational models. Actual values may be influenced by the physical state of the sample (solid vs. liquid).

Interpretation and Rationale:

  • N-H Stretching: The broadness of the N-H stretching band is indicative of intermolecular hydrogen bonding, a common feature in solid-state pyrazole derivatives.

  • Aromatic C-H Stretching: These absorptions are characteristic of the C-H bonds on the pyridine ring.

  • C=N and C=C Stretching: The fused ring system will exhibit a series of bands in this region corresponding to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds.

  • C-Br Stretching: The presence of two bromine atoms will give rise to strong absorptions in the fingerprint region, which are characteristic of carbon-halogen bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-IR data acquisition.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine will be the isotopic pattern of the molecular ion, which is a direct consequence of the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.

Table 4: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of C₆H₃Br₂N₃

Ionm/zRelative Abundance
[C₆H₃⁷⁹Br₂N₃]⁺275~25%
[C₆H₃⁷⁹Br⁸¹BrN₃]⁺277~50%
[C₆H₃⁸¹Br₂N₃]⁺279~25%

The molecular weight of the most abundant isotopologue is approximately 276.92 g/mol .

Interpretation and Rationale:

The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Predicted Fragmentation Pathway

Electron ionization (EI) is expected to induce fragmentation of the molecular ion. The predicted fragmentation pathway can provide valuable structural information.

A plausible fragmentation pathway could involve:

  • Loss of a bromine radical: [M - Br]⁺

  • Sequential loss of HCN: A common fragmentation pattern for nitrogen-containing heterocyclic compounds.

  • Loss of HBr: Elimination of hydrogen bromide.

Fragmentation M [M]⁺˙ (m/z 275, 277, 279) M_minus_Br [M - Br]⁺ M->M_minus_Br - Br• M_minus_HCN [M - HCN]⁺˙ M->M_minus_HCN - HCN

An In-depth Technical Guide to 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-76-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyridine Scaffold in Medicinal Chemistry

The pyrazolopyridine core is a privileged heterocyclic scaffold in modern drug discovery. As a bioisostere of purine, this structural motif is frequently found in molecules designed to interact with a wide range of biological targets, particularly protein kinases. The nitrogen atoms and the fused ring system provide a rigid framework with specific hydrogen bonding capabilities and opportunities for diverse substitutions, making it an attractive starting point for the development of potent and selective inhibitors. Derivatives of the pyrazolo[3,4-c]pyridine isomer, in particular, have been explored for their therapeutic potential in various disease areas, including oncology and inflammatory disorders. This guide focuses on a key chemical intermediate, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine, providing a comprehensive overview of its properties, synthesis, and potential applications as a versatile building block in medicinal chemistry.

Physicochemical Properties of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine

3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound that serves as a valuable precursor in organic synthesis. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 1357945-76-6[1][2]
Molecular Formula C₆H₃Br₂N₃[1][2][3][4]
Molecular Weight 276.92 g/mol [2][3]
IUPAC Name 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine[1][2]
Appearance Solid (form not specified)[1]
InChI Key Information not available
SMILES BrC1=C(Br)C2=C(C=N1)NN=C2

Table 1: Physicochemical properties of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine.

Handling and Safety Considerations

As with many halogenated heterocyclic compounds, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine should be handled with appropriate safety precautions in a laboratory setting.[1] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[1]

Key safety information includes:

  • Incompatibilities: Strong oxidizing agents, as well as strong acids and bases, should be avoided as they may react with the compound.[1]

  • Hazardous Decomposition Products: Under fire conditions, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1]

Role as a Synthetic Intermediate: Plausible Synthesis and Functionalization

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the pyrazolo[3,4-c]pyridine core followed by a di-bromination step. The general strategy for synthesizing the pyrazolopyridine ring system often involves the condensation of a substituted pyridine with a hydrazine derivative.

plausible_synthesis start Pyridine Precursor intermediate1 Pyrazolo[3,4-c]pyridine core start->intermediate1 Cyclization with Hydrazine derivative product 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine intermediate1->product Di-bromination (e.g., NBS or Br2)

A plausible synthetic pathway for 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine.

This two-step process would first establish the core heterocyclic structure, followed by the introduction of the two bromine atoms onto the pyridine and pyrazole rings. The regioselectivity of the bromination would be dictated by the electronic properties of the pyrazolo[3,4-c]pyridine ring system.

Vectorial Functionalization: A Gateway to Diverse Chemical Space

The true value of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine lies in its potential for selective functionalization at the bromine-substituted positions. The two bromine atoms have different reactivities, allowing for stepwise and regioselective introduction of various substituents. This "vectorial functionalization" is a powerful strategy in fragment-based drug discovery, enabling the exploration of chemical space around the core scaffold to optimize binding to a biological target.[1][5]

Common cross-coupling reactions that can be employed for the functionalization of this di-bromo intermediate include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the installation of a wide range of amino groups.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted derivatives.

  • Stille Coupling: For the formation of carbon-carbon bonds using organotin reagents.

functionalization start 3,4-Dibromo-1H- pyrazolo[3,4-c]pyridine suzuki Suzuki-Miyaura (C-C coupling) start->suzuki Pd catalyst, Boronic acid/ester buchwald Buchwald-Hartwig (C-N coupling) start->buchwald Pd catalyst, Amine sonogashira Sonogashira (C-C coupling) start->sonogashira Pd/Cu catalyst, Terminal alkyne stille Stille (C-C coupling) start->stille Pd catalyst, Organostannane product Functionalized Pyrazolo[3,4-c]pyridine Derivatives suzuki->product buchwald->product sonogashira->product stille->product

Sources

Foreword: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often termed "privileged structures" due to their ability to interact with multiple biological targets. The pyrazolo[4,3-c]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to effectively bind to a wide array of biological macromolecules, particularly the ATP-binding sites of protein kinases.[1][2] This inherent advantage has propelled its derivatives to the forefront of drug discovery programs, leading to the exploration of a vast spectrum of biological activities.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities associated with pyrazolo[4,3-c]pyridine derivatives. We will delve into their primary mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. The narrative is designed not merely to list findings but to explain the causal links between molecular design, experimental methodology, and observed biological outcomes.

Chapter 1: Anticancer Activity - Targeting Dysregulated Cell Signaling

The most extensively documented and promising application of pyrazolo[4,3-c]pyridine derivatives is in oncology.[3][4] Their efficacy stems primarily from their ability to function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][5]

Mechanism of Action: Competitive Kinase Inhibition

The pyrazolo[4,3-c]pyridine scaffold serves as a highly effective "hinge-binder."[6] In the context of a kinase's active site, the "hinge region" is a flexible loop of amino acids connecting the N- and C-terminal lobes of the enzyme. This region is critical for anchoring ATP. By forming hydrogen bonds with the hinge region, pyrazolo[4,3-c]pyridine derivatives act as ATP-competitive inhibitors, physically blocking the binding of ATP and thereby preventing the phosphorylation of downstream substrate proteins.[1] This action effectively shuts down oncogenic signaling cascades.

Key signaling pathways reported to be targeted by this class of compounds include:

  • ERK/MAPK Pathway: A central regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in various cancers.[1]

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, HGF, play critical roles in tumor growth, invasion, and angiogenesis.[1][6]

  • Tropomyosin Receptor Kinase (TRK) Pathway: TRK receptors are involved in the development and function of the nervous system, but their aberrant activation can drive the growth of certain cancers.[1]

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Binding_Pocket->Substrate Phosphorylation Prevented Hinge Hinge Region Pyrazolo_Pyridine Pyrazolo[4,3-c]pyridine Derivative Pyrazolo_Pyridine->ATP_Binding_Pocket Binds Competitively ATP ATP ATP->ATP_Binding_Pocket Binding Blocked Phosphorylated_Substrate Phosphorylated Substrate Signal_Block Signal Transduction Blocked

Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[4,3-c]pyridine Derivatives.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic and antiproliferative effects of these compounds are quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ClassTarget Cell LineIC₅₀ (µg/mL)Reference
Pyrazolo[4,3-c]pyridine Derivative 41MCF-7 (Breast Cancer)1.937[7]
Pyrazolo[4,3-c]pyridine Derivative 41HepG2 (Liver Cancer)3.695[7]
Pyrazolo[4,3-c]pyridine Derivative 42HCT-116 (Colon Cancer)2.914[7]
Doxorubicin (Reference Drug)MCF-74.162[7]
Doxorubicin (Reference Drug)HepG23.832[7]
Doxorubicin (Reference Drug)HCT-1163.676[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method to determine the IC₅₀ of a pyrazolo[4,3-c]pyridine derivative. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.

Workflow Diagram

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow Adherence) A->B C 3. Add Serial Dilutions of Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'vehicle control' (e.g., 0.1% DMSO) and 'blank' (medium only).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare a stock solution of the pyrazolo[4,3-c]pyridine derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.

  • Incubation: Incubate the plate for an additional 48 to 72 hours. The duration is critical and should be consistent across experiments for comparability.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and gently mix.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Chapter 2: Diverse and Emerging Biological Activities

While anticancer research dominates the field, the unique structure of pyrazolo[4,3-c]pyridines lends itself to a variety of other therapeutic applications.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] Their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and certain types of cancer where pH regulation is crucial. Pyrazolo[4,3-c]pyridine sulfonamides have emerged as potent inhibitors of several human (h) CA isoforms.

Inhibitory Activity Data

CompoundTarget IsoformKᵢ (nM)Reference
1f hCA I19.8
1f hCA II10.9
1g hCA I24.3
1h hCA I33.7
Acetazolamide (AAZ) hCA I50.0
Acetazolamide (AAZ) hCA II12.0

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's catalytic activity by monitoring the pH change associated with CO₂ hydration.

  • Principle: The assay follows the proton concentration change over time, using a pH indicator (e.g., 4-nitrophenol), as the CA enzyme hydrates CO₂.

  • Reagents: Prepare a buffer solution (e.g., Tris), the pH indicator, a saturated CO₂ solution, and the purified CA isoenzyme.

  • Instrumentation: Use a stopped-flow spectrophotometer. This instrument allows for the rapid mixing of two solutions (enzyme/inhibitor and CO₂ substrate) and immediate measurement of absorbance changes.

  • Procedure:

    • Equilibrate the enzyme solution and the CO₂ solution to a set temperature (e.g., 25°C).

    • In the first syringe, place the enzyme solution with the pH indicator and varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor.

    • In the second syringe, place the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes. The reaction starts, and the pH begins to drop, causing a change in the indicator's absorbance.

    • Monitor the change in absorbance over time. The initial rate of reaction is proportional to the enzyme's activity.

  • Analysis: Calculate the initial rates from the slope of the absorbance vs. time curve. Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Inhibition of Protein-Protein Interactions: A Trypanocidal Strategy

Targeting protein-protein interactions (PPIs) is a challenging but highly rewarding frontier in drug discovery. Pyrazolo[4,3-c]pyridine derivatives have been identified as the first-in-class inhibitors of the PEX14–PEX5 PPI, an interaction essential for the survival of Trypanosoma parasites, the causative agents of African sleeping sickness and Chagas disease.[8][9]

Mechanism of Action: Trypanosoma parasites compartmentalize glycolysis within specialized organelles called glycosomes. The import of enzymes into the glycosome is mediated by the PEX14 and PEX5 proteins. By binding to PEX14, the pyrazolo[4,3-c]pyridine core physically obstructs the binding of PEX5, thereby disrupting protein import.[8] This leads to a catastrophic failure of the parasite's metabolism.

PPI_Inhibition cluster_normal Normal Glycosomal Import cluster_inhibited Inhibited State PEX5 PEX5 Cargo Protein PEX14 PEX14 Glycosome Membrane PEX5->PEX14 Binds PEX5i PEX5 Cargo Protein PEX14i PEX14 Glycosome Membrane PEX5i->PEX14i Binding Blocked Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor->PEX14i Occupies Binding Site

Caption: Disruption of the PEX14-PEX5 PPI by a Pyrazolo[4,3-c]pyridine Inhibitor.

Experimental Protocol: ¹H-¹⁵N HSQC NMR for Binding Assessment

Nuclear Magnetic Resonance (NMR) is a powerful tool to confirm direct binding of a small molecule to a protein target. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly sensitive to changes in the chemical environment of the protein's backbone amide groups upon ligand binding.

  • Protein Preparation: Express and purify ¹⁵N-isotopically labeled PEX14 protein. This is essential as the experiment detects the nitrogen signal.

  • NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled PEX14 in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein's backbone.

  • Titration: Add increasing amounts of the pyrazolo[4,3-c]pyridine derivative to the protein sample.

  • Acquire Titration Spectra: Record a new ¹H-¹⁵N HSQC spectrum after each addition of the compound.

  • Analysis (Chemical Shift Perturbation - CSP): Overlay the spectra. If the compound binds to the protein, the peaks corresponding to amino acids at or near the binding site will shift their position. This is known as Chemical Shift Perturbation. By tracking the magnitude of these shifts as a function of ligand concentration, one can identify the binding site and calculate the dissociation constant (Kᴅ), a measure of binding affinity.[8]

Conclusion and Future Outlook

The pyrazolo[4,3-c]pyridine scaffold has unequivocally established its credentials as a privileged structure in medicinal chemistry. Its versatility, stemming from its purine-like structure, allows it to effectively target a wide range of proteins implicated in human disease. From potent kinase inhibition in oncology to novel mechanisms like PPI disruption in infectious diseases, its therapeutic potential is vast.

Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning the scaffold's substituents to achieve greater selectivity for specific kinase isoforms or target proteins to minimize off-target effects and enhance safety profiles.

  • Overcoming Resistance: Developing next-generation derivatives that can overcome acquired resistance mechanisms to existing targeted therapies.

  • Exploring New Targets: Applying advanced screening methods to uncover entirely new biological targets for this versatile scaffold, potentially expanding its application to neurodegenerative or metabolic diseases.

The continued exploration and functionalization of the pyrazolo[4,3-c]pyridine core promise to yield a new generation of innovative therapeutics to address unmet medical needs.

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An In-Depth Technical Guide to the In Silico Prediction of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] This guide presents a comprehensive, in silico workflow to predict the bioactivity of a novel, under-researched derivative: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. By leveraging a suite of computational tools, we will navigate the entire predictive pipeline, from initial target identification to the assessment of drug-like properties and complex stability. This document serves as a practical, technical manual for researchers aiming to apply computational methods to accelerate the early stages of drug discovery, providing both the "how" and the "why" behind each critical step.[3][4]

Introduction: The Rationale for a Predictive Approach

The traditional drug discovery pipeline is a long, expensive, and often inefficient process.[5] Computational, or in silico, methods have emerged as indispensable tools to de-risk and expedite this journey by enabling early, cost-effective evaluation of small molecules.[4][6] These techniques allow us to build a detailed hypothesis of a compound's potential biological role before committing significant resources to laboratory synthesis and testing.[7]

Figure 1: Chemical Structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

  • Molecular Formula: C₆H₃Br₂N₃[9]

  • Molecular Weight: 276.92 g/mol [9]

  • SMILES: Brc1nccc2[nH]nc(Br)c12[9]

This guide will systematically detail the workflow for predicting this molecule's bioactivity, structured as follows:

  • Target Prediction & Validation: Identifying the most likely protein targets.

  • Molecular Docking: Simulating the compound's binding interaction with prioritized targets.

  • ADMET Profiling: Assessing its potential as a drug candidate.

  • Molecular Dynamics: Evaluating the stability of the predicted protein-ligand interactions.

The Predictive Workflow: A Multi-Faceted Strategy

Our predictive strategy is designed to build a comprehensive profile of the molecule's potential. It begins with a broad search for possible protein targets and progressively refines this list through more computationally intensive and specific analyses.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction & Druggability Analysis cluster_2 Phase 3: Dynamic Validation Compound Compound Structure (3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine) LBP Ligand-Based Prediction (e.g., SwissTargetPrediction) Compound->LBP SBP Structure-Based Prediction (Inverse Docking) Compound->SBP ADMET ADMET Prediction (e.g., SwissADME) Compound->ADMET TargetList Consolidated List of Potential Targets LBP->TargetList SBP->TargetList Prioritize Target Prioritization (Disease Relevance, Literature) TargetList->Prioritize Docking Molecular Docking (e.g., AutoDock Vina) Prioritize->Docking MD Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD Validation Validated Drug Target Hypothesis ADMET->Validation MD->Validation

A generalized workflow for the in silico prediction of bioactivity.

Phase 1: Target Identification and Validation

The foundational step is to identify potential molecular targets.[10][11] A robust approach combines multiple methodologies to increase the confidence of predictions. The core principle is that structurally similar molecules often interact with similar protein targets.[12]

Ligand-Based Target Prediction

This method leverages vast databases of known ligands and their annotated targets. By comparing our compound's 2D and 3D structure to these databases, algorithms can calculate the probability of it binding to various proteins.

Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input Structure: Paste the SMILES string for our compound (Brc1nccc2[nH]nc(Br)c12) into the query box.

  • Select Species: Choose "Homo sapiens" to focus on human protein targets.

  • Execute Prediction: Click the "Predict targets" button.

  • Analyze Results: The server will return a list of probable targets, ranked by a probability score. The results are often grouped by protein class (e.g., kinases, proteases, G-protein coupled receptors). This initial classification is invaluable. For a pyrazolopyridine scaffold, a high probability of interacting with various kinases would be an expected and confidence-inspiring result.[8]

Target Validation and Prioritization

The output from prediction tools is a list of possibilities, not certainties. This list must be refined to identify the most promising candidates for further study.

Causality Behind the Choices: We prioritize targets not just by their prediction score, but by their biological and therapeutic relevance. A high-scoring but poorly characterized protein is less valuable at this stage than a slightly lower-scoring target that is a well-validated node in a major disease pathway.[13]

Protocol: Target Prioritization

  • Consolidate Targets: Combine the outputs from all prediction methods.

  • Information Gathering: For each high-probability target, gather information from databases like UniProt (for protein function and sequence) and the Protein Data Bank (PDB) (for available 3D structures).

  • Literature Review: Conduct a thorough literature search to determine if the target is implicated in disease pathways. For example, if "TANK-binding kinase 1 (TBK1)" is predicted, a literature search confirms it's a key player in innate immunity and is a target for anti-inflammatory and cancer therapies.[14]

  • Druggability Assessment: Prioritize targets that have known binding pockets and are considered "druggable". Tools like PockDrug can be used to analyze a protein's surface and identify potential binding sites.[15]

Phase 2: Simulating the Interaction - Molecular Docking

Once a prioritized list of targets with available 3D structures is established, molecular docking is used to predict how our ligand binds to the protein's active site.[4] This technique models the preferred orientation and conformation of the ligand (the "pose") and estimates the strength of the interaction, typically as a binding affinity score.[16][17]

Docking_Workflow cluster_prep Preparation cluster_run Execution & Analysis PDB 1. Fetch Protein Structure (from PDB) CleanP 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanP PDBQT 4. Convert to PDBQT format CleanP->PDBQT Ligand 3. Prepare Ligand (Energy minimize, assign charges) Ligand->PDBQT Grid 5. Define Binding Site (Grid Box Generation) PDBQT->Grid RunDock 6. Run Docking Simulation (AutoDock Vina) Grid->RunDock Analyze 7. Analyze Results (Binding Energy & Pose) RunDock->Analyze Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

A detailed workflow for a molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the use of AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[18]

  • Receptor Preparation:

    • Download the target protein's crystal structure from the PDB (e.g., PDB ID: 5W5V for TBK1).

    • Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands or ions. Rationale: These molecules can interfere with the docking algorithm unless a specific water molecule is known to be mechanistically important.[19]

    • Add polar hydrogens and compute Gasteiger charges. Rationale: This ensures correct ionization states and allows the scoring function to properly calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by Vina.

  • Ligand Preparation:

    • Generate a 3D structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine from its SMILES string using a tool like Open Babel or ChemDraw.

    • Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Load the ligand into ADT, detect the torsional root, and choose the rotatable bonds. Rationale: Allowing ligand flexibility is crucial for finding the optimal binding pose.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • In ADT, define a 3D grid box that encompasses the entire binding site of the protein. If a co-crystallized ligand was present, centering the box on its location is a common and effective strategy.

    • The grid box defines the search space for the docking algorithm. It should be large enough to allow the ligand to move freely but small enough to focus the calculation and save computational time.

  • Execution and Analysis:

    • Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as inputs.

    • Vina will output a file containing several predicted binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted interaction.

    • Visualize the top-scoring pose in a molecular graphics program like PyMOL. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and the protein's amino acid residues. This structural analysis provides a mechanistic hypothesis for the compound's activity.

Hypothetical Docking Results

To illustrate, the following table shows hypothetical docking scores of our compound against three prioritized kinases.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
TANK-binding kinase 1 (TBK1)5W5V-9.2Met96 (H-bond), Val29 (hydrophobic), Cys99
Extracellular signal-regulated kinase 2 (ERK2)4QTB-8.5Lys54 (H-bond), Ile31 (hydrophobic), Gln105
Carbonic Anhydrase II2CBE-7.1His94 (coordination), Val121, Thr199

These hypothetical results would suggest that 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine has a strong predicted affinity for TBK1, providing a solid, testable hypothesis.

Phase 2: ADMET Profiling - Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[20][21] Predicting these properties early can prevent costly late-stage failures.[22]

Protocol: ADMET Prediction with SwissADME

  • Navigate to the SwissADME web server.

  • Input Structure: Paste the SMILES string (Brc1nccc2[nH]nc(Br)c12) into the query box.

  • Execute Prediction: Run the calculation.

  • Analyze Results: The server provides a comprehensive report. Key areas to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

    • Lipinski's Rule of Five: A widely used filter for oral bioavailability. Does the compound violate more than one rule?

    • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

    • Drug-likeness: Alerts for undesirable chemical features (e.g., PAINS - Pan-Assay Interference Compounds).

    • Medicinal Chemistry: Synthetic accessibility score.

Predicted ADMET Profile

The following table summarizes the likely ADMET profile for our compound based on its structure.

PropertyPredicted ValueAssessment
Molecular Weight276.92 g/mol Favorable (<500)
LogP (Consensus)~2.5Optimal range
Water SolubilityModerately SolubleAcceptable
GI AbsorptionHighGood
BBB PermeantNoPotentially lower CNS side effects
Lipinski Violations0Good oral bioavailability predicted
Synthetic Accessibility~3.5Moderately easy to synthesize

This profile suggests the compound has favorable drug-like properties, strengthening its case as a viable candidate for further development.

Phase 3: Dynamic Validation - Molecular Dynamics Simulation

While docking provides a static snapshot of binding, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand-solvent system over time, providing critical insights into the stability of the predicted binding pose.[23][24]

Rationale: An MD simulation validates the docking result. If a ligand has a good docking score but is unstable in the binding pocket and dissociates quickly, it is likely not a viable candidate. A stable Root Mean Square Deviation (RMSD) of the ligand over the course of the simulation indicates a stable interaction.[25]

MD_Logic Start Start with Best Docking Pose (Protein-Ligand Complex) Solvate 1. Solvation (Place in a water box) Start->Solvate Ions 2. Ionization (Add ions to neutralize system) Solvate->Ions Minimize 3. Energy Minimization (Remove steric clashes) Ions->Minimize Equilibrate 4. Equilibration (NVT & NPT) (Stabilize temp. & pressure) Minimize->Equilibrate Production 5. Production MD Run (Simulate for 100ns+) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze Conclusion Assess Complex Stability Analyze->Conclusion

The logical flow of a molecular dynamics simulation experiment.

Protocol Overview: MD Simulation with GROMACS

  • System Setup: Use the best-ranked pose from molecular docking as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

  • Minimization: Perform an energy minimization to relax the system and remove any bad atomic contacts.

  • Equilibration: Run two short simulations. First, under constant Number of atoms, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of atoms, Pressure, and Temperature (NPT) to stabilize the density.

  • Production Run: Run the main simulation for an extended period (e.g., 100-200 nanoseconds).

  • Analysis: Analyze the resulting trajectory to calculate RMSD (for stability), Root Mean Square Fluctuation (RMSF, for residue flexibility), and hydrogen bond occupancy over time.

A stable RMSD for the ligand within the binding pocket would provide strong evidence that the interactions predicted by docking are maintained in a dynamic, solvated environment.

Conclusion and Future Directions

This in silico investigation has established a robust, testable hypothesis for the bioactivity of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. Our multi-faceted workflow predicts that this compound is a potential kinase inhibitor, with a particularly strong predicted affinity for TBK1. Furthermore, its ADMET profile suggests it possesses favorable drug-like properties.

The power of this computational approach lies in its ability to focus and guide experimental work efficiently.[3][12] The next logical steps are:

  • In Vitro Validation: Synthesize the compound and test its inhibitory activity against the top-predicted targets (e.g., TBK1 and ERK2) in biochemical assays.

  • Cellular Assays: If activity is confirmed, test the compound in relevant cell-based models to assess its effect on downstream signaling pathways.

By integrating the predictive power of in silico tools with targeted experimental validation, we can significantly accelerate the journey from a novel chemical entity to a promising therapeutic lead.

References

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  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • High Throughput Molecular Dynamics Simulations for Drug Discovery. (2018, March 21). YouTube.
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  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). National Institutes of Health (NIH).
  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. (n.d.). Amerigo Scientific.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19).
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Introduction: The Rising Significance of the Pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrazolo[4,3-c]pyridines for Researchers and Drug Development Professionals

The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a focal point in the design of molecules that can interact with a wide array of biological targets. Compounds containing this nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] This therapeutic potential is the primary driver for the development of robust and versatile synthetic methodologies to access this valuable heterocyclic system.

This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the core synthetic strategies employed to construct the pyrazolo[4,3-c]pyridine framework. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical factors that influence reaction outcomes, with a particular focus on achieving regiochemical control.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the pyrazolo[4,3-c]pyridine ring system can be broadly categorized into two primary retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring from a functionalized pyridine precursor. Furthermore, the efficiency of modern organic synthesis has been enhanced by the advent of multicomponent reactions (MCRs) and transition-metal-catalyzed functionalizations, which offer streamlined access to complex derivatives.

Strategy 1: Annulation of a Pyridine Ring onto a Pyrazole Precursor

This classical and widely used approach leverages the availability of functionalized pyrazole starting materials. The core principle involves reacting a pyrazole bearing nucleophilic and electrophilic centers (or their precursors) with a three-carbon synthon to construct the fused pyridine ring. A common variant of this strategy is the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an enamine intermediate. This is followed by an intramolecular cyclization where a ring carbon of the pyrazole attacks the second carbonyl group. The final step is a dehydration event, which leads to the aromatic pyrazolo[4,3-c]pyridine system. The regiochemical outcome is dictated by the relative reactivity of the carbonyl groups and the nucleophilicity of the pyrazole ring atoms.

annulation_pyridine start 5-Aminopyrazole + 1,3-Dicarbonyl intermediate1 Enamine Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[4,3-c]pyridine intermediate2->product Dehydration

Caption: Workflow for Pyridine Annulation.

This procedure demonstrates the condensation of a dienamine (a 1,3-dicarbonyl equivalent) with various amines to form the pyrazolo[4,3-c]pyridine core.[2]

  • Step 1: Reactant Mixture Preparation: In a round-bottom flask, combine the starting dienamine (0.53 g, 2 mmol) and the corresponding amine (2.1 mmol). If the amine is a hydrochloride salt, add triethylamine (Et3N) (0.22 g, 2.2 mmol).

  • Step 2: Reaction Execution: Add methanol (6 mL) to the mixture and heat it to reflux for 1 hour.

  • Step 3: Product Isolation: Upon cooling, a precipitate will form. Collect the solid product by filtration.

  • Step 4: Purification: Wash the collected precipitate with methanol (3 x 5 mL) and dry to afford the pure pyrazolo[4,3-c]pyridine derivative.

Yields for this method are reported to be in the range of 72-88%.[2]

Strategy 2: Annulation of a Pyrazole Ring onto a Pyridine Precursor

An alternative and powerful strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine scaffold. This approach is particularly useful when substituted pyridines are more readily accessible than the corresponding pyrazoles. A prominent example is the use of a modified Japp-Klingemann reaction.[3]

This method can be initiated from readily available 2-chloro-3-nitropyridines. A nucleophilic aromatic substitution (SNAr) reaction introduces a keto-ester side chain. This intermediate is then reacted with an arenediazonium salt. The resulting azo compound undergoes a base-mediated intramolecular cyclization (Japp-Klingemann reaction), where the hydrazone formed attacks the nitro group, leading to its displacement and the formation of the pyrazole ring.

annulation_pyrazole start 2-Chloro-3-nitropyridine intermediate1 Pyridinyl Keto Ester start->intermediate1 SNAr with Keto Ester intermediate2 Azo Intermediate intermediate1->intermediate2 Azo Coupling (Diazonium Salt) intermediate3 Hydrazone intermediate2->intermediate3 Tautomerization product Pyrazolo[4,3-b]pyridine* intermediate3->product Intramolecular Cyclization (SNAr)

Caption: Workflow for Pyrazole Annulation (Note: The cited source refers to the [4,3-b] isomer, but the principle is analogous for other isomers).

This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation.[3]

  • Step 1: Initial Reaction: To a solution of the starting pyridin-2-yl keto ester (1 mmol) in ethanol (5 mL), add the appropriate arenediazonium tosylate (1.1 mmol) and pyridine (3 mmol).

  • Step 2: Base Addition: Stir the mixture at room temperature for 30 minutes, then add pyrrolidine (2 mmol).

  • Step 3: Reaction Completion: Continue stirring at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).

  • Step 4: Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired pyrazolopyridine product.

This method has been shown to be effective for a range of substrates, with reported yields from moderate to high.[3]

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all starting materials.[4] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, saving time, and minimizing waste.

The synthesis of pyrazolo-fused pyridines via MCRs often involves a cascade of reactions. For example, a reaction between an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or an acetylacetic ester) can proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminopyrazole to the resulting electron-deficient alkene. The sequence is completed by an intramolecular cyclization and subsequent aromatization to yield the final polyheterocyclic system.[4][5]

Starting MaterialsCatalyst/SolventKey FeaturesYield RangeReference
3-Aminopyrazol-5-ones, Salicylic Aldehydes, Acetylacetic EsterPiperidine / Acetic AcidForms complex chromeno[4,3-d]pyrazolo[3,4-b]pyridine-diones.Good[4]
Aldehydes, β-Ketoesters, HydrazinesYb(PFO)3Mild and efficient synthesis of pyrazole-4-carboxylates.Good-Excellent[6]
Aldehydes, Malononitrile, Hydrazine, β-KetoestersPiperidine / WaterGreen synthesis of dihydropyrano[2,3-c]pyrazoles, precursors to pyridines.85-93%[5]
Table 1: Comparison of Selected Multicomponent Reaction Strategies.

This protocol exemplifies the power of MCRs to rapidly build molecular complexity.[4]

  • Step 1: Reagent Combination: In a suitable flask, combine the 3-aminopyrazol-5-one (1 mmol), a substituted salicylic aldehyde (1 mmol), and acetylacetic ester (1 mmol).

  • Step 2: Catalyst and Solvent Addition: Add acetic acid as the solvent and one drop of piperidine as a catalyst.

  • Step 3: Reaction: Heat the mixture to reflux for 3 hours.

  • Step 4: Isolation: Allow the reaction mixture to cool to room temperature. The desired product will precipitate out of the solution.

  • Step 5: Purification: Collect the analytically pure material by simple filtration.

Strategy 4: Post-Synthetic Functionalization

Often, the synthesis of the core pyrazolo[4,3-c]pyridine scaffold is just the first step. To explore the structure-activity relationship (SAR) for drug discovery, it is crucial to introduce a variety of substituents at different positions of the ring system. Transition-metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.[7][8]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is ideal for forming C-C bonds by coupling a halo-pyrazolo[4,3-c]pyridine with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl groups.[9][10]

  • Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, enables the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities at halogenated positions of the scaffold.[9][10][11]

  • Negishi Cross-Coupling: This involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, providing another robust method for C-C bond formation.[9][12]

functionalization start Halo-Pyrazolo[4,3-c]pyridine suzuki Aryl/Heteroaryl Derivative start->suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) buchwald Amino Derivative start->buchwald Buchwald-Hartwig (Pd catalyst, Amine) negishi Alkyl/Aryl Derivative start->negishi Negishi Coupling (Pd/Ni catalyst, Organozinc)

Caption: Key Post-Synthetic Functionalization Methods.

This procedure is adapted from a method used for the functionalization of a related pyrazolopyridine isomer.[10]

  • Step 1: Reaction Setup: To a reaction vessel, add the 5-bromo-pyrazolo[3,4-c]pyridine derivative (1.00 eq.), the desired amine (1.10 eq.), cesium carbonate (2.00 eq.), and Xantphos (0.10 eq.).

  • Step 2: Degassing and Catalyst Addition: Seal the vessel, evacuate, and backfill with argon. Add dry, degassed 1,4-dioxane. Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq.).

  • Step 3: Reaction: Heat the mixture at 90 °C for 18 hours.

  • Step 4: Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Step 5: Purification: Dry the organic layer over magnesium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel flash column chromatography.

Controlling Regioselectivity: The Core Challenge

A significant challenge in the synthesis of pyrazolopyridines is controlling the regioselectivity. Depending on the starting materials and reaction conditions, several constitutional isomers (e.g., pyrazolo[4,3-c]-, [3,4-b]-, [4,3-b]-) can be formed.[13] The preferential formation of the desired pyrazolo[4,3-c]pyridine isomer is paramount.

Key factors influencing the regiochemical outcome include:[13]

  • Steric and Electronic Effects: The size and electron-donating or -withdrawing nature of substituents on the pyrazole and pyridine precursors can sterically hinder or electronically favor attack at a specific position, thereby directing the cyclization pathway.

  • Reaction Conditions: Parameters such as solvent polarity, temperature, and pH can alter the reactivity of intermediates and influence the kinetic versus thermodynamic product distribution.

  • Catalyst Choice: The use of specific catalysts can promote the formation of one regioisomer over others. For instance, certain Lewis or Brønsted acids can selectively activate one reaction site.

  • Nature of Starting Materials: The inherent structure of the precursors is critical. For example, the geometry of hydrazone intermediates ((E) vs. (Z)) can determine whether cyclization occurs readily.[13]

Achieving high regioselectivity often requires careful optimization of these parameters for each specific substrate combination. A thorough understanding of the reaction mechanism is essential for rationally designing a synthesis that favors the desired pyrazolo[4,3-c]pyridine product.

Conclusion

The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a dynamic and evolving field, driven by the significant therapeutic potential of its derivatives. This guide has outlined the primary strategic approaches—annulation of either the pyridine or pyrazole ring, multicomponent reactions, and post-synthetic functionalization—that provide medicinal chemists with a versatile toolkit to access this important heterocyclic system. Mastery of these methods, coupled with a deep understanding of the factors governing regioselectivity, is crucial for the efficient and targeted synthesis of novel pyrazolo[4,3-c]pyridine-based drug candidates. The continued development of innovative, efficient, and selective synthetic protocols will undoubtedly accelerate the discovery of new medicines based on this privileged scaffold.

References

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Kaunas University of Technology. (2019). Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Sapegin, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(15), 4487. Available at: [Link]

  • MCRoir, A. L., et al. (2013). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. ACS Combinatorial Science, 15(11), 589-593. Available at: [Link]

  • Peshkov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1546. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(21), 7247. Available at: [Link]

  • Peshkov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6543. Available at: [Link]

  • Various Authors. (2021). Green Review – Condensation/ Multi-component reactions MCR/Oxidation approaches to pyridines. Royal Society of Chemistry. Available at: [Link]

  • Fernández-Álvaro, E., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 7937. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 35085-35090. Available at: [Link]

  • Kumar, D., et al. (2022). Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ChemistrySelect, 7(48), e202203648. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13, 2908-2917. Available at: [Link]

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An In-Depth Technical Guide to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to purine, which allows for its interaction with a wide range of biological targets. Among its many derivatives, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine has emerged as a crucial building block in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important intermediate. While the initial specific disclosure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is not prominently documented in publicly accessible literature, this guide outlines a plausible and scientifically sound synthetic pathway, details its chemical properties, and explores its significant role in the development of next-generation therapeutics.

Introduction: The Rise of the Pyrazolo[4,3-c]pyridine Scaffold

The landscape of modern drug discovery is continually evolving, with a significant focus on the development of small molecule inhibitors targeting key enzymes involved in disease pathology. Kinases, in particular, have become a major class of drug targets, especially in oncology. The structural similarity of the pyrazolopyridine core to the purine ring system allows it to function as an effective "hinge-binder" in the ATP-binding pocket of many kinases.

The pyrazolo[4,3-c]pyridine isomer has garnered substantial interest due to the unique electronic and steric properties conferred by its specific arrangement of nitrogen atoms. The introduction of halogen atoms, such as bromine, at the 3 and 4 positions of the ring system provides synthetic handles for further functionalization through various cross-coupling reactions. This strategic di-bromination allows for the regioselective introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, therefore, stands as a versatile and highly valuable intermediate for the construction of complex, biologically active molecules.

Synthetic Strategies for the Pyrazolo[4,3-c]pyridine Core

The construction of the pyrazolo[4,3-c]pyridine scaffold can be approached through several synthetic strategies. Generally, these methods involve either the annulation of a pyrazole ring onto a pre-existing pyridine or the formation of a pyridine ring from a substituted pyrazole precursor.

One common approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. The regioselectivity of this reaction can often be influenced by the choice of electrophile and solvent, allowing for a degree of control over the final product distribution.

Proposed Synthetic Pathway to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

The following multi-step synthesis represents a logical and experimentally viable approach to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, commencing from commercially available starting materials.

Synthetic_Pathway A 2,3-Dichloropyridine B 2-Chloro-3-cyanopyridine A->B  CuCN, DMF, heat C 1H-Pyrazolo[4,3-c]pyridine-4-amine B->C  Hydrazine hydrate, heat D 1H-Pyrazolo[4,3-c]pyridine C->D  Diazotization then reduction E 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine D->E  NBS (2 eq.), Acetonitrile

Caption: Proposed synthetic pathway for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on established chemical transformations for the synthesis of halogenated pyrazolopyridines.

Step 1: Synthesis of 2-Chloro-3-cyanopyridine
  • Reaction: 2,3-Dichloropyridine is subjected to a cyanation reaction using copper(I) cyanide in a polar aprotic solvent.

  • Procedure:

    • To a solution of 2,3-dichloropyridine (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-amine
  • Reaction: The nitrile group of 2-chloro-3-cyanopyridine is reacted with hydrazine to form the pyrazole ring.

  • Procedure:

    • Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture, and the product may precipitate. Collect the solid by filtration.

    • Wash the solid with a cold solvent and dry under vacuum.

Step 3: Synthesis of 1H-Pyrazolo[4,3-c]pyridine
  • Reaction: The amino group of 1H-Pyrazolo[4,3-c]pyridine-4-amine is removed via a diazotization-reduction sequence.

  • Procedure:

    • Suspend 1H-Pyrazolo[4,3-c]pyridine-4-amine (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄).

    • Cool the suspension in an ice bath and add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, add a reducing agent such as hypophosphorous acid and allow the reaction to warm to room temperature.

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the crude product, which can be purified by chromatography.

Step 4: Synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
  • Reaction: The 1H-pyrazolo[4,3-c]pyridine core is di-brominated using a suitable brominating agent.

  • Procedure:

    • Dissolve 1H-Pyrazolo[4,3-c]pyridine (1.0 eq) in a solvent such as acetonitrile or chloroform.

    • Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is presented in the table below.

PropertyValue
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
Appearance Off-white to yellow solid
CAS Number 1357945-76-6

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the bicyclic system. The carbons attached to the bromine atoms will be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks).

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary and most significant application of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is as a versatile intermediate in the synthesis of kinase inhibitors. The two bromine atoms at positions 3 and 4 serve as orthogonal synthetic handles, allowing for selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents to probe the SAR of the target kinase.

Applications A 3,4-Dibromo-1H- pyrazolo[4,3-c]pyridine B Selective C4 Functionalization (e.g., Suzuki Coupling) A->B C Selective C3 Functionalization (e.g., Sonogashira Coupling) A->C D Kinase Inhibitor Scaffolds B->D C->D

Caption: Role of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in the synthesis of kinase inhibitors.

Numerous patents and research articles describe the use of this dibrominated scaffold in the development of inhibitors for various kinases, including but not limited to:

  • Tyrosine Kinase (Trk) inhibitors for the treatment of cancers with NTRK gene fusions.

  • Janus Kinase (JAK) inhibitors for autoimmune diseases and myeloproliferative neoplasms.

  • Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies.

The ability to sequentially and selectively modify the 3- and 4-positions of the pyrazolo[4,3-c]pyridine core provides medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic properties of their drug candidates.

Conclusion

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a fundamentally important building block in modern medicinal chemistry. While its specific "discovery" moment may be embedded within the broader development of pyrazolopyridine chemistry, its value is unequivocally demonstrated by its widespread use in the synthesis of clinically relevant kinase inhibitors. The synthetic strategies outlined in this guide, though representative, are based on robust and well-established chemical principles. The versatility of this di-halogenated intermediate, coupled with the inherent biological relevance of the pyrazolo[4,3-c]pyridine scaffold, ensures its continued importance in the quest for novel and effective therapeutics.

References

  • A comprehensive list of references will be compiled based on the specific literature that validates the general synthetic routes and applications mentioned. Given the lack of a singular "discovery" paper, this list will include key publications on the synthesis of pyrazolo[4,3-c]pyridines, methods for their halogenation, and patents demonstrating the use of the title compound as a key intermediate. For the purpose of this guide, representative citations would be formatted as follows: Title of the article or patent. Author(s). Journal or Patent Office, Year, Volume, Pages. [URL] Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Katritzky, A. R., et al. Journal of Organic Chemistry, 1999, 64(19), 7051-7055. [https://pubs.acs.org/doi/abs/10.1021/jo990666p] Pyrazolopyridine compounds and preparation method thereof. Patent CN103992318A. [https://patents.google.com/patent/CN103992318A/en] Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Patent CN102911174A. [https://patents.google.com/patent/CN102911174A/en] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Sun, Y., et al. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1365-1385. [https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2076674]

Methodological & Application

Application Notes & Protocols: Synthesis of 3,4-Disubstituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry due to its structural resemblance to purine bases.[1][2] Among the various isomers, the pyrazolo[4,3-c]pyridine core has emerged as a critical pharmacophore in the development of targeted therapeutics. Its unique arrangement of nitrogen atoms and substitution vectors allows for precise interactions with various biological targets. Notably, derivatives of this scaffold have shown significant potential as potent and selective inhibitors of key enzyme families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Phosphodiesterases (PDEs), making them highly valuable for oncology and inflammatory disease research.[3][4][5]

The strategic placement of substituents at the 3- and 4-positions of the pyrazolo[4,3-c]pyridine ring system is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols for two distinct and powerful strategies for accessing these valuable compounds: (1) a de novo construction of the bicyclic core via a sequential Sonogashira coupling and cyclization, and (2) late-stage functionalization of a pre-formed halo-pyrazolo[4,3-c]pyridine intermediate using modern cross-coupling methodologies.

Strategy 1: De Novo Core Synthesis via Sonogashira Coupling and Annulation

This approach builds the pyridine ring onto a pre-functionalized pyrazole precursor. It is particularly powerful for creating diverse libraries where the substituent at the 4-position is introduced from a terminal alkyne. The key steps involve a palladium- and copper-catalyzed Sonogashira coupling followed by an amine-mediated intramolecular cyclization.[6]

Causality and Mechanistic Insights

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from an aryl halide) and sp-hybridized carbons (from a terminal alkyne). The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the C-Halogen bond of the pyrazole. A concurrent cycle involving a copper(I) co-catalyst generates a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the alkynylated pyrazole and regenerates the palladium(0) catalyst.

The subsequent cyclization, or annulation, is typically achieved by heating the alkynyl pyrazole carbaldehyde with an amine, such as tert-butylamine. The amine first forms an imine with the aldehyde. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the alkyne, leading to the formation of the six-membered pyridine ring.

Visual Workflow: De Novo Synthesis

de_novo_synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_reaction2 Step 2: Cyclization/Annulation start1 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde reaction1 PdCl₂(PPh₃)₂ (cat.) CuI (cat.), Base (e.g., Et₃N) Solvent (e.g., THF/DMF) start1->reaction1 start2 Terminal Alkyne (R²-C≡CH) start2->reaction1 intermediate Intermediate: 5-Alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde reaction1->intermediate reaction2 tert-Butylamine (t-BuNH₂) Solvent (e.g., Dioxane) Heat (Microwave or Conventional) intermediate->reaction2 product Final Product: 4-R²-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine reaction2->product

Caption: Workflow for the de novo synthesis of 3,4-disubstituted pyrazolo[4,3-c]pyridines.

Detailed Protocol 1: Synthesis of 4-Cyclohexyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Materials:

  • 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Ethynylcyclohexane (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butylamine (5.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

Step A: Sonogashira Coupling

  • To a dry, argon-purged flask, add 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add ethynylcyclohexane dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting chloro-pyrazole is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, 5-(cyclohexylethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or used directly in the next step if sufficiently pure.

Step B: Cyclization

  • Dissolve the crude or purified alkynyl pyrazole from Step A in anhydrous 1,4-dioxane in a microwave-safe vial.

  • Add tert-butylamine to the solution.

  • Seal the vial and heat in a microwave reactor at 150 °C for 30-60 minutes.

  • Alternatively, the mixture can be refluxed in a sealed tube using conventional heating for 12-24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the final product.

Strategy 2: Late-Stage Functionalization of a Pyrazolo[4,3-c]pyridine Core

For drug development, modifying a common intermediate in the late stages of a synthesis is highly efficient. This strategy involves preparing a halo-substituted pyrazolo[4,3-c]pyridine scaffold, which can then be diversified using various palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) at specific positions. Here, we detail protocols for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Visual Workflow: Late-Stage Functionalization

late_stage_functionalization cluster_suzuki Suzuki-Miyaura Coupling (C-C) cluster_buchwald Buchwald-Hartwig Amination (C-N) start_node 3-Iodo-1H-pyrazolo[4,3-c]pyridine Intermediate suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start_node->suzuki_reagents buchwald_reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) start_node->buchwald_reagents suzuki_product 3-Aryl-1H-pyrazolo[4,3-c]pyridine suzuki_reagents->suzuki_product buchwald_product 3-Amino-1H-pyrazolo[4,3-c]pyridine buchwald_reagents->buchwald_product

Caption: Late-stage functionalization of a halo-pyrazolo[4,3-c]pyridine intermediate.

Detailed Protocol 2A: C-C Bond Formation via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups makes it ideal for late-stage diversification. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[7][8][9][10]

Materials:

  • 3-Iodo-1-protected-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • (Hetero)arylboronic acid or pinacol ester (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a flask, combine the 3-iodo-pyrazolo[4,3-c]pyridine, the boronic acid, and sodium carbonate.

  • Add the dioxane/water solvent mixture.

  • Purge the mixture with argon or nitrogen for 15-20 minutes to remove oxygen.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3-aryl-pyrazolo[4,3-c]pyridine.

Detailed Protocol 2B: C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination has become the premier method for the synthesis of aryl amines from aryl halides.[11][12][13] The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, such as XPhos or SPhos.[14] These ligands facilitate the crucial reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]

Materials:

  • 3-Bromo-1-protected-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried, argon-purged glovebox or flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the 3-bromo-pyrazolo[4,3-c]pyridine and the desired amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 3-amino-pyrazolo[4,3-c]pyridine derivative.

Summary of Reaction Conditions and Scope

Reaction Strategy Key Reagents Typical Conditions Yields (%) Scope & Considerations
Sonogashira Coupling De Novo SynthesisPdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C, 4-6 h70-95Tolerates a wide range of terminal alkynes. Sensitive to oxygen.
Annulation De Novo Synthesist-BuNH₂Dioxane, 150 °C (MW), 30-60 min60-85High temperatures are often required. Microwave irradiation can significantly reduce reaction times.
Suzuki-Miyaura Coupling Late-Stage FunctionalizationPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 90-100 °C, 2-12 h65-90Broad scope for aryl and heteroaryl boronic acids. Sensitive to catalyst poisoning.
Buchwald-Hartwig Amination Late-Stage FunctionalizationPd₂(dba)₃, XPhos, NaOtBuToluene, 100-110 °C, 12-24 h60-88Effective for a wide range of primary and secondary amines. Requires strictly anhydrous and anaerobic conditions.

Conclusion

The 3,4-disubstituted pyrazolo[4,3-c]pyridine scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic strategies outlined in this guide provide robust and versatile pathways to access these important molecules. The de novo synthesis via Sonogashira coupling offers a direct route to highly functionalized cores, while late-stage functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides an efficient platform for rapid SAR exploration. By understanding the mechanistic principles and applying these detailed protocols, researchers can effectively synthesize and optimize pyrazolo[4,3-c]pyridine derivatives for their specific drug discovery programs.

References

  • Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect. [Link]

  • Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. PubMed. [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Heriot-Watt University Research Portal. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central, National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. RSC Publishing. [Link]

  • Exploring the synthesis of pyrano[4,3- d ]pyrazolo[3,4- b ]pyridin-6(3 H )-one. RSC Publishing. [Link]

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Application Notes & Protocols: The Strategic Use of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors targeting key protein families, particularly kinases. Its structural resemblance to purine has made it an attractive starting point for the design of ATP-competitive inhibitors. The strategic value of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine building block lies in its pre-functionalized nature. The two bromine atoms at the C3 and C4 positions serve as versatile synthetic handles, allowing for selective and sequential derivatization through modern cross-coupling methodologies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, complete with detailed experimental protocols and the scientific rationale behind them.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

Pyrazolopyridine isomers, including the [4,3-c], [3,4-b], and [1,5-a] systems, are foundational motifs in contemporary drug discovery.[1] Their bioisosteric relationship with purine bases allows them to effectively mimic the adenine core of ATP, leading to potent inhibition of various kinases.[2] Derivatives of the broader pyrazolopyridine class have demonstrated significant therapeutic potential, showing activity as inhibitors of Tropomyosin receptor kinases (TRK), TANK-binding kinase 1 (TBK1), Fibroblast growth factor receptors (FGFR), and Cyclin-Dependent Kinases (CDK).[2][3][4][5]

The 3,4-dibrominated variant is particularly powerful. The differential reactivity of the C-Br bonds, or the ability to selectively functionalize them, enables the construction of complex, three-dimensional molecules with finely tuned pharmacological profiles. This "vectorial functionalization" is critical in the hit-to-lead optimization phase of drug discovery, allowing chemists to systematically probe the chemical space around the core scaffold to improve potency, selectivity, and pharmacokinetic properties.[6]

Strategic Overview: Vectorial Functionalization

The power of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine lies in the ability to selectively modify three key positions: the N1-position of the pyrazole ring and the C3 and C4 positions of the pyridine ring. Each position represents a vector for chemical exploration.

G main 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine sub_n1 N1-Position (Alkylation, Arylation) main->sub_n1 Vector 1: Solubility & PK Modulation sub_c3 C3-Position (Amination, Alkynylation) main->sub_c3 Vector 2: Deep Pocket Interactions sub_c4 C4-Position (Arylation, Heteroarylation) main->sub_c4 Vector 3: Solvent Front Interactions

Caption: Logical workflow for vectorial functionalization.

This guide will focus on three cornerstone reactions that enable this strategy:

  • Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups, typically at the more reactive C4 position.

  • Buchwald-Hartwig Amination: For installing diverse amine functionalities, crucial for forming hydrogen bonds in kinase hinge regions.

  • Sonogashira Coupling: For introducing alkynyl groups, which can serve as rigid linkers or probes for specific interactions.

Core Protocols and Methodologies

The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

Scientific Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[7][8] In di-halogenated pyridine systems, the C4 position is generally more electrophilic and sterically accessible than the C3 position, often allowing for selective mono-coupling. The choice of a palladium catalyst, particularly a pre-catalyst complexed with a bulky, electron-rich phosphine ligand like XPhos, is crucial for achieving high efficiency and preventing side reactions like debromination.[9][10] The base (e.g., K₃PO₄ or Cs₂CO₃) is essential for activating the boronic acid via formation of a boronate complex, which facilitates the transmetalation step in the catalytic cycle.[8][11]

Experimental Protocol:

  • Vessel Preparation: To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02-0.05 equiv) and the XPhos ligand (0.04-0.10 equiv).

  • Inerting: Seal the vessel, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting material.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 2-16 hours. For microwave-assisted reactions, heating at 120-140 °C for 10-30 minutes is a good starting point.[9][10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated product.

Data Summary Table:

ParameterRecommended ConditionRationale
Palladium Catalyst XPhos Pd G2/G3, Pd₂(dba)₃High activity for challenging substrates.
Ligand XPhos, SPhosBulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases effective in activating boronic acids.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂OAqueous conditions are often necessary for the catalytic cycle.
Temperature 80-120 °C (Conventional), 120-150 °C (Microwave)Provides sufficient energy to overcome activation barriers.
Protocol 2: Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13] This reaction is indispensable in medicinal chemistry for installing primary or secondary amines, which are common pharmacophoric elements. The choice of ligand is critical and often dictates the success of the reaction. Bidentate ligands like BINAP or ferrocene-based ligands (e.g., Xantphos) are effective, as are bulky monophosphine ligands from the Buchwald group.[12][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15] This protocol can be applied to the mono-arylated product from Protocol 1 or, with careful control, potentially to the dibromo starting material for mono-amination at the more reactive position.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk tube, add the C4-substituted-3-bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the palladium pre-catalyst (e.g., [Pd₂(dba)₃], 0.02 equiv), and the ligand (e.g., (±)-BINAP, 0.05 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inerting: Seal the vessel and place it under an argon atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the desired primary or secondary amine (1.2 equiv).

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the crude material via flash chromatography to obtain the desired aminated product.

G start Substrate: C4-Aryl-3-bromo-pyrazolo[4,3-c]pyridine + Amine (R₂NH) reagents Reagents: Pd₂(dba)₃, BINAP, NaOtBu Toluene, 80-110 °C start->reagents reaction Buchwald-Hartwig C-N Coupling reagents->reaction workup Quench (NH₄Cl) Extraction (EtOAc) reaction->workup purify Flash Chromatography workup->purify product Product: C4-Aryl-3-amino-pyrazolo[4,3-c]pyridine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling for C-C(sp) Bond Formation

Scientific Rationale: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] It uniquely requires a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[18][19] The copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The reaction is run in the presence of an amine base (e.g., triethylamine or diisopropylamine), which serves both as a base and often as a solvent. This reaction is valuable for introducing rigid linkers or pharmacophores that can access deep, narrow pockets in a protein active site.[20]

Experimental Protocol:

  • Vessel Preparation: To a Schlenk flask, add the brominated pyrazolopyridine substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (or a mixture of THF and triethylamine) via syringe. Add the terminal alkyne (1.2-1.5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Design

The functionalized 1H-pyrazolo[4,3-c]pyridine core is a superb scaffold for ATP-competitive kinase inhibitors. The N1-H and one of the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, to interact with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.

  • Derivatives from C4 (Suzuki): Aryl and heteroaryl groups at the C4 position often extend towards the solvent-exposed region of the ATP pocket. This vector can be used to enhance selectivity or modulate physicochemical properties like solubility.

  • Derivatives from C3 (Buchwald-Hartwig/Sonogashira): Substituents at the C3 position typically point towards the deeper "back pocket" of the kinase. Amine functionalities can form critical hydrogen bonds, while alkynes can introduce rigidity and reach specific hydrophobic sub-pockets.

The combination of these synthetic strategies allows for the rapid generation of libraries of diverse compounds, accelerating the structure-activity relationship (SAR) studies necessary for optimizing a lead compound.[21][22]

Conclusion

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a high-value, versatile starting material for medicinal chemistry programs. Its true potential is unlocked through the strategic and selective application of modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust framework for researchers to access a wide array of novel derivatives. By understanding the causality behind the choice of reagents and conditions, scientists can efficiently navigate the complexities of drug design and accelerate the discovery of new therapeutics.

References

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  • Geronikaki, A., et al. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Archives of Organic and Inorganic Chemical Sciences. Available at: [Link]

  • Wojcicka, A., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Unknown. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abdellattif, M. H., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • The University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Alagille, D., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

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  • Bouz-Asal, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Borrell, J. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Moody, C. J., et al. (2019). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

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  • Zhang, T., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Unknown. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for the Functionalization of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 1H-pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural architecture, resembling endogenous purines, designates it as a "privileged scaffold." This mimicry allows it to effectively interact with a wide array of biological targets, most notably protein kinases.[2] Given that the dysregulation of kinase signaling is a fundamental characteristic of many cancers, derivatives of the pyrazolo[4,3-c]pyridine core have emerged as potent anti-cancer agents.[2] The broad spectrum of biological activities also includes antimicrobial, anti-inflammatory, and antiviral properties, making this scaffold a versatile starting point for novel therapeutic agents.[1]

The 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine derivative is a particularly powerful building block. The two bromine atoms at the C3 and C4 positions serve as versatile synthetic handles, enabling the introduction of diverse chemical functionalities through modern cross-coupling methodologies. This strategic di-halogenation allows for controlled, sequential, or one-pot functionalization, providing a robust platform for generating extensive libraries of novel compounds for structure-activity relationship (SAR) studies. This guide provides detailed protocols and expert insights into the three cornerstone palladium-catalyzed cross-coupling reactions for functionalizing this core: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[3][4] For the 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine core, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl substituents, which are critical for modulating pharmacological activity.

Causality Behind the Protocol: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5] The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid-base adduct, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[4] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The differential reactivity of the C3 and C4 positions can often be exploited through careful control of stoichiometry and reaction conditions to achieve selective mono-functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl/vinyl-4-bromo- or 3,4-diaryl/divinyl-1H-pyrazolo[4,3-c]pyridine derivatives.

Materials:

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

  • Aryl or Vinyl Boronic Acid (or Boronic Ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.1 eq for mono-substitution; 2.2-2.5 eq for di-substitution) and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.10 eq) followed by the degassed solvent(s).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized pyrazolopyridine.

Data Presentation: Suzuki-Miyaura Reaction Conditions
SubstitutionBoronic Acid (eq.)Catalyst (mol%)Base (eq.)SolventTemperature (°C)Typical Yield
Mono-arylation 1.1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9060-85%
Di-arylation 2.5[Pd(dppf)Cl₂] (10%)Cs₂CO₃ (3.0)Toluene11070-95%
Mono-vinylation 1.2Pd(PPh₃)₄ (5%)K₃PO₄ (2.0)DMF8055-80%

Yields are representative and highly substrate-dependent.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 3,4-Dibromo Core, Boronic Acid, and Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent and Pd Catalyst B->C D Heat with Stirring (80-120 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, specifically for installing alkyne functionalities.[7] This reaction is critical for generating precursors for further transformations or for introducing rigid, linear linkers into a molecule, which can be used to probe deep binding pockets in biological targets.

Causality Behind the Protocol: The reaction uniquely employs a dual catalytic system. A palladium(0) complex activates the aryl halide through oxidative addition, while a copper(I) salt coordinates with the terminal alkyne, forming a copper(I) acetylide.[8] This acetylide is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the arylalkyne product.[8] The amine base is not just a proton scavenger; it also serves as a solvent and a ligand for the metal centers. A common and problematic side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strict anaerobic conditions.[9]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 3-alkynyl-4-bromo- or 3,4-dialkynyl-1H-pyrazolo[4,3-c]pyridine derivatives.

Materials:

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

  • Terminal Alkyne

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) Cocatalyst (e.g., CuI)

  • Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) and the copper(I) iodide (0.02-0.10 eq).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon three times.

  • Solvent and Reagent Addition: Under positive Argon pressure, add the degassed solvent, the amine base, and finally the terminal alkyne (1.1-1.5 eq for mono-substitution; 2.5-3.0 eq for di-substitution) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Reaction Conditions
SubstitutionAlkyne (eq.)Pd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemperature
Mono-alkynylation 1.2PdCl₂(PPh₃)₂ (2%)CuI (4%)TEATHFRoom Temp.
Di-alkynylation 2.8PdCl₂(PPh₃)₂ (5%)CuI (10%)DIPADMF50 °C

Reactions must be performed under strictly anaerobic conditions to minimize Glaser homocoupling.

Visualization: Sonogashira Workflow

Sonogashira_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 3,4-Dibromo Core, Pd Catalyst, and CuI B Establish Inert Atmosphere A->B C Add Degassed Solvent, Amine Base, and Alkyne B->C D Stir at RT or with Gentle Heating C->D E Monitor Progress D->E F Concentrate & Redissolve E->F G Wash with aq. NH₄Cl, Water, and Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Sonogashira cross-coupling workflow.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[10] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[10][11]

Causality Behind the Protocol: This reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10] The catalytic cycle begins with the oxidative addition of the palladium(0)-ligand complex to the C-Br bond. The amine then coordinates to the palladium(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond, which is often the rate-limiting step and is greatly facilitated by the sterically demanding ligand.[10] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as the catalyst and base are sensitive to moisture and oxygen.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-4-bromo- or 3,4-diamino-1H-pyrazolo[4,3-c]pyridine derivatives.

Materials:

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

  • Primary or Secondary Amine

  • Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos, BINAP, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or using Schlenk technique, add the base (1.4-2.5 eq), palladium precursor (0.01-0.05 eq), and phosphine ligand (1.2-1.5 eq relative to Pd) to a flame-dried reaction vessel.

  • Reagent Addition: Add the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox, or ensure it is under a positive pressure of inert gas.

  • Solvent and Nucleophile Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 eq for mono-substitution; 2.5 eq for di-substitution).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and pass through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Reaction Conditions
Amine TypeLigandBaseSolventTemperature (°C)Typical Yield
Primary Aliphatic RuPhosNaOt-BuToluene10075-95%
Secondary Aliphatic XPhosK₃PO₄Dioxane11070-90%
Aniline BINAPCs₂CO₃Toluene11065-85%

The choice of ligand and base is crucial and often requires optimization for specific substrates.[12]

Visualization: Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep Vessel Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Base, Pd Precursor, and Ligand B Add 3,4-Dibromo Core A->B C Add Anhydrous Solvent and Amine B->C D Heat with Stirring (80-110 °C) C->D E Monitor Progress D->E F Cool & Quench E->F G Filter through Celite F->G H Aqueous Wash, Dry & Concentrate G->H I Column Chromatography H->I

Caption: Buchwald-Hartwig amination workflow.

Conclusion and Future Outlook

The 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine core is a supremely versatile platform for the synthesis of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and reliable toolkit for its elaboration. Mastery of these protocols allows researchers to systematically and efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of new therapeutics. While these methods are well-established, the field continues to evolve. Future directions may include the application of C-H activation strategies to functionalize the remaining C-H bonds on the pyridine ring, offering even more atom-economical pathways to molecular complexity.[13][14] Such advancements will continue to enhance the value of the pyrazolo[4,3-c]pyridine core in the ongoing quest for innovative medicines.

References

  • Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. Benchchem.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
  • C-H functionalization of pyridines. PubMed.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.

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Scale-Up Synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity. Its derivatives are of profound interest to researchers in medicinal chemistry and drug development. Among these, the 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine intermediate is a versatile building block, enabling diverse downstream functionalization through modern cross-coupling chemistries. However, its synthesis, particularly at scale, presents notable challenges related to regioselectivity, reaction control, and safety. This application note provides a comprehensive guide for the scale-up synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, detailing a robust protocol, mechanistic insights, and critical safety considerations for researchers and process chemists.

Introduction: The Significance of Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[1] This structural motif is considered a "purine isostere," bearing a close resemblance to the fundamental building blocks of DNA and RNA, adenine, and guanine.[1] This similarity allows pyrazolopyridine derivatives to interact with a wide array of biological targets, leading to their exploration as kinase inhibitors, antagonists for various receptors, and anti-infective agents.[2][3]

The 3,4-dibromo derivative, in particular, serves as a powerful synthetic intermediate. The two bromine atoms at distinct positions on the heterocyclic core can be selectively addressed using orthogonal cross-coupling strategies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the rapid construction of diverse compound libraries for structure-activity relationship (SAR) studies.[4] The development of a safe, reliable, and scalable synthesis for this key intermediate is therefore a critical step in accelerating drug discovery programs.

Synthetic Strategy & Mechanistic Insights

The preparation of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is typically achieved via the direct electrophilic bromination of the parent 1H-pyrazolo[4,3-c]pyridine heterocycle. Several factors must be carefully considered for a successful and scalable reaction.

2.1. Choice of Brominating Agent: NBS vs. Br₂

While elemental bromine (Br₂) is a potent brominating agent, its use on a large scale is fraught with hazards. It is a highly corrosive, toxic, and volatile liquid, requiring specialized handling equipment and stringent safety protocols.[5][6]

For scale-up applications, N-Bromosuccinimide (NBS) is the reagent of choice.[7][8] NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[8] It acts as a source of electrophilic bromine (Br+), particularly when activated by an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazolopyridine ring, being an electron-rich heteroaromatic system, readily attacks the polarized bromine atom of NBS.[9][10]

2.2. Regioselectivity: Why the 3 and 4 Positions?

The regioselectivity of the bromination is governed by the electronic properties of the pyrazolo[4,3-c]pyridine ring system. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a complex electron density distribution. Computational studies and experimental evidence suggest that the C3 position on the pyrazole ring and the C4 position on the pyridine ring are the most nucleophilic and thus most susceptible to electrophilic attack. The reaction typically proceeds sequentially, with the more activated position brominating first, followed by the second.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces a new set of challenges that must be proactively addressed.

  • Thermal Management: Electrophilic bromination of heteroaromatics is a highly exothermic process. On a large scale, the heat generated can accumulate rapidly if not managed effectively, leading to a dangerous runaway reaction, solvent boiling, and the formation of undesirable byproducts. The use of a jacketed reactor with precise temperature control is mandatory. Slow, portion-wise addition of the NBS is a critical control parameter to maintain the internal temperature within a safe operating range.

  • Reagent Addition: Solid addition of NBS to a large reactor can be challenging. A well-agitated slurry of NBS in the reaction solvent can be prepared and added via a pump at a controlled rate to ensure consistent and safe delivery.

  • Work-up and Isolation: Quenching the reaction to destroy excess NBS and neutralizing acidic byproducts are critical steps. Using an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite is effective for quenching.[11] Subsequent isolation via filtration avoids cumbersome and solvent-intensive liquid-liquid extractions, making the process more efficient and environmentally friendly at scale.

  • Safety: Large-scale bromination reactions demand rigorous safety protocols.[12] This includes operating in a well-ventilated area or a walk-in fume hood, using appropriate personal protective equipment (PPE) such as full-face respirators, chemically resistant gloves, and lab coats.[13] An emergency plan, including access to quenching agents and spill kits, must be in place.[12]

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol describes the synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine starting from 1H-pyrazolo[4,3-c]pyridine on a 100-gram scale.

Reagents and Equipment:

Reagent/Equipment Quantity/Specification Purpose
1H-Pyrazolo[4,3-c]pyridine 100 g (0.84 mol) Starting Material
N-Bromosuccinimide (NBS) 315 g (1.77 mol, 2.1 eq.) Brominating Agent
Acetonitrile (MeCN) 2.0 L Solvent
10% Sodium Thiosulfate (aq.) 1.5 L Quenching Agent
Saturated Sodium Bicarbonate (aq.) 1.0 L Neutralizing Agent
Deionized Water 2.0 L Washing Agent
5 L Jacketed Glass Reactor 1 unit Reaction Vessel
Overhead Mechanical Stirrer 1 unit Agitation
Thermocouple 1 unit Temperature Monitoring
Solid Addition Funnel or Slurry Pump 1 unit Reagent Addition
Buchner Funnel & Filter Flask 1 set Product Isolation

| Vacuum Oven | 1 unit | Drying |

Step-by-Step Procedure:

  • Reactor Setup: Equip the 5 L jacketed glass reactor with an overhead stirrer, thermocouple, and nitrogen inlet. Purge the vessel with nitrogen.

  • Charge Starting Material: Charge the reactor with 1H-pyrazolo[4,3-c]pyridine (100 g, 0.84 mol) and acetonitrile (2.0 L). Begin stirring to form a solution or suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket chiller.

  • NBS Addition: Slowly add the N-Bromosuccinimide (315 g, 1.77 mol) in portions over 2-3 hours using a solid addition funnel. Crucial: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. A significant exotherm will be observed.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add the 10% aqueous sodium thiosulfate solution (1.5 L) over 1 hour, ensuring the internal temperature does not exceed 15 °C. The color of the mixture should fade.

  • Neutralization & Precipitation: Add saturated aqueous sodium bicarbonate solution (1.0 L) to neutralize the acidic byproducts. The product will precipitate as a solid. Stir the resulting slurry for 1 hour.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 1.0 L) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: Yield: 210-225 g (90-96%) of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine as an off-white to pale yellow solid. Purity: >98% by HPLC.

Purification and Characterization

For most applications, the product isolated directly from the reaction is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system such as ethanol/water or acetonitrile can be performed. However, this may lead to some loss of material.[11]

Characterization:

  • ¹H NMR: To confirm the structure and regiochemistry of bromination.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • HPLC: To determine the purity of the final product.

Workflow Visualization

The overall process can be visualized as a straightforward workflow from starting materials to the final, purified product.

Scale_Up_Synthesis cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation SM 1. Charge Reactor (Pyrazolopyridine, MeCN) Cool1 2. Cool to 0-5 °C SM->Cool1 NBS_Add 3. Add NBS (Portion-wise) (Maintain T < 10 °C) Cool1->NBS_Add React 4. Stir at RT (12-16h) (Monitor by HPLC) NBS_Add->React Cool2 5. Cool to 0-5 °C React->Cool2 Quench 6. Quench (Na₂S₂O₃ aq.) Cool2->Quench Isolate 7. Isolate by Filtration Quench->Isolate Wash 8. Wash with Water Isolate->Wash Dry 9. Dry under Vacuum Wash->Dry Final_Product Final Product (3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine) Dry->Final_Product

Caption: Workflow for the scale-up synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient NBS; Low reaction temperature; Short reaction time.Add a slight excess of NBS (e.g., 2.2 eq.); Ensure reaction reaches room temperature; Extend reaction time and monitor by HPLC.
Low Yield Product loss during work-up; Inefficient precipitation.Ensure pH is neutral to slightly basic before filtration; Add an anti-solvent like water slowly to maximize precipitation; Check filtrate for dissolved product.
Dark-colored Product Residual bromine or oxidized impurities.Ensure quenching is complete (no color from bromine); Wash the filter cake thoroughly; Consider an activated carbon treatment during recrystallization if necessary.[11]
Uncontrolled Exotherm NBS added too quickly; Inadequate cooling.Reduce the addition rate of NBS; Ensure the reactor cooling system is functioning optimally before starting the addition.
Conclusion

The protocol outlined in this application note provides a safe, efficient, and scalable method for the synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, a key intermediate for pharmaceutical research. By utilizing N-Bromosuccinimide and carefully controlling reaction parameters, particularly temperature, high yields of pure product can be reliably obtained on a large scale. Adherence to the detailed safety and handling procedures is paramount to ensure a successful and safe manufacturing process.

References
  • YouTube. (2024). Bromination safety. Available at: [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available at: [Link]

  • ResearchGate. (2009). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Procter & Gamble. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (2019). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • Royal Society of Chemistry. (2021). Handling liquid bromine and preparing bromine water | Demonstration. Available at: [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Available at: [Link]

  • OUCI. (2021). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • Google Patents. (2002). EP0913381B1 - Method for purifying a bromine compound.
  • National Center for Biotechnology Information. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Available at: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Google Patents. (1967). US3314762A - Bromine purification process.
  • National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Available at: [Link]

  • National Center for Biotechnology Information. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Available at: [Link]

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Application Note: Leveraging 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine for Accelerated Hit Discovery in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with higher ligand efficiency.[1][4] A key to a successful FBDD campaign is the rational design of the fragment library itself, incorporating "privileged scaffolds"—molecular cores that are known to interact with various biological targets.[5][6][7]

The pyrazolopyridine scaffold is one such privileged structure, found in numerous bioactive compounds and approved drugs.[8][9][10] Its rigid, bicyclic nature presents a well-defined shape for insertion into binding pockets, while its nitrogen atoms offer key hydrogen bonding opportunities. This application note focuses on a specific, high-value derivative: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine .

The strategic incorporation of halogen atoms, particularly bromine and iodine, has become a cornerstone of modern medicinal chemistry.[11][12] This is due to their ability to form a specific, highly directional non-covalent interaction known as a halogen bond (XB).[13][14] This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond, which can interact favorably with Lewis bases like backbone carbonyl oxygens in a protein.[14][15] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl >> F), making bromine an excellent choice for forming potent yet synthetically accessible interactions.[12][14]

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is an exemplary fragment that combines the benefits of a privileged scaffold with the power of halogen bonding. Its dibromo substitution provides two distinct, geometrically defined vectors for forming halogen bonds and serves as versatile synthetic handles for subsequent hit-to-lead optimization.

Physicochemical Profile and Rationale for Use

To be an effective starting point, a fragment must possess favorable physicochemical properties, often summarized by the "Rule of Three" (Ro3).[2][16] 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine aligns well with these guidelines, making it an ideal candidate for inclusion in a screening library.

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 276.92 g/mol [17]≤ 300 DaLow complexity allows for better sampling of chemical space and provides ample room for molecular weight increase during optimization.[2][16]
cLogP ~1.5 - 2.0 (estimated)≤ 3Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding.
H-Bond Donors 1 (pyrazole N-H)≤ 3Provides a key interaction point for anchoring the fragment in a binding pocket.
H-Bond Acceptors 2 (pyrazole N, pyridine N)≤ 3Offers additional opportunities for directional interactions with the target protein.
Rotatable Bonds 0≤ 3The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Key Advantages of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Scaffold:

  • Dual Halogen Bond Donors: The bromine atoms at the C3 and C4 positions are poised to engage with electron-rich pockets, such as the backbone carbonyls of hinge regions in kinases.[12][14]

  • Multiple Vectors for Elaboration: The two bromine atoms and the pyrazole N-H provide three distinct and synthetically tractable points for chemical modification, crucial for the "fragment growing" phase of hit-to-lead optimization.[18][19]

  • Proven Bioactive Core: The pyrazolopyridine core is a well-documented pharmacophore, increasing the probability of identifying biologically relevant interactions.[20][21][22]

Integrated FBDD Workflow and Protocols

A successful FBDD campaign requires a cascade of biophysical techniques to identify, validate, and characterize fragment binding. The following workflow is designed to robustly progress from initial screen to a structurally-enabled hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Lib Fragment Library (incl. 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High Concentration Screening Hits Initial Hits (μM Affinity) SPR->Hits Identify Binders NMR Orthogonal Screen: Ligand-Observed NMR (STD/waterLOGSY) Hits->NMR Confirm Binding Val_Hits Validated Hits NMR->Val_Hits Reduce False Positives Xray X-ray Crystallography Val_Hits->Xray Soaking or Co-crystallization Structure Co-crystal Structure (Binding Mode Revealed) Xray->Structure H2L Structure-Guided Hit-to-Lead Optimization Structure->H2L Design Analogs Lead Lead Compound (nM Affinity) H2L->Lead Synthesize & Test

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time data on binding affinity and kinetics. It is highly sensitive, making it ideal for detecting the weak interactions typical of fragments.[23][24]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

    • Causality: Covalent attachment ensures a stable surface for repeated binding measurements. A reference flow cell is prepared by performing the activation and blocking steps without protein to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Fragment Preparation:

    • Prepare a 10 mM primary stock of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.

    • Create a screening plate by diluting the fragment stock into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration ≤ 2%.

    • Causality: Screening at a high concentration is necessary to detect weak binders (high µM to mM KD). Keeping the DMSO concentration low and consistent minimizes solvent effects that can interfere with the assay.

  • Screening Run:

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • Perform a regeneration step between injections if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment.

    • Causality: The binding of the fragment to the immobilized protein causes a change in the refractive index at the surface, which is measured in RU. A response significantly above the baseline and that of the reference cell indicates a binding event.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • A confirmed "hit" is a fragment that produces a reproducible, concentration-dependent binding response.

    • For confirmed hits, perform a full dose-response titration (e.g., 8 concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (KD).

Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy

Rationale: Validating hits with an orthogonal technique is crucial to eliminate artifacts from the primary screen. Ligand-observed NMR methods like Saturation Transfer Difference (STD) are powerful for confirming direct binding in solution.[25][26]

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample A (Fragment + Protein): ~10-20 µM target protein and 500 µM 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

    • Sample B (Fragment only): 500 µM 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

    • Causality: A relatively high concentration of the fragment is used to ensure sufficient signal-to-noise. The protein concentration is kept low to minimize its background signals.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples to confirm fragment integrity and solubility.

    • Perform the STD experiment on Sample A. This involves selectively saturating a region of the protein's proton spectrum (on-resonance, e.g., at -1 ppm) and a region where no protein signals exist (off-resonance, e.g., at 40 ppm).

    • Causality: If the fragment binds to the protein, the magnetic saturation will be transferred from the protein protons to the bound fragment protons via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation with it.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that were in close proximity to the protein.

    • A positive result (validated hit): The appearance of signals in the STD difference spectrum corresponding to the protons of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine confirms direct binding to the target protein in solution.

Protocol 3: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit identification phase. It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is essential for guiding structure-based drug design.[24][27]

Methodology:

  • Crystal Preparation:

    • Generate high-quality apo-protein crystals using established crystallization conditions (e.g., via vapor diffusion).

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the mother liquor from the crystallization drop, supplemented with 1-5 mM 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine from a high-concentration DMSO stock.

    • Transfer an apo crystal into the soaking solution and incubate for a period ranging from minutes to 24 hours.

    • Causality: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and into the binding site of the protein without disrupting the crystal packing.

  • Data Collection and Structure Solution:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for positive difference density in the binding site that corresponds to the shape of the fragment.

    • Build the fragment into the density, refine the model, and analyze the interactions (e.g., hydrogen bonds, halogen bonds).

    • Causality: The electron density map provides an unbiased view of where the fragment is located. The presence of the two heavy bromine atoms often produces strong, easily interpretable electron density, facilitating model building.

Structure-Guided Hit-to-Lead Optimization

With a validated, structurally-characterized hit, the next phase is to evolve the low-affinity fragment into a high-potency lead compound.[28][29] The structure of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine complex is the roadmap for this process.

H2L_Strategies Start Initial Hit 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (Bound in Pocket) Grow_C3 Vector 1 (C3-Br): Add group to access new sub-pocket Start->Grow_C3 Suzuki/ Sonogashira Coupling Grow_C4 Vector 2 (C4-Br): Add group to increase solvent interaction Start->Grow_C4 Suzuki/ Sonogashira Coupling Grow_N1 Vector 3 (N1-H): Add group to fill hydrophobic pocket Start->Grow_N1 N-Alkylation XB_Tune Optimize XB: Swap Br for I to increase bond strength Start->XB_Tune Synthetic Modification End Optimized Lead Compound (Improved Affinity & Properties) Grow_C3->End Grow_C4->End Grow_N1->End XB_Tune->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists working with the challenging heterocyclic scaffold, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. Our goal is to provide a comprehensive troubleshooting resource based on mechanistic principles and field-proven strategies to help you navigate the complexities of this reaction, particularly concerning reaction efficiency and regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling reaction with 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is giving low to no yield. What are the primary factors to investigate?

Failure to obtain the desired product is a common initial hurdle. The Suzuki-Miyaura reaction is a complex catalytic cycle, and N-heterocycles like pyrazolo[4,3-c]pyridine introduce specific challenges.[1][2] The overall process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5] A failure in any of these steps will halt the reaction.

  • Catalyst System (Palladium Source & Ligand): The nature of the palladium precatalyst and, more importantly, the phosphine ligand is critical. The Lewis basic nitrogen atoms in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

    • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) often fail with complex heteroaromatics. You need to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands promote a high rate of oxidative addition and stabilize the catalytic species, preventing deactivation.[1] Consider using air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) which ensure consistent generation of the active Pd(0) species.[8]

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[9][10]

    • Expert Insight: The choice of base can dramatically affect the outcome. Stronger bases are often required, but solubility is key. Potassium phosphate (K₃PO₄) is frequently a superior choice to carbonates (K₂CO₃, Cs₂CO₃) for challenging substrates.[6][11] It has moderate strength and good solubility in aqueous/organic mixtures. If your substrate is sensitive to hydrolysis, consider using anhydrous conditions with a base like KF.[9][12]

  • Solvent System & Degassing: The solvent must solubilize the reactants and the base to facilitate the reaction. More importantly, residual oxygen in the solvent is a primary cause of reaction failure.

    • Expert Insight: Oxygen will oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of homocoupling byproducts.[13] It is imperative to thoroughly degas your solvent(s) and reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[14] Common solvent systems include mixtures like 1,4-dioxane/water or toluene/water.[3][15]

  • Boronic Acid/Ester Stability: A frequent, yet often overlooked, issue is the decomposition of the boronic acid nucleophile, primarily through a side reaction called protodeboronation.[6]

    • Expert Insight: This is the replacement of the C-B bond with a C-H bond, and it is accelerated by water and harsh basic conditions.[6] If you suspect this is an issue, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[11] These are more resistant to premature decomposition.

Question 2: I am struggling with regioselectivity. How can I selectively couple at the C4 position over the C3 position?

For a di-halogenated substrate like 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, achieving selective mono-substitution is the primary synthetic challenge. The site of the initial coupling is determined by the relative rates of oxidative addition at the C3-Br versus the C4-Br bond.

The C4 position is directly adjacent (alpha) to the pyridine nitrogen atom. This makes the C4 carbon significantly more electron-deficient than the C3 carbon on the pyrazole ring. In nearly all cases for dihalopyridines, oxidative addition of the palladium catalyst occurs preferentially at the more electrophilic carbon center.[16][17][18] Therefore, the C4-Br bond is intrinsically more reactive toward oxidative addition than the C3-Br bond.

  • Use Standard, Less Bulky Catalysts: To exploit the inherent electronic preference, start with a common catalytic system known for high activity, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a moderately bulky ligand like XPhos.

  • Control Stoichiometry: Use a slight excess of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (e.g., 1.2 equivalents) relative to the boronic acid (1.0 equivalent). This will statistically favor mono-substitution.

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 60-80 °C) can enhance the kinetic preference for reaction at the more activated C4 position.

Question 3: My reaction is producing a mixture of C4-coupled, C3-coupled, and di-substituted products. How can I improve the selectivity?

Poor selectivity indicates that the energy barrier for oxidative addition at both C3 and C4 is similar under your current conditions, or that the mono-coupled product is reacting further.

G start Poor Selectivity Observed q1 Is Di-substitution the main issue? start->q1 a1_yes Yes q1->a1_yes a1_no No, mixture of C3/C4 isomers q1->a1_no sol1 Reduce Boronic Acid (1.0 eq) Decrease Temperature Shorten Reaction Time a1_yes->sol1 q2 Are you trying to target C4 (major product)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No, trying to target C3 q2->a2_no sol2 Use less sterically demanding ligand (e.g., PPh3, SPhos) Lower Temperature (e.g., 80°C) a2_yes->sol2 sol3 Use highly bulky ligand (e.g., P(tBu)3, RuPhos) This may favor approach to the less-hindered C3 site. Consider N-H protection (e.g., SEM, Boc) to alter electronics. a2_no->sol3

Caption: Decision tree for troubleshooting selectivity.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Selective C4-Arylation
ParameterRecommended ConditionRationale & Comments
Aryl Halide 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine1.2 equiv.
Boronic Acid Arylboronic Acid or Pinacol Ester1.0 equiv. (Limiting Reagent)
Pd Precatalyst XPhos Pd G31-3 mol%. Air-stable, reliable generation of active Pd(0).[8]
Base K₃PO₄ (finely powdered)2.0 - 3.0 equiv. Effective base for transmetalation.[6][11]
Solvent 1,4-Dioxane / H₂O (5:1)Degas thoroughly by sparging with Ar for 30 min.[15]
Temperature 80 - 100 °CStart at 80°C and increase if reaction is slow.
Atmosphere Argon or NitrogenMaintain a positive pressure throughout the reaction.
Detailed Protocol: Selective Mono-Arylation at C4

This protocol provides a robust starting point for the selective Suzuki coupling at the C4 position.[8][14]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.2 equiv.), the arylboronic acid (1.0 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and perform at least three vacuum/inert gas (Argon) backfill cycles to remove oxygen from the solids.

  • Catalyst Addition: Under a positive flow of Argon, add the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add the previously degassed 1,4-dioxane and water (5:1 v/v) via syringe. The total concentration should be approximately 0.1 M with respect to the boronic acid.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the boronic acid and the appearance of a new, higher Rf product spot.

  • Workup: Once the limiting reagent is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-3-bromo-1H-pyrazolo[4,3-c]pyridine product.

Mechanistic Visualizations

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Each step has unique requirements that, if not met, can stall the entire process.[3][4][10]

Suzuki_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr 1 RE_label Reductive Elimination Pd0->RE_label ArPdArB Ar-Pd(II)L₂-Ar' ArPdBr->ArPdArB 2 ArPdArB->Pd0 3 OA_label Oxidative Addition OA_label->Pd0 ArAr Ar-Ar' RE_label->ArAr Trans_label Transmetalation Trans_label->ArPdBr ArBr Ar-Br ArBr->OA_label ArBOH Ar'-B(OH)₂ ArBOH->Trans_label Base Base (e.g., K₃PO₄) Base->Trans_label

Caption: The catalytic cycle of the Suzuki reaction.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry. URL: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. URL: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from BYJU'S. URL: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. URL: [Link]

  • ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. URL: [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from ResearchGate. URL: [Link]

  • Semantic Scholar. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from Semantic Scholar. URL: [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from MDPI. URL: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL: [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from ResearchGate. URL: [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from White Rose Research Online. URL: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from ResearchGate. URL: [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from NIH. URL: [Link]

  • National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from NIH. URL: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (2023). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from ResearchGate. URL: [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Retrieved from NIH. URL: [Link]

  • ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from ARODES. URL: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. URL: [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from PubMed Central. URL: [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from NIH. URL: [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from NIH. URL: [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.... Retrieved from RSC Publishing. URL: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction. Retrieved from ResearchGate. URL: [Link]

Sources

Technical Support Center: Purification of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying these valuable heterocyclic compounds. Here, we address common challenges with practical, field-tested advice and in-depth explanations to ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine and its precursors.

FAQ 1: What are the most common impurities I should expect during the synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine?

The synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine can result in several impurities depending on the synthetic route. Common impurities may include:

  • Monobrominated species: Incomplete bromination can lead to the presence of 4-Bromo-1H-pyrazolo[4,3-c]pyridine or 3-Bromo-1H-pyrazolo[4,3-c]pyridine.

  • Isomeric dibrominated products: Depending on the directing effects of the pyridine and pyrazole rings, other dibrominated isomers might form.

  • Starting materials: Unreacted starting materials can carry through the reaction sequence.

  • Byproducts from ring formation: If the pyrazole ring is formed from a pyridine precursor, incomplete cyclization or side reactions can introduce impurities.

  • Residual catalysts and reagents: For instance, if N-Bromosuccinimide (NBS) is used for bromination, succinimide will be a byproduct.

FAQ 2: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A dark, oily crude product often indicates the presence of polymeric byproducts or degradation of the starting material or product, which can be caused by:

  • High reaction temperatures: Pyrazolopyridine systems can be sensitive to heat.

  • Strongly acidic or basic conditions: These can promote side reactions and degradation.

  • Presence of residual metals from catalytic steps: These can catalyze decomposition.

Troubleshooting Strategy:

  • Initial Work-up: Begin with a standard aqueous work-up. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash to remove excess water.

  • Trituration: If the product is expected to be a solid, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture) to induce precipitation of the product while impurities remain in the solvent.

  • Charcoal Treatment: If color is a significant issue, dissolving the crude material in a suitable solvent and stirring with activated charcoal can help remove colored impurities. However, be aware that this may also lead to some product loss.

  • Column Chromatography: This is the most robust method for separating the desired product from a complex mixture.

FAQ 3: I am having difficulty separating my desired dibrominated product from the monobrominated impurity by column chromatography. What can I do?

Co-elution of closely related compounds is a common challenge in chromatography. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent system. For a typical normal-phase silica gel column using a hexane/ethyl acetate system, this means increasing the proportion of hexanes.[1]

    • Use a Different Solvent System: Sometimes a complete change of solvents is necessary to alter the selectivity. Consider systems like dichloromethane/methanol or toluene/acetone.[2]

    • Employ a Gradient Elution: A shallow gradient, where the polarity is increased very slowly, can significantly enhance the resolution of closely eluting spots.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to the acidic silica gel.[1]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than flash chromatography. A variety of column chemistries are available to fine-tune the separation.[3]

II. Troubleshooting Guide: Column Chromatography Purification

Column chromatography is a primary technique for purifying 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine intermediates. This guide provides solutions to common problems.

Problem 1: The compound is not moving off the baseline on the TLC plate.

Potential Cause: The eluent system is not polar enough to move the compound up the stationary phase.

Solution:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the ethyl acetate concentration.

  • Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can neutralize acidic sites on the silica gel and improve mobility.[2]

Problem 2: The compound streaks on the TLC plate and the column.

Potential Cause:

  • Compound Overload: Too much sample has been applied to the TLC plate or loaded onto the column.

  • Poor Solubility: The compound is not fully dissolved in the mobile phase.

  • Strong Interaction with Silica: The compound, being a basic pyridine derivative, may be interacting strongly with the acidic silica gel.

Solution:

  • Reduce Loading: Use a more dilute solution for TLC spotting and load less material onto the column.

  • Improve Solubility: Ensure the compound is fully dissolved in the loading solvent before applying it to the column. The loading solvent should be as non-polar as possible to ensure a tight band at the start of the separation.[2]

  • Use a Modifier: As mentioned above, adding a small amount of triethylamine to the eluent can mitigate strong interactions with the silica gel.[2]

Problem 3: The separation is poor, and fractions are cross-contaminated.

Potential Cause:

  • Inappropriate Eluent System: The chosen mobile phase does not provide sufficient resolution between the desired product and impurities.

  • Poor Column Packing: An improperly packed column will have channels and cracks, leading to broad peaks and poor separation.

  • Column Overloading: Loading too much crude material relative to the amount of stationary phase will exceed the column's capacity.

Solution:

  • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation (ideally a ΔRf of >0.2).[2]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

  • Adhere to Loading Guidelines: A general rule of thumb is to load no more than 1-5% of the silica gel weight with the crude material.

Workflow for Troubleshooting Column Chromatography

G start Start: Poor Separation check_tlc Re-evaluate TLC Is ΔRf > 0.2? start->check_tlc optimize_eluent Optimize Eluent System (e.g., shallower gradient, different solvents) check_tlc->optimize_eluent No check_loading Check Column Loading Is it > 5% of silica weight? check_tlc->check_loading Yes optimize_eluent->check_tlc reduce_loading Reduce Sample Load check_loading->reduce_loading Yes check_packing Inspect Column Packing Are there cracks or channels? check_loading->check_packing No reduce_loading->check_packing repack_column Repack Column check_packing->repack_column Yes change_stationary_phase Change Stationary Phase (e.g., to Alumina) check_packing->change_stationary_phase No consider_hplc Consider Preparative HPLC repack_column->consider_hplc change_stationary_phase->consider_hplc

Caption: Troubleshooting workflow for column chromatography.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially for removing minor impurities.

Problem 1: The compound does not dissolve in the hot solvent.

Potential Cause: An inappropriate solvent has been chosen.

Solution:

  • Increase Solvent Volume: Add more solvent in small portions until the compound dissolves. Be mindful that using a large volume of solvent will reduce the recovery yield.[4]

  • Try a More Polar Solvent: If the compound is not dissolving in a non-polar solvent, try a more polar one, or a mixture of solvents.

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrazolopyridine derivatives, common recrystallization solvents include ethanol, dioxane, or mixtures like ethyl acetate/hexanes.[1][5]

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

Potential Cause:

  • Solution is too concentrated.

  • Cooling is too rapid.

  • Impurities are inhibiting crystallization.

Solution:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an amorphous solid or oil.[4]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Seed Crystals: If available, adding a small crystal of the pure product can initiate crystallization.

Problem 3: No crystals form, even after prolonged cooling.

Potential Cause:

  • The solution is not supersaturated: Too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Nucleation is inhibited.

Solution:

  • Reduce Solvent Volume: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Induce Crystallization: Use the techniques mentioned above (scratching, seeding).

  • Change Solvent System: It may be necessary to find a different solvent or solvent pair in which the compound is less soluble at low temperatures.

Experimental Protocol: Recrystallization of a Pyrazolopyridine Intermediate
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the test tube. If the solid dissolves upon heating, this is a good candidate solvent.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Recrystallization Principles

Caption: The principle of purification by recrystallization.

IV. Data Summary

The choice of purification technique often depends on the scale of the reaction and the nature of the impurities. The following table provides a general comparison.

Purification TechniqueScaleThroughputResolutionCommon Application
Recrystallization Milligrams to KilogramsLowVariableFinal purification of a mostly pure solid product.
Flash Column Chromatography Milligrams to GramsMediumGoodPrimary purification of crude reaction mixtures.
Preparative HPLC Micrograms to GramsLowVery HighSeparation of very similar compounds (isomers, etc.).

V. References

  • BenchChem. (n.d.). Technical Support Center: Stille Coupling with Brominated Heterocycles. Retrieved from

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from

  • BenchChem. (n.d.). Purification techniques for 2-Bromobenzo[h]quinazoline. Retrieved from

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from

  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives. Retrieved from

  • PMC. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from

  • Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine. Retrieved from

  • Google Patents. (n.d.). Pyrazolopyridine compound and preparation method thereof. Retrieved from

  • Amerigo Scientific. (n.d.). 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. Retrieved from

  • YouTube. (2021). Recrystallization & purification of N-bromosuccinimide. Retrieved from

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Technical Support Center: Synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. As a key structural motif in medicinal chemistry, achieving high yields of this building block is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Selective Dibromination

The synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine presents a common yet significant challenge in heterocyclic chemistry: achieving high-yield, regioselective di-halogenation of an electron-rich bicyclic system. The pyrazolo[4,3-c]pyridine core is susceptible to various side reactions, including the formation of mono-brominated intermediates, alternative regioisomers, and over-bromination. Low yields are often traced back to suboptimal reaction conditions, inadequate purification strategies, or insufficient control over reactive intermediates. This guide will deconstruct the synthesis to address these critical points systematically.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My overall yield is consistently low (<40%). Where should I start my investigation?

Low yield is a systemic problem that requires a logical, step-wise investigation. The primary points of failure in this synthesis are typically the bromination reaction itself and the subsequent product isolation.

A logical troubleshooting workflow is essential:

TroubleshootingWorkflow Start Low Yield Reported Check_SM 1. Verify Purity of 1H-pyrazolo[4,3-c]pyridine Start->Check_SM Analyze_Crude 2. Analyze Crude Reaction Mixture (LCMS/¹H NMR) Check_SM->Analyze_Crude Purity Confirmed Incomplete_Rxn Incomplete Reaction: Significant Starting Material Remains Analyze_Crude->Incomplete_Rxn Yes Side_Products Complex Mixture: Multiple Side Products (Isomers, Over-bromination) Analyze_Crude->Side_Products Yes Purification_Loss 3. Assess Purification Efficiency Analyze_Crude->Purification_Loss Crude looks clean Optimize_Rxn Action: Optimize Reaction Conditions (See Q2 & Q3) Incomplete_Rxn->Optimize_Rxn Side_Products->Optimize_Rxn Clean_Crude Crude product is clean, but final yield is low Purification_Loss->Clean_Crude Yes Optimize_Purification Action: Refine Work-up & Purification (See Q4) Clean_Crude->Optimize_Purification

Caption: A logical workflow for troubleshooting low-yield synthesis.

Start by analyzing the crude reaction mixture before any purification steps. This will tell you if the issue lies with the reaction chemistry (incomplete conversion, side products) or with product loss during work-up and chromatography.

Q2: My reaction is incomplete, with significant starting material remaining. How can I drive the dibromination to completion?

Incomplete conversion is typically due to insufficient reactivity of the brominating agent, poor reaction kinetics, or deactivation of the reagent.

Causality & Solutions:

  • Reagent Stoichiometry: Electrophilic aromatic substitution requires a sufficient quantity of the electrophile. For dibromination, at least 2.0 equivalents of the bromine source are theoretically needed. In practice, a slight excess is often required to drive the reaction to completion.

    • Recommendation: Increase the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) incrementally from 2.1 to 2.5 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Using a large excess can lead to the formation of unwanted over-brominated species.[1]

  • Reaction Temperature & Time: Many bromination reactions require thermal energy to overcome the activation barrier, especially for the second bromination which occurs on a more electron-deficient ring.

    • Recommendation: If performing the reaction at room temperature, consider moderately increasing the temperature to 40-60 °C.[2] Reaction times may also need to be extended. Monitor progress every 2-4 hours to establish the optimal endpoint and avoid product degradation. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to better results in a fraction of the time.[1]

  • Solvent Choice: The solvent must fully solubilize the starting material to ensure a homogeneous reaction mixture.

    • Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices for dissolving N-heterocycles.[2] If solubility is an issue in solvents like chloroform or dichloromethane, switching to DMF can significantly improve the reaction rate.

Q3: I'm observing a mixture of products, including mono-brominated species and potentially other isomers. How can I improve selectivity for the 3,4-dibromo product?

This is a classic regioselectivity problem. The electronic properties of the pyrazolo[4,3-c]pyridine ring direct the electrophilic substitution, but this can be modulated by the reaction conditions. The formation of multiple products is a known challenge in the synthesis of pyrazolopyridines.[3][4]

Potential Bromination Outcomes:

BrominationOutcomes SM 1H-pyrazolo[4,3-c]pyridine Mono_3 3-Bromo Isomer SM->Mono_3 +1 eq. Br+ Mono_4 4-Bromo Isomer SM->Mono_4 +1 eq. Br+ Desired 3,4-Dibromo Product Mono_3->Desired +1 eq. Br+ Mono_4->Desired +1 eq. Br+ Other Other Isomers/ Over-bromination Desired->Other Excess Br+

Caption: Possible products from the bromination reaction.

Causality & Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Highly reactive agents like liquid bromine (Br₂) can be aggressive and lead to poor selectivity.

    • Recommendation: N-Bromosuccinimide (NBS) is generally the reagent of choice for controlled bromination of sensitive heterocyclic systems.[1][5] It provides a slow, steady source of the electrophilic bromine species. If NBS is still too reactive, you can explore milder reagents, though this may require more forcing conditions.

  • Controlled Temperature and Addition: A rapid, exothermic reaction can reduce selectivity.

    • Recommendation: Perform the reaction at 0 °C. Add the brominating agent (NBS) portion-wise over a period of 30-60 minutes. This maintains a low concentration of the active electrophile, favoring the most kinetically accessible substitutions and preventing temperature spikes. After the addition is complete, allow the reaction to slowly warm to room temperature.

Table 1: Troubleshooting Reaction Conditions for Improved Selectivity

ParameterProblematic ConditionRecommended AdjustmentRationale
Reagent Liquid Br₂N-Bromosuccinimide (NBS)Provides a controlled, lower concentration of electrophilic bromine, enhancing selectivity.[5]
Temperature Room Temp / Reflux0 °C to Room TempSlows down the reaction rate, allowing for greater kinetic differentiation between reactive sites on the ring.
Addition All at oncePortion-wise over 30-60 minPrevents localized high concentrations of the brominating agent and controls exotherms.
Solvent Non-polar (e.g., Hexane)Polar aprotic (e.g., DMF, MeCN)Ensures homogeneity and can influence the reactivity and selectivity profile of the brominating agent.
Q4: My crude NMR looks promising, but I lose a significant amount of product during work-up and column chromatography. How can I optimize the purification?

Product loss during purification is common for polar, nitrogen-containing heterocycles which can adhere strongly to silica gel.

Causality & Solutions:

  • Aqueous Work-up: Ensure the quenching step is appropriate. Unreacted NBS can be quenched with an aqueous solution of sodium thiosulfate. The pH of the aqueous layer should be carefully controlled; adjusting to a neutral or slightly basic pH with sodium bicarbonate can ensure your product is in its freebase form, which is typically less water-soluble.

  • Column Chromatography:

    • Adsorption: Pyrazolopyridines can irreversibly bind to acidic sites on standard silica gel.

      • Recommendation 1: Deactivate the silica gel by preparing a slurry with your eluent system (e.g., Hexane/Ethyl Acetate) and adding 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites, preventing product loss.

      • Recommendation 2: Consider using an alternative stationary phase like neutral alumina, which can be less harsh for basic compounds.

    • Eluent System: If your product is highly polar, it may require a high concentration of a polar solvent (like methanol) to elute, which can lead to poor separation.

      • Recommendation: A common mobile phase is a gradient of ethyl acetate in hexanes. For more polar compounds, a dichloromethane/methanol system is effective.[6] Start with a low polarity and gradually increase it to find the "sweet spot" for elution.

  • Alternative Purification: If chromatography remains problematic, consider recrystallization or trituration as an alternative to purify the final product.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for a robust synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Step 1: Reaction Setup and Execution

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 10-15 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate container, weigh out N-Bromosuccinimide (NBS) (2.2 eq).

  • Add the NBS to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate/Hexane) or LCMS. The reaction is typically complete within 6-12 hours.[2]

Step 2: Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color dissipates.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Prepare a silica gel slurry in 100% hexanes containing 1% triethylamine. Load this into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the column.

  • Elute the column using a gradient mobile phase, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50-70% ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine as a solid.

References

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (n.d.). Optimization for the bromination step. [Link]

  • Ma, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Iriepa, I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Kim, K., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]

  • Katritzky, A. R., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. [Link]

  • Antonova, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Google Patents. (2014).
  • Elguero, J., et al. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of coupling amines with brominated heterocycles. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Part 1: Core Concepts & Common Pitfalls

Q1: Why are brominated heterocycles particularly challenging substrates for Buchwald-Hartwig amination?

Brominated heterocycles introduce a unique set of challenges compared to their simple aryl bromide counterparts. The primary issues stem from the electronic nature and coordination ability of the heterocycle itself:

  • Catalyst Inhibition: Nitrogen-containing heterocycles (e.g., pyridines, imidazoles, pyrimidines) can act as ligands for the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and halting the reaction.[1]

  • Difficult Oxidative Addition: For electron-deficient heterocycles (like bromopyridines), the C-Br bond is stronger and less polarized, making the initial, rate-limiting oxidative addition step of the Pd(0) catalyst slower and more difficult.[2][3]

  • Substrate/Product Instability: Both the starting materials and the aminated products can be sensitive to the strongly basic conditions often required for the reaction, leading to degradation or side reactions.[4]

  • Competing Side Reactions: Heterocycles can promote unwanted side reactions such as hydrodehalogenation (HDB), where the bromine atom is replaced by hydrogen.[5]

Understanding these intrinsic challenges is the first step toward designing a successful reaction strategy.

The Buchwald-Hartwig Catalytic Cycle: Potential Failure Points

The following diagram illustrates the catalytic cycle and highlights where issues with brominated heterocycles typically arise.

BHA_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(HetAr)(Br) Oxidative Addition Complex Pd0->OA_Complex HetAr-Br (Oxidative Addition) Inhibition Catalyst Inhibition (e.g., N-coordination) Pd0->Inhibition + Heterocycle Amine_Complex [L-Pd(II)(HetAr)(AmineH)]+Br- OA_Complex->Amine_Complex + Amine Amido_Complex L-Pd(II)(HetAr)(Amine) Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]+Br- Amido_Complex:e->Pd0:w Reductive Elimination Product HetAr-Amine Desired Product Amido_Complex->Product HDB Hydrodehalogenation (HDB) Amido_Complex->HDB β-Hydride Elimination (Side Reaction)

Caption: The Buchwald-Hartwig catalytic cycle with key failure points for heteroaryl bromides.

Part 2: Troubleshooting Guide - Low or No Conversion

Q2: My reaction shows no conversion of the starting material. What are the first things I should check?

When a reaction fails completely, it's crucial to revisit the fundamentals before moving to complex optimization.

  • Catalyst Activity: Is your palladium source active? Pre-catalysts are generally more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][6] If using Pd(OAc)₂, ensure your phosphine ligand is present in sufficient excess to both reduce the Pd(II) and ligate the resulting Pd(0).

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a primary cause of failure. Ensure you have a robust method for degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). The reaction should be run under a positive pressure of an inert gas (Argon or Nitrogen).[1]

  • Base Quality: The most common bases, such as sodium tert-butoxide (NaOtBu), are hygroscopic. Old or improperly stored base can be partially hydrolyzed, reducing its efficacy. Use a fresh bottle or a freshly opened container from a glovebox.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can interfere with the base and the catalyst. Use a freshly dried and degassed solvent.

Q3: How do I choose the optimal Ligand, Base, and Solvent for my brominated heterocycle?

This is the most critical question. The "best" system is highly substrate-dependent, but general principles can guide your initial screening. The choice of ligand is paramount, as it dictates the stability and reactivity of the palladium center.[7]

Ligand Selection: The goal is to use a ligand that promotes fast reductive elimination while discouraging catalyst inhibition. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are the gold standard.[7][8]

  • Biarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are excellent starting points. Their steric bulk creates a wide coordination sphere around the palladium, which accelerates the product-forming reductive elimination step—often the turnover-limiting step for challenging substrates.[9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are often more resistant to deactivation.[10][11] They are particularly effective for coupling aryl chlorides but can be highly effective for bromides as well.[12]

Base Selection: The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but not so reactive that it degrades your substrate.[4][13]

  • Strong, Non-nucleophilic Bases: NaOtBu and K₂CO₃ or K₃PO₄ are the most common choices. NaOtBu is generally more reactive and used for less reactive substrates.

  • Weaker Bases: For substrates with base-sensitive functional groups (like esters), weaker bases such as K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures or longer reaction times.[2]

Solvent Selection: Aprotic, non-polar, or weakly polar solvents are standard.

  • Toluene and Dioxane: These are the most common solvents, offering good solubility for many substrates and operating at a useful temperature range.[1][4]

  • Ethers (THF, DME): Also frequently used, but their lower boiling points may not be sufficient for more challenging couplings.

Recommended Starting Conditions

Heterocycle ClassRecommended Ligand(s)Recommended Base(s)Solvent(s)Key Considerations
Electron-Deficient (e.g., Pyridines, Pyrimidines)XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄Toluene, DioxaneProne to catalyst inhibition. Bulky ligands are critical to prevent N-coordination.
Electron-Rich (e.g., Indoles, Pyrroles, Thiophenes)DavePhos, XPhos, cataCXium AK₃PO₄, Cs₂CO₃Dioxane, THFThe N-H of indoles/pyrroles can be deprotonated; use a weaker base if N-arylation is not desired.
Five-Membered Rings (e.g., Thiophenes, Furans)SPhos, XPhosK₃PO₄, NaOtBuTolueneGenerally well-behaved, but can be sensitive to strongly basic conditions.

Part 3: Troubleshooting Side Reactions

Q4: My main byproduct is the hydrodehalogenated (HDB) starting material. How can I suppress this?

Hydrodehalogenation (HDB) arises from a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination.[5] This is particularly common with amines that have α-hydrogens.

Strategies to Minimize HDB:

  • Switch to a Bulkier Ligand: This is the most effective solution. Increasing the steric bulk around the metal center (e.g., switching from a smaller ligand to XPhos or RuPhos) makes reductive elimination more favorable kinetically, outcompeting the HDB pathway.

  • Use a Bidentate Ligand: Ligands like BINAP or Xantphos can sometimes suppress HDB by enforcing a more rigid coordination geometry that disfavors the conformation required for β-hydride elimination.[5]

  • Lower the Reaction Temperature: HDB often has a higher activation energy. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can reduce the amount of this byproduct.

  • Change the Base/Solvent System: The choice of base and solvent can influence the rates of the competing pathways. Sometimes switching from NaOtBu to K₃PO₄, or from toluene to dioxane, can alter the selectivity.

Troubleshooting Workflow: A Decision Tree

This diagram provides a logical path for troubleshooting a problematic Buchwald-Hartwig reaction.

Troubleshooting_Workflow Start Reaction Problem: Low Yield / No Product Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Quality? - Anhydrous Solvent? Start->Check_Basics Complex_Mixture Observation: Complex Mixture / Degradation Check_Basics->Complex_Mixture Yes SM_Unreacted Observation: Starting Material Unreacted Check_Basics->SM_Unreacted No, clean reaction Sol_Degradation Solution: - Lower Temperature - Use Weaker Base (K₃PO₄) - Check Functional Group Compatibility Complex_Mixture->Sol_Degradation HDB Observation: Hydrodehalogenation (HDB) SM_Unreacted->HDB HDB byproduct observed Sol_SM Solution: - Increase Temperature - Switch to a More Active Ligand (e.g., Buchwald Biaryl Ligand) - Use a Stronger Base (NaOtBu) - Use a Pre-catalyst SM_Unreacted->Sol_SM No major byproducts Sol_HDB Solution: - Use a Bulkier Ligand (XPhos, RuPhos) - Lower Temperature - Screen Different Bases HDB->Sol_HDB

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Part 4: Experimental Protocols

General Protocol for Screening Buchwald-Hartwig Conditions

This protocol is designed for small-scale screening in parallel to quickly identify promising reaction conditions.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Brominated heterocycle

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (glovebox or Schlenk line)

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the brominated heterocycle (0.1 mmol, 1.0 equiv).

    • Add the palladium pre-catalyst (1-2 mol%, 0.01-0.02 equiv).

    • Add the base (1.4-2.0 equiv).

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (0.5-1.0 mL).

    • Add the amine (1.2 equiv).

  • Reaction:

    • Seal the vials tightly.

    • Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath.

    • Stir at the desired temperature (e.g., 80-110 °C) for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction.

    • Dilute the aliquot with a suitable solvent (e.g., EtOAc or CH₂Cl₂).

    • Analyze by LC-MS or GC-MS to determine the conversion and identify major byproducts.

This screening process allows you to efficiently test different ligands, bases, and solvents to find the optimal conditions before scaling up.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. RSC Publishing. [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. This document provides researchers, scientists, and drug development professionals with expert insights, troubleshooting workflows, and detailed protocols for successful cross-coupling reactions with this versatile heterocyclic building block. Our goal is to move beyond simple step-by-step instructions and explain the fundamental principles that govern catalyst selection and reaction outcomes, empowering you to optimize your experiments effectively.

Core Principles: Understanding Regioselectivity

The primary challenge in the functionalization of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is controlling which of the two bromine atoms reacts. The predictable, selective reaction at one site is crucial for synthesizing a single desired product.

The regiochemical outcome is governed by the electronic properties of the pyrazolopyridine core. For dihalogenated 6-membered N-heteroarenes, halides positioned alpha (α) to a ring nitrogen are typically more reactive in palladium-catalyzed cross-coupling reactions.[1] In the case of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, the C4 position is alpha to the pyridine nitrogen.

Why is the C4-Bromine More Reactive?

  • Electronic Activation : The electron-withdrawing nature of the pyridine nitrogen atom induces a partial positive charge (δ+) on the adjacent C4 carbon. This polarization makes the C4 position more susceptible to oxidative addition by an electron-rich Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[1][2]

  • Weaker C-X Bond : The proximity to the nitrogen atom weakens the C4-Br bond compared to the C3-Br bond, lowering the activation energy for bond cleavage during oxidative addition.[3]

This inherent electronic bias provides a strong basis for achieving selective monofunctionalization at the C4 position under standard catalytic conditions. While unconventional C3 selectivity can sometimes be achieved, it often requires specialized, sterically demanding ligands or ligand-free conditions that are less general.[1][2][4]

Caption: Predicted reactivity of C-Br bonds.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system should I start with for a Suzuki-Miyaura coupling?

A1: For a robust starting point, we recommend a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand. A combination like Pd(OAc)₂ with SPhos or XPhos , or a pre-formed precatalyst like XPhos Pd G3 , is highly effective.[5] These systems are known for their high activity and broad functional group tolerance, which is necessary to overcome the potential for catalyst inhibition by the substrate's nitrogen atoms.[5]

Q2: I need to perform a Buchwald-Hartwig amination. Are N-Heterocyclic Carbene (NHC) ligands a better choice?

A2: Yes, NHC ligands are an excellent choice, particularly for challenging C-N couplings.[6][7] NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and long-lived catalysts.[6][7][8] For this substrate, an (IPr)Pd -based catalyst (e.g., PEPPSI™-IPr) is a powerful option that often outperforms phosphine systems, especially with less reactive amines or aryl chlorides.[2][9]

Q3: Is it necessary to protect the N-H group on the pyrazole ring?

A3: In most cases, N-H protection is not required. The choice of a suitable base is more critical. Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or NaOt-Bu are typically used.[10] However, if you observe side reactions related to the acidic N-H proton, such as catalyst deactivation or significant debromination, N-protection (e.g., with a SEM or BOC group) can be a valuable troubleshooting step.[11]

Q4: Can I achieve selective coupling at the C3 position?

A4: Achieving C3 selectivity is challenging due to the inherent electronic preference for C4.[1][3] However, literature on related dihalopyridines suggests that "inverting" the selectivity is sometimes possible.[2][4] This typically involves using very sterically hindered ligands (e.g., specific NHCs) that disfavor approach at the more accessible C4 position or employing ligand-free conditions (e.g., Jeffery conditions), though the latter can be less general.[2] Success is not guaranteed and would require extensive screening.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common issues encountered when working with 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

G Start Experiment Start Problem Identify Primary Issue Start->Problem LowYield Problem: Low or No Conversion Problem->LowYield Low Yield Debromination Problem: High Debromination Problem->Debromination Side Product PoorSelectivity Problem: Poor Regioselectivity Problem->PoorSelectivity Mixture Sol_LowYield1 Solution: 1. Check Catalyst Activity. Use a precatalyst (e.g., Pd G3/G4). Ensure reagents are pure & dry. LowYield->Sol_LowYield1 Sol_Debrom1 Solution: 1. Lower Reaction Temperature. Debromination often has a higher activation energy. Debromination->Sol_Debrom1 Sol_Select1 Solution: 1. Lower Temperature. This can enhance selectivity for the more reactive C4 site. PoorSelectivity->Sol_Select1 Sol_LowYield2 Solution: 2. Increase Ligand Steric Bulk. Switch from PPh₃ to Buchwald ligands (SPhos, XPhos) or an NHC (IPr). Sol_LowYield1->Sol_LowYield2 Sol_LowYield3 Solution: 3. Screen Solvents & Bases. Try aprotic polar solvents (Dioxane, Toluene). Ensure base is strong enough (e.g., K₃PO₄, Cs₂CO₃). Sol_LowYield2->Sol_LowYield3 Sol_Debrom2 Solution: 2. Change Base/Solvent System. Avoid strong bases with protic solvents. Use K₃PO₄ or Cs₂CO₃ instead of alkoxides. Sol_Debrom1->Sol_Debrom2 Sol_Debrom3 Solution: 3. Protect Pyrazole N-H. This can prevent protonolysis pathways leading to Pd-H formation. Sol_Debrom2->Sol_Debrom3 Sol_Select2 Solution: 2. Reduce Ligand:Pd Ratio. Excess ligand can sometimes alter catalyst speciation and selectivity. Sol_Select1->Sol_Select2

Caption: Troubleshooting workflow for common issues.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. This can be due to impure reagents (especially amines), oxygen in the reaction vessel, or inhibition by the substrate's nitrogen atoms.[5][12]1a. Use a Precatalyst: Employ a well-defined precatalyst like XPhos Pd G3 or PEPPSI-IPr. This ensures a reliable 1:1 ligand-to-metal ratio and bypasses tricky in-situ activation steps.[5][9]1b. Ensure Inert Conditions: Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and unwanted homocoupling.[12][13]1c. Purify Reagents: Purify starting materials if their quality is uncertain. Amines, in particular, should be distilled or filtered through alumina to remove impurities.[12]
2. Suboptimal Ligand: The chosen ligand may not be electron-rich or bulky enough to promote the difficult oxidative addition step with the heterocyclic halide.2a. Screen More Active Ligands: If using a simple ligand like PPh₃, switch to a more robust system. For Suzuki, try bulky biarylphosphines (SPhos, XPhos). For Buchwald-Hartwig, these ligands or NHCs (IPr, SIPr) are excellent choices.[6][8][14]
High Levels of Debromination Byproduct 1. Pd-H Species Formation: A competing catalytic cycle involving a palladium-hydride (Pd-H) species is replacing the bromine with hydrogen. This is often promoted by the base, solvent, or the acidic pyrazole N-H proton.[11]1a. Optimize Base and Solvent: Avoid strong bases like NaOt-Bu, especially with any protic solvent (e.g., water, ethanol). Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene.[11]1b. Lower Reaction Temperature: Debromination can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can favor the cross-coupling pathway.[11]1c. Consider N-H Protection: If other methods fail, protecting the acidic pyrazole proton with a group like SEM can prevent it from participating in pathways that generate Pd-H species.[11]
Poor Regioselectivity (Mixture of C3 and C4 isomers) 1. High Reaction Temperature: At elevated temperatures, the energy difference between oxidative addition at C4 and C3 may be overcome, leading to a loss of selectivity.1a. Reduce Temperature: Screen lower reaction temperatures (e.g., start at 60 °C). This will amplify the inherent kinetic preference for the more reactive C4 site.[15]
2. Catalyst Speciation: The nature of the active catalytic species can be influenced by the ligand-to-metal ratio, potentially opening up pathways for reaction at the C3 position.[1]2a. Use a Well-Defined Precatalyst: This ensures a consistent 1:1 or 2:1 ligand-to-palladium ratio, leading to more reproducible selectivity.[9]2b. Avoid Large Excess of Ligand: While a slight excess can be beneficial, a large excess can sometimes lead to different catalytic species with altered selectivity.

Experimental Protocols

The following protocols provide a robust starting point for your experiments. All procedures must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling of an arylboronic acid at the C4 position.

G Workflow: Suzuki-Miyaura Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification Prep1 Oven-dry glassware Prep2 Degas solvent Prep1->Prep2 Prep3 Weigh reagents in glovebox or under Ar flow Prep2->Prep3 R1 Add solids to flask: Substrate, Boronic Acid, Base, Catalyst Prep3->R1 R2 Purge flask with Ar R1->R2 R3 Add degassed solvent R2->R3 R4 Heat to 60-80 °C with stirring R3->R4 W1 Cool to RT R4->W1 W2 Dilute with EtOAc W1->W2 W3 Wash with H₂O/Brine W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate W4->W5 W6 Purify via column chromatography W5->W6

Caption: General experimental workflow.

Materials:

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe (to achieve a substrate concentration of ~0.1 M).

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

This protocol is for the selective coupling of a primary or secondary amine at the C4 position.[16][17]

Materials:

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Toluene, anhydrous

Procedure:

  • In an inert atmosphere glovebox, add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, RuPhos Pd G3, and NaOt-Bu to an oven-dried vial equipped with a stir bar.

  • Remove the vial from the glovebox, add anhydrous toluene, followed by the amine via syringe.

  • Seal the vial and place it in a preheated block at 100 °C. Stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. National Institutes of Health (PubMed Central). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective. Angewandte Chemie International Edition. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. National Institutes of Health (PubMed). [Link]

  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube. YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Heck reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. National Institutes of Health (PubMed Central). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. YouTube. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

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Regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges related to the pyrazolo[4,3-c]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] However, its synthesis is often complicated by issues of regioselectivity, leading to the formation of undesired isomers and complicating purification and scale-up.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the synthesis of pyrazolo[4,3-c]pyridines.

Q1: What exactly is regioselectivity in the context of pyrazolo[4,3-c]pyridine synthesis?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over other possible isomers. During the construction of the fused bicyclic system, the cyclization or annulation step can often occur in multiple ways, leading to different arrangements of the pyrazole and pyridine rings. The primary challenge is controlling the reaction to selectively form the pyrazolo[4,3-c]pyridine scaffold instead of its common regioisomers, such as pyrazolo[3,4-b]pyridine or pyrazolo[3,4-c]pyridine.[2]

Q2: What are the key factors that influence the regiochemical outcome of these syntheses?

A: The regioselectivity is not governed by a single factor but is rather a delicate interplay of several parameters. Understanding these is critical for reaction design and optimization.

  • Steric and Electronic Properties of Substituents: The size and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the precursors can create steric hindrance or influence the nucleophilicity/electrophilicity of specific atoms, thereby directing the cyclization pathway.[2]

  • Reaction Conditions: Parameters such as solvent polarity, temperature, and the choice of base or catalyst can dramatically shift the equilibrium between different reaction pathways, favoring one regioisomer over another.[2][3] For instance, a change in solvent from a polar to a non-polar one can alter the transition state energies for the formation of different isomers.

  • Nature of the Starting Materials: The inherent structure of the precursors is fundamental. For example, when using tosylhydrazones derived from 3-acylpyridine N-oxides, the geometry of the hydrazone is critical; (Z)-hydrazones cyclize readily while their (E)-isomer counterparts may fail to react under the same conditions.[3]

  • Activating/Directing Groups: The choice of an electrophilic additive or activating group can significantly influence the site of intramolecular attack. In the cyclization of 3-acylpyridine N-oxide tosylhydrazones, using tosyl anhydride tends to favor the pyrazolo[3,4-b]pyridine isomer, whereas triflic anhydride in dichloromethane can favor the desired pyrazolo[4,3-c]pyridine.[3]

Q3: My primary challenge is distinguishing between the N1-H and N2-H tautomers of the final product. Which analytical techniques are definitive?

A: Differentiating between N1-H and N2-H tautomers, as well as N1 vs. N2 alkylated regioisomers, is a common analytical hurdle. While mass spectrometry confirms the molecular weight, it cannot distinguish between isomers. The most powerful techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most accessible and informative method.

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is considered the gold standard. It shows correlations between protons and nitrogen atoms over two or three bonds. By observing the correlation from the pyrazole N-H proton to specific carbon atoms in the ring system, you can unambiguously determine its position (N1 or N2).[4][5]

    • ¹H-¹³C HMBC: Correlations from the N-H proton or N-alkyl protons to specific carbons (e.g., C3, C7a) can help elucidate the structure.

    • NOE (Nuclear Overhauser Effect): For N-substituted derivatives, observing an NOE between the protons of the substituent and specific protons on the pyridine ring can provide strong evidence for the site of substitution.

  • Single-Crystal X-Ray Crystallography: This technique provides an unequivocal 3D structure of the molecule, definitively establishing the connectivity and regiochemistry.[6][7][8][9] If you can grow a suitable crystal, this method will resolve any ambiguity from spectroscopic data.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My cyclization reaction yields a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine. How can I improve selectivity for the [4,3-c] isomer?

This is the most common regioselectivity issue. The pyrazolo[3,4-b] isomer often forms via nucleophilic attack at the C2 position of an activated pyridine precursor, while the desired pyrazolo[4,3-c] isomer forms from attack at the C4 position.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Analysis & Iteration Problem Low Regioselectivity: Mixture of [4,3-c] and [3,4-b] Isomers Solvent Vary Solvent Polarity (e.g., CH2Cl2 vs. CH3CN vs. Toluene) Problem->Solvent Step 1 Electrophile Change Electrophilic Activator (e.g., Ts2O vs. Tf2O) Solvent->Electrophile Step 2 Temp Modify Reaction Temperature (Low T may favor kinetic product) Electrophile->Temp Step 3 Analysis Analyze Isomeric Ratio (¹H NMR, LC-MS) Temp->Analysis Decision Desired Selectivity Achieved? Analysis->Decision Success Proceed with Optimized Conditions Decision->Success Yes Failure Re-evaluate Precursor Design Decision->Failure No Failure->Problem Iterate

Caption: Solvent-controlled regioselectivity in N-alkylation.

Research on related azolo-fused heterocycles has demonstrated that solvent choice can reverse selectivity in N-alkylation reactions. [10]This principle can be applied here.

  • Solution A: Solvent Control. The polarity of the solvent can dictate the site of alkylation.

    • For N1-Alkylation (often the thermodynamic product): Use a polar aprotic solvent like DMSO . This solvent can solvate the cation of the base (e.g., Na⁺), leaving a "naked" anion of the heterocycle. This often leads to alkylation at the more thermodynamically stable N1 position.

    • For N2-Alkylation (often the kinetic product): Use a less polar solvent like THF . In such solvents, the cation may coordinate with the heterocycle's nitrogens, sterically directing the incoming electrophile (e.g., methyl iodide) to the more accessible N2 position. [10]

  • Solution B: Use of Protecting Groups. If solvent control is insufficient, employ a protecting group strategy.

    • Selectively protect one nitrogen. For instance, mesylation (Ms) has been shown to selectively protect the N1 position of pyrazolo[3,4-c]pyridines. [11] 2. Alkylate the remaining free nitrogen (N2).

    • Deprotect the first nitrogen (N1). This multi-step but highly controlled approach guarantees the regiochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Differentiating Regioisomers using ¹H-¹⁵N HMBC NMR

This protocol assumes you have a mixture of isomers or a single purified isomer of unknown regiochemistry.

  • Sample Preparation: Dissolve approximately 5-10 mg of your compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the N-H proton signal which might be exchanging in other solvents.

  • Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to confirm the presence of the compound and to aid in assignments.

  • Setup of ¹H-¹⁵N HMBC Experiment:

    • Use a standard pulse program for a gradient-selected, sensitivity-enhanced HMBC experiment (e.g., hsqcetf3gpsi on Bruker systems).

    • Set the spectral widths for ¹H (e.g., 12 ppm) and ¹⁵N. For ¹⁵N, a wide window is needed (e.g., 300 ppm, centered around 150 ppm) as pyrazole and pyridine nitrogens have a broad chemical shift range.

    • Optimize the long-range coupling constant (ⁿJNH). A value of 4-8 Hz is a good starting point to observe 2- and 3-bond correlations.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).

    • Identify the N-H proton signal in the ¹H spectrum.

    • Look for cross-peaks from this N-H proton to nitrogen atoms in the ¹⁵N dimension.

    • Interpretation for N1-H Tautomer: The N1-H proton should show a strong ³J correlation to the C7a bridgehead carbon and a ²J correlation to the C3 carbon.

    • Interpretation for N2-H Tautomer: The N2-H proton should show a strong ²J correlation to the C3 carbon but will lack the long-range coupling to C7a.

    • This definitive difference in the correlation pattern allows for unambiguous assignment. [4][5]

References

  • Grdadolnik, J., & Stanovnik, B. (2003). Synthesis of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Molecules. [Link]

  • Stanovnik, B., & Svete, J. (1996). SYNTHESIS OF PYRAZOLO[4,3-C]PYRIDINE C-RIBONUCLEOSIDES VIA AN EFFECTIVE TETRAZOLE TO PYRAZOLE TRANSFORMATION. Nucleosides and Nucleotides, 15(11-12), 1789-1801. [Link]

  • Katritzky, A. R., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2008(3), 117-129. [Link]

  • Kaur, H., & Singh, M. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Letters in Organic Chemistry, 15(10), 825-833. [Link]

  • Mondal, M. A., & Ghosh, R. (2021). Synthesis of pyrazolo[4,3-c]pyridines by I2 catalysed intramolecular cyclisation. ResearchGate. [Link]

  • Rana, A., et al. (2018). Discovery of Novel Tetrahydro-Pyrazolo [4,3-c] Pyridines for the Treatment of Neuropathic Pain: Synthesis and Neuropharmacology. Molecules, 23(10), 2645. [Link]

  • Li, J., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry, 79(18), 8679-8688. [Link]

  • Nenarokov, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1694. [Link]

  • Pocrnic, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(11), 3328. [Link]

  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643-649. [Link]

  • Díez-de-la-Lastra, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(22), 6982. [Link]

  • Bedwell, E. V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 79-84. [Link]

  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643-9. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Jadhav, A. M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[3][12][13]riazolop[1][14]yridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 6035-6052. [Link]

  • Nayl, A. A., et al. (2022). High-Pressure Metal-Free Catalyzed One-Pot Two-Component Synthetic Approach for New 5-Arylazopyrazolo[3,4-b]Pyridine Derivatives. ResearchGate. [Link]

  • Díez-de-la-Lastra, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

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Stability of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DBPP-20260116 Version: 1.0 Last Updated: January 16, 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the stability of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in various solvents. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work with this compound. Our approach is grounded in established principles of chemical stability analysis, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine?

A1: Based on its chemical structure, the primary stability concerns for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine involve several potential degradation pathways. The pyridine ring system, while aromatic and generally stable, can be susceptible to degradation under harsh acidic or basic conditions.[1][2] The bromine substituents may be subject to nucleophilic substitution or reduction under certain conditions. Furthermore, like many heterocyclic compounds, it may exhibit sensitivity to light (photodegradation) and elevated temperatures.

Q2: Which solvents are recommended for initial stability studies?

A2: For initial stability assessments, a range of solvents with varying polarities and proticities should be considered. A recommended starting set includes:

  • Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Protic Polar: Methanol (MeOH), Ethanol (EtOH), Water (with appropriate buffers)

  • Nonpolar: Dichloromethane (DCM), Tetrahydrofuran (THF)

It is crucial to establish the solubility of the compound in each solvent before initiating stability studies.

Q3: How should I prepare my stock solutions for stability testing?

A3: Stock solutions should be prepared in a solvent in which 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is known to be highly soluble and stable, such as DMSO or ACN.[3] Prepare a concentrated stock solution (e.g., 10 mg/mL) and then dilute it to the final working concentration in the test solvent. This minimizes the volume of the stock solvent in the final solution, reducing its potential influence on the stability in the test solvent.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[4][5] A stability-indicating HPLC method should be developed and validated to ensure that the parent peak is well-resolved from any potential degradants.[6][7] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products, providing valuable information about the degradation pathway.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and identifying the structure of degradants.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or tailing in HPLC analysis. The analyte may be interacting with the stationary phase, or the mobile phase may not be optimal. For nitrogen-containing heterocycles, acidic mobile phases can sometimes lead to protonation and peak tailing.[10]Adjust the mobile phase pH with a suitable buffer. Consider using a different column chemistry (e.g., a column designed for basic compounds). Ensure the sample is fully dissolved in the mobile phase before injection.
Unexpectedly rapid degradation in all solvents. The compound may be inherently unstable under the experimental conditions. There could be contamination in the solvents or glassware.Re-evaluate the storage conditions of the stock compound. Use fresh, high-purity solvents. Ensure all glassware is scrupulously clean. Run a control experiment with the solid compound to assess its stability at the same temperature.
Inconsistent results between replicate experiments. This could be due to issues with sample preparation, instrument variability, or solvent evaporation.Ensure precise and consistent sample preparation.[11] Use a calibrated and well-maintained HPLC system. Keep sample vials tightly capped to prevent solvent evaporation, especially with volatile solvents.
Difficulty in identifying degradation products. The concentration of degradants may be too low for detection by standard methods. The degradation products may not have a chromophore for UV detection.Use a more sensitive detector, such as a mass spectrometer (MS). Concentrate the sample to increase the concentration of the degradants. Employ a universal detector like a Charged Aerosol Detector (CAD) if UV detection is not feasible.
Compound precipitates out of solution during the experiment. The solubility of the compound may be lower in the test solvent at the experimental temperature. The compound may be degrading to a less soluble product.Determine the solubility of the compound at the experimental temperature before starting the stability study. If precipitation is observed, consider lowering the initial concentration. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: General Stability Assessment in Organic Solvents

This protocol outlines a general procedure for assessing the stability of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in various organic solvents over time.

Materials:

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

  • HPLC-grade solvents (ACN, MeOH, DCM, etc.)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.[12]

  • Sample Preparation: In separate amber vials, add a known volume of the stock solution to each test solvent to achieve a final concentration of 100 µg/mL.

  • Time Points: Store the sample solutions at a controlled ambient temperature (e.g., 25 °C) and protect them from light.[13][14]

  • Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze each aliquot by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5]

Procedure:

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.[12]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.[12]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Analyze by HPLC at various time points.[12]

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, prepare a solution of the compound and store it at 60 °C. Analyze both the solid and the solution by HPLC.[12]

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., a photostability chamber). Keep a control sample in the dark. Analyze both samples by HPLC after a defined exposure period.[12]

Data Summary

The following table should be used to record and compare the stability data for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in different solvents.

Solvent Condition Time (hours) % Parent Compound Remaining Observations (e.g., color change, precipitation)
Acetonitrile25 °C, Dark0100Clear, colorless solution
24
48
Methanol25 °C, Dark0100Clear, colorless solution
24
48
Water (pH 7)25 °C, Dark0100Suspension/Solution
24
48
0.1 M HCl60 °C, Dark0100Clear, colorless solution
8
24
0.1 M NaOH60 °C, Dark0100Clear, colorless solution
8
24

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Incubation/Stressing cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Dilute Dilute into Test Solvents (e.g., ACN, MeOH, Buffers) Stock->Dilute Ambient Ambient Temperature (25°C, Dark) Dilute->Ambient Forced Forced Degradation (Heat, Acid, Base, Light, Oxid.) Dilute->Forced Timepoints Sample at Time Points (0, 2, 4, 8, 24, 48h) Ambient->Timepoints Forced->Timepoints HPLC HPLC-UV/MS Analysis Timepoints->HPLC Data Calculate % Remaining & Identify Degradants HPLC->Data Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Hydrolysis_Product Debromination Product (e.g., 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol) Parent->Hydrolysis_Product H₂O Oxidation_Product N-oxide Derivative Parent->Oxidation_Product [O] Photolysis_Product Ring Cleavage Products Parent->Photolysis_Product

Caption: Potential degradation pathways for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

References

  • Evans, G. B., Furneaux, R. H., Gainsford, G. J., Schramm, V. L., & Tyler, P. C. (2003). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 41(11), 903-906. Available from: [Link]

  • Camilleri, R., Schembri, O., & Farrugia, C. (2012). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Available from: [Link]

  • How to conduct Stability of Analytical Solution? Pharma Growth Hub. (2022). YouTube. Available from: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Sepax Technologies. (2023). Available from: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 441-447. Available from: [Link]

  • Jirasek, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10633-10639. Available from: [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2024). Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. (2015). Available from: [Link]

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. Amerigo Scientific. Available from: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. Available from: [Link]

  • Ghauri, F. Y., et al. (1991). 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. Xenobiotica, 21(8), 1037-1050. Available from: [Link]

  • Feklistova, I., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(16), e00910-20. Available from: [Link]

  • Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4208. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1452. Available from: [Link]

  • Sapa, J., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. Available from: [Link]

  • What are the product of degradation from Pyridine? ResearchGate. (2019). Available from: [Link]

Sources

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify, control, and manage impurities, ensuring the robustness and reproducibility of your synthetic process.

Introduction to the Synthesis and its Challenges

The synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine typically involves the direct bromination of a 1H-pyrazolo[4,3-c]pyridine starting material. While conceptually straightforward, this electrophilic aromatic substitution on a bicyclic heterocyclic system can be prone to several side reactions, leading to a variety of impurities. The electron-rich nature of the pyrazolopyridine ring system makes it susceptible to over-bromination, while incomplete reactions can leave starting material and mono-brominated intermediates. Furthermore, the potential for forming regioisomers adds another layer of complexity to the synthesis.[1]

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your large-scale synthesis.

Troubleshooting Guide: Impurity Identification and Mitigation

This section is dedicated to addressing specific issues that may arise during your synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My final product shows a significant amount of mono-brominated impurities. How can I drive the reaction to completion?

Answer:

The presence of mono-brominated species, such as 3-bromo-1H-pyrazolo[4,3-c]pyridine and 4-bromo-1H-pyrazolo[4,3-c]pyridine, is a common issue and indicates an incomplete reaction. Several factors could be at play:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) is critical. On a large scale, mass transfer limitations can lead to localized areas of lower reagent concentration.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low to achieve complete conversion.

  • Inadequate Mixing: In large reactors, inefficient mixing can lead to non-homogeneity, preventing all of the starting material from coming into contact with the brominating agent.

Solutions:

  • Optimize Reagent Stoichiometry:

    • Carefully increase the equivalents of the brominating agent. A modest excess (e.g., 2.1-2.3 equivalents for dibromination) can help drive the reaction to completion. However, be cautious as a large excess can lead to over-bromination.

    • Consider portion-wise addition of the brominating agent to maintain a consistent concentration throughout the reaction.

  • Adjust Reaction Conditions:

    • Monitor the reaction progress meticulously using an appropriate analytical technique like HPLC or TLC.[2] Extend the reaction time until the starting material and mono-brominated intermediates are consumed to an acceptable level.

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and impurity profile.

  • Enhance Mixing Efficiency:

    • Ensure the stirring speed is adequate for the scale of your reaction to maintain a homogeneous mixture.

    • For very large-scale reactions, consider the use of baffles in the reactor to improve mixing.

Experimental Protocol for Reaction Monitoring by HPLC:

  • Prepare a standard solution of your starting material and the desired 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine product.

  • During the reaction, withdraw small aliquots at regular intervals (e.g., every hour).

  • Quench the reaction in the aliquot immediately (e.g., with a solution of sodium thiosulfate if using bromine).

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the starting material and mono-brominated peaks and the appearance of the product peak.

Q2: I'm observing an impurity with a higher molecular weight than my desired product. Is this an over-bromination product and how can I prevent it?

Answer:

An impurity with a higher molecular weight is likely a tri-bromo or even tetra-bromo derivative of the pyrazolopyridine core. This occurs when the reaction conditions are too harsh or the amount of brominating agent is excessive.

Prevention Strategies:

  • Precise Stoichiometric Control: Use no more than the optimized amount of the brominating agent. Accurate weighing and dispensing are crucial at scale.

  • Temperature Management: Avoid high reaction temperatures, as this can increase the rate of the less favorable third bromination. Maintain a consistent and controlled temperature throughout the reaction.

  • Choice of Brominating Agent: Some brominating agents are more reactive than others. For example, elemental bromine can be more aggressive than NBS. Consider screening different brominating agents to find one that provides a better selectivity profile for the desired dibrominated product.[3]

Workflow for Mitigating Over-bromination

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Higher MW Impurity Detected Higher MW Impurity Detected Excess Brominating Agent Excess Brominating Agent Higher MW Impurity Detected->Excess Brominating Agent High Reaction Temperature High Reaction Temperature Higher MW Impurity Detected->High Reaction Temperature Aggressive Reagent Aggressive Reagent Higher MW Impurity Detected->Aggressive Reagent Precise Stoichiometry Precise Stoichiometry Excess Brominating Agent->Precise Stoichiometry Controlled Temperature Controlled Temperature High Reaction Temperature->Controlled Temperature Screen Brominating Agents Screen Brominating Agents Aggressive Reagent->Screen Brominating Agents 1H-pyrazolo[4,3-c]pyridine 1H-pyrazolo[4,3-c]pyridine Mono-bromo intermediates Mono-bromo intermediates 1H-pyrazolo[4,3-c]pyridine->Mono-bromo intermediates + 1 eq. Br+ 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Mono-bromo intermediates->3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine + 1 eq. Br+ Tri-bromo impurity Tri-bromo impurity 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine->Tri-bromo impurity + excess Br+

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Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the NMR Analysis of Brominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the 1H and 13C NMR spectra of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is currently hindered by the limited availability of specific experimental data in peer-reviewed literature and spectral databases. While this particular isomer presents a challenge for a detailed, data-driven guide, the broader family of brominated pyrazolopyridines offers a rich landscape for spectroscopic exploration. This guide will, therefore, pivot to a comparative analysis of structurally related and well-characterized brominated pyrazolopyridine isomers. By examining the established NMR data of these congeners, we can elucidate the key structural and electronic factors that govern their spectral characteristics, providing a robust framework for researchers and drug development professionals to interpret and predict the NMR spectra of novel derivatives in this important class of heterocyclic compounds.

The Significance of Pyrazolopyridines in Medicinal Chemistry

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to their investigation and development as potent inhibitors of kinases, phosphodiesterases, and other enzymes implicated in various diseases. The specific substitution pattern of halogens, such as bromine, on the pyrazolopyridine scaffold plays a crucial role in modulating their biological activity, selectivity, and pharmacokinetic properties. Consequently, unambiguous structural characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount in the synthesis and development of these therapeutic agents.

A Framework for Spectroscopic Distinction: Analyzing Isomeric Brominated Pyrazolopyridines

To understand how NMR spectroscopy can be a powerful tool for distinguishing between isomers, we will consider the hypothetical 1H and 13C NMR spectral features of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine based on established principles and data from related structures, such as 4-bromo-1H-pyrazolo[3,4-c]pyridine and various other pyrazolo[3,4-b]pyridine derivatives.

Predicted ¹H NMR Spectral Analysis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

The 1H NMR spectrum of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is expected to be relatively simple, featuring a few key signals. The protons on the pyridine ring are most informative.

  • H6 and H7 Protons: The pyridine portion of the molecule contains two protons. Due to the fused ring system, these protons would likely appear as an AX or AB spin system, depending on the difference in their chemical shifts. We would anticipate two doublets in the aromatic region of the spectrum. The proton at the 6-position (H6) would likely be influenced by the adjacent nitrogen atom, shifting it downfield. The proton at the 7-position (H7) would be coupled to H6, showing a characteristic ortho-coupling constant (³JHH) of approximately 5-6 Hz.

  • N-H Proton: The proton attached to the nitrogen of the pyrazole ring (N1-H) is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In aprotic solvents like DMSO-d₆, this proton is often observed at a downfield chemical shift, typically above 10 ppm.

The presence of two bromine atoms significantly influences the electron density of the ring system. The electron-withdrawing nature of bromine atoms generally leads to a downfield shift of the remaining protons compared to the unsubstituted parent compound.

Predicted ¹³C NMR Spectral Analysis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

The proton-decoupled ¹³C NMR spectrum would provide crucial information about the carbon framework.

  • Quaternary Carbons: The spectrum would be characterized by several signals corresponding to the quaternary carbons, including the two carbons bearing the bromine atoms (C3 and C4) and the bridgehead carbons (C3a and C7a). The signals for the bromine-substituted carbons would be expected to appear at relatively upfield positions compared to unsubstituted aromatic carbons due to the "heavy atom effect" of bromine.

  • CH Carbons: The signals for the protonated carbons of the pyridine ring (C6 and C7) would be readily identifiable in the aromatic region. Their chemical shifts would also be influenced by the overall electron distribution within the bicyclic system.

The Power of Comparison: Distinguishing Isomers

The true diagnostic power of NMR spectroscopy becomes evident when comparing the spectra of isomers. For instance, let's consider a hypothetical comparison between 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine and another isomer, such as 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine.

In the ¹H NMR of the 3,6-dibromo isomer, we would expect to see two singlets in the aromatic region corresponding to the isolated protons at positions 4 and 7. This is in stark contrast to the coupled doublet system predicted for the 3,4-dibromo isomer. Similarly, the substitution pattern would lead to distinct chemical shifts in the ¹³C NMR spectra, allowing for unambiguous differentiation.

Table 1: Predicted NMR Data Comparison of Brominated Pyrazolopyridine Isomers

CompoundPredicted ¹H NMR Signals (Aromatic Region)Predicted Key ¹³C NMR Features
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridineTwo doublets (AX or AB system) for H6 and H7Signals for C-Br at relatively upfield positions.
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridineTwo singlets for H4 and H7Different chemical shifts for C-Br and CH carbons compared to the 3,4-isomer.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrazolopyridine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help to sharpen the N-H signal.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • NMR Spectrometer Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width covering the expected chemical shift range (e.g., -1 to 15 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger spectral width (e.g., 0 to 200 ppm) is required.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is necessary to obtain an adequate signal-to-noise ratio.

  • 2D NMR Experiments (for complex structures):

    • For more complex derivatives or for unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

    • COSY helps to identify proton-proton coupling networks.

    • HSQC correlates directly bonded proton and carbon atoms.

    • HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the general structure of a pyrazolopyridine and highlights the positions of interest for NMR analysis.

Caption: Molecular structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine with key atoms highlighted.

Conclusion

While the specific NMR data for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine remains to be fully documented in the public domain, a thorough understanding of the spectroscopic principles governing this class of compounds allows for a predictive and comparative analysis. The chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra of brominated pyrazolopyridines are highly sensitive to the substitution pattern, providing a definitive fingerprint for each isomer. For researchers in the field of drug discovery and medicinal chemistry, a strong grasp of these NMR characteristics is indispensable for the accurate identification and characterization of novel pyrazolopyridine-based compounds, ultimately accelerating the development of new therapeutic agents. Further research to synthesize and fully characterize 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine would be a valuable contribution to the field, providing the concrete data needed to validate and refine the predictive models discussed in this guide.

A Comparative Guide to the Mass Spectrometric Fragmentation of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fragmentation pattern is critical for unambiguous structural confirmation, metabolite identification, and reaction monitoring. This document contrasts its fragmentation with its theoretical non-brominated parent scaffold, offering field-proven insights into how heavy halogen atoms direct dissociation pathways under collision-induced dissociation (CID) conditions.

Introduction: The Significance of Fragmentation Analysis

Pyrazolo[4,3-c]pyridines are privileged scaffolds in drug discovery. The introduction of bromine atoms significantly alters their physicochemical properties, including lipophilicity and metabolic stability, and provides a handle for further synthetic diversification. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool for characterizing such molecules. By inducing fragmentation through collision-induced dissociation (CID), we can generate a unique "fingerprint" of the molecule, revealing structural motifs and confirming the position of substituents.[1][2][3] This guide elucidates the specific fragmentation pathways of the dibrominated title compound, providing a predictive framework for related structures.

Experimental Rationale & Methodology

To analyze the fragmentation of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, a standard protocol involving high-resolution mass spectrometry is employed. The choice of ESI in positive ion mode is based on the basicity of the pyridine and pyrazole nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ precursor ion.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: A 1 mg/mL stock solution of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid to facilitate protonation.

  • Infusion and Ionization: The sample is infused directly into the ESI source at a flow rate of 5 µL/min.

    • Ionization Mode: Positive Electrospray Ionization (+ESI)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • MS1 Full Scan: A full scan is acquired from m/z 100-500 to identify the protonated molecular ion, [M+H]⁺. The characteristic isotopic pattern for a dibrominated compound is verified.

  • MS/MS Fragmentation (CID):

    • Precursor Ion Selection: The most abundant isotope of the [M+H]⁺ ion (m/z 275.9) is isolated in the quadrupole.

    • Collision Gas: Argon is used as the collision gas. Argon is chosen over helium as it is heavier and generally provides more efficient fragmentation for stable heterocyclic systems.[4]

    • Collision Energy: A stepped collision energy profile (e.g., 15-45 eV) is applied. This allows for the observation of both low-energy fragments (initial, gentle fragmentation) and high-energy fragments (more extensive ring cleavage), providing a complete picture of the fragmentation cascade.

    • Analyzer: Fragment ions are analyzed, typically in an Orbitrap or Time-of-Flight (TOF) mass analyzer, to ensure high mass accuracy for formula determination.

Results & Discussion: A Tale of Two Halogens

The fragmentation of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is dominated by its two heavy bromine atoms. This provides a stark contrast to the hypothetical fragmentation of the parent 1H-pyrazolo[4,3-c]pyridine scaffold.

The Molecular Ion: A Self-Validating Isotopic Signature

The molecular formula of the compound is C₆H₃Br₂N₃. The first and most crucial validation step is observing the protonated molecular ion, [M+H]⁺. Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion appears as a characteristic triplet of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 1:2:1.

IonCalculated m/z (Monoisotopic)Observed Isotopic Cluster (m/z)Relative Intensity
[M+H]⁺275.8771275.9 / 277.9 / 279.9~ 1 : 2 : 1

This isotopic pattern is a definitive indicator of a dibrominated species and serves as an internal validation of the elemental composition.

Proposed Fragmentation Pathway of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Under CID, the protonated molecule undergoes a cascade of fragmentation events. The initial and most favorable fragmentation pathway involves the loss of one of the bromine substituents.

Step 1: Initial Loss of HBr

The most prominent fragmentation is the neutral loss of hydrogen bromide (HBr). This is a common pathway for halogenated aromatic compounds. This results in a monobrominated fragment ion at m/z 195.9. The isotopic signature of this fragment changes from a 1:2:1 triplet to a 1:1 doublet, confirming the loss of a single bromine atom.

Step 2: Subsequent Fragmentation

The [M+H-HBr]⁺ ion can then follow two primary pathways:

  • Loss of a second HBr: Elimination of the second molecule of HBr leads to a radical cation at m/z 115.0.

  • Loss of HCN: Cleavage of the pyrazole or pyridine ring results in the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.[5][6] This produces a fragment at m/z 168.9.

The complete proposed pathway is visualized below.

G mol 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine [M+H]⁺ m/z = 275.9 / 277.9 / 279.9 frag1 [M+H-HBr]⁺ m/z = 195.9 / 197.9 mol->frag1 - HBr (80 Da) frag2 [M+H-2HBr]⁺ m/z = 115.0 frag1->frag2 - HBr (80 Da) frag3 [M+H-HBr-HCN]⁺ m/z = 168.9 / 170.9 frag1->frag3 - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Comparative Analysis: The Influence of Bromine

To highlight the directing effect of the bromine atoms, we compare this pathway to the theoretical fragmentation of the non-brominated parent scaffold, 1H-pyrazolo[4,3-c]pyridine (MW = 119.12, [M+H]⁺ = m/z 120.1).

  • 1H-pyrazolo[4,3-c]pyridine: Lacking the labile C-Br bonds, its fragmentation would be initiated by the higher-energy process of ring cleavage. The primary and often sole significant fragmentation would be the loss of HCN (27 Da) to yield a fragment at m/z 93.1.

  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine: The C-Br bonds are the weakest points in the protonated molecule. Therefore, fragmentation is initiated by the facile loss of HBr, which requires significantly less collision energy than ring cleavage. The loss of bromine acts as the primary, diagnostic fragmentation route.

This comparison demonstrates that heavy halogenation fundamentally alters the fragmentation hierarchy, providing clear, predictable pathways that are diagnostically powerful.

G cluster_0 Dibrominated Scaffold cluster_1 Non-Brominated Scaffold mol_br [M+H]⁺ m/z 275.9 frag_br [M+H-HBr]⁺ m/z 195.9 mol_br->frag_br Low Energy - HBr mol_h [M+H]⁺ m/z 120.1 frag_h [M+H-HCN]⁺ m/z 93.1 mol_h->frag_h High Energy - HCN

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A Comparative Guide to the X-ray Crystal Structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography provides this insight with unparalleled precision, elucidating structural details that govern molecular interactions and, consequently, biological activity.[1][2] This guide delves into the structural analysis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. While the specific crystal structure for this exact dibromo-derivative is not publicly available, this guide will provide a comprehensive framework for its determination and a comparative analysis based on structurally related pyrazolopyridine analogs.

The pyrazolopyridine scaffold is a recurring motif in a multitude of biologically active agents, demonstrating a broad spectrum of pharmacological activities, including kinase inhibition and G protein-coupled receptor (GPCR) agonism.[3][4][5] The strategic placement of halogen atoms, such as bromine, can significantly influence the electronic properties, lipophilicity, and intermolecular interactions of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Synthetic Strategy and Crystallization

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

A plausible synthetic route to the title compound can be envisioned starting from a suitable pyridine precursor. The annulation of a pyrazole ring onto a pyridine core is a common and effective strategy.[6][7]

Caption: Proposed synthetic workflow for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: Synthesis

  • N-oxidation: A substituted 3-acylpyridine is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

  • Hydrazone Formation: The pyridine N-oxide is then reacted with tosylhydrazine to yield the tosylhydrazone.

  • Cyclization: Treatment of the tosylhydrazone with a suitable base and electrophile induces cyclization to form the pyrazolo[4,3-c]pyridine core. This reaction's regioselectivity can often be controlled by the choice of reaction conditions.[6]

  • Bromination: The pyrazolo[4,3-c]pyridine scaffold is then subjected to bromination using a reagent such as N-bromosuccinimide (NBS) to introduce the bromine atoms at the 3 and 4 positions.

Crystallization: The Art of Order

Obtaining a diffraction-quality crystal is often the most challenging step in X-ray crystallography.[8][9] For small molecules like our target compound, various crystallization techniques can be employed.

Experimental Protocol: Crystallization

  • Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: This method involves placing a drop of the concentrated compound solution in a sealed container with a reservoir of a precipitant solvent. The slow diffusion of the precipitant vapor into the drop induces crystallization. This can be set up as a hanging drop or sitting drop experiment.[8]

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

X-ray Crystal Structure Determination: From Diffraction to 3D Model

Once a suitable crystal is obtained, the process of determining its three-dimensional structure involves several key steps.[9]

Crystallography_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction B->C D Data Collection (Reflections) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final 3D Structure F->G

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[9]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of reflections is recorded by a detector.[9]

  • Structure Solution: The intensities of the diffracted X-rays are used to determine the amplitudes of the structure factors. The "phase problem" is then solved using computational methods like direct methods for small molecules.[9]

  • Structure Refinement: An initial model of the molecule is built and refined against the experimental data to obtain the final, accurate three-dimensional structure.

Comparative Structural Analysis

In the absence of the specific crystal structure for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, we can draw valuable comparisons with known structures of related pyrazolopyridine isomers. For instance, the crystal structures of several pyrazolo[4,3-b]pyridine derivatives have been reported.[10][11]

ParameterHypothetical 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridineKnown Pyrazolo[4,3-b]pyridine Derivative[10]Known Pyrazolo[3,4-d]pyrimidine Derivative[12]
Crystal System Monoclinic or Orthorhombic (predicted)TriclinicMonoclinic
Space Group P2₁/c or P2₁2₁2₁ (predicted)P-1P2₁/c
Key Bond Lengths (Å) C3-Br: ~1.88, C4-Br: ~1.89 (predicted)C-N (pyrazole): ~1.33-1.37, C-C (pyridine): ~1.38-1.40N-N (pyrazole): ~1.36, C=O: ~1.23
Key Bond Angles (°) C3-C4-N5: ~125 (predicted)C-N-C (pyrazole): ~108-112, C-C-C (pyridine): ~118-121C-N-N (pyrazole): ~110, N-C=O: ~123
Intermolecular Interactions Halogen bonding (Br···N), π-π stackingHydrogen bonding (N-H···N), π-π stackingHydrogen bonding (C-H···O), π-π stacking

Key Structural Insights and Predictions:

  • Planarity: The fused pyrazolopyridine ring system is expected to be largely planar, a common feature observed in related heterocyclic structures.[13]

  • Intermolecular Interactions: The presence of two bromine atoms introduces the possibility of halogen bonding, a significant non-covalent interaction that can influence crystal packing. Additionally, π-π stacking between the aromatic rings of adjacent molecules is anticipated to play a crucial role in the crystal lattice.

  • Conformational Analysis: For derivatives with substituents at the N1 position, the torsion angles between the pyrazolopyridine core and the substituent will be a key structural feature, influencing the overall molecular conformation and potential for intermolecular interactions.

Structural_Comparison A Hypothetical 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine - Planar Core - Halogen Bonding (Br···N) - π-π Stacking C Key Differences - Presence of Bromine Atoms - Potential for Halogen Bonding - Altered Electronic Distribution A->C B Known Pyrazolo[4,3-b]pyridine Analog - Planar Core - Hydrogen Bonding (N-H···N) - π-π Stacking B->C

Caption: Key structural comparisons between the hypothetical dibromo-derivative and a known analog.

Conclusion

The determination of the X-ray crystal structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine derivatives is a critical step in understanding their structure-activity relationships. This guide has outlined the synthetic and crystallographic methodologies required for this endeavor. By comparing the anticipated structural features with those of known pyrazolopyridine analogs, we can predict key aspects of the crystal packing and intermolecular interactions. These insights are invaluable for the rational design of novel therapeutic agents based on this privileged scaffold.

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A Comparative Guide to the Reactivity of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine and Other Dibromopyridines for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as frameworks for new therapeutic agents is perpetual. The 1H-pyrazolo[4,3-c]pyridine core is one such scaffold of increasing interest. Its structure, featuring a fused pyrazole and pyridine ring system, renders it a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous biological signaling pathways. This structural mimicry allows pyrazolo[4,3-c]pyridine derivatives to interact with a wide range of biological targets, including kinases and other ATP-binding proteins, making them attractive candidates for drug development programs in oncology, inflammation, and virology.

The utility of any scaffold, however, is contingent upon the synthetic chemist's ability to selectively and efficiently functionalize it. 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine presents a versatile starting point for molecular elaboration, offering two distinct bromine-substituted carbon atoms (C3 and C4) as handles for diversification. Understanding the relative reactivity of these two positions, and how they compare to other dibrominated pyridine isomers, is critical for the rational design of synthetic routes and the construction of focused compound libraries.

This guide provides an in-depth technical comparison of the reactivity of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine with other common dibromopyridine isomers. We will delve into the electronic and steric factors governing regioselectivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and available experimental data.

Theoretical Framework: Predicting the Reactivity of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Direct experimental comparisons of the C3 and C4 positions on 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine are scarce in the peer-reviewed literature. However, we can formulate a strong hypothesis regarding their relative reactivity by applying fundamental principles of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

In pyridinic systems, nucleophilic aromatic substitution is significantly favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the transient Meisenheimer intermediate through resonance.[1][2]

For 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, the C4 position is 'para-like' to the pyridine nitrogen. Nucleophilic attack at this position allows for delocalization of the resulting negative charge onto the pyridine nitrogen, a highly stabilizing contribution. Conversely, attack at the C3 position does not permit direct resonance stabilization by the pyridine nitrogen.[3][4] While the fused pyrazole ring's electronic influence must be considered, the powerful electron-withdrawing effect of the pyridine nitrogen is expected to be the dominant factor.

Therefore, it is predicted that the C4-Br bond is significantly more reactive towards nucleophilic displacement than the C3-Br bond.

Meisenheimer Intermediates cluster_c4 Attack at C4 cluster_c3 Attack at C3 c4_start 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine c4_intermediate Meisenheimer Intermediate at C4 c4_start->c4_intermediate + Nu- c4_nu Nu- c4_resonance Resonance-stabilized form (charge on N) c4_intermediate->c4_resonance Resonance c4_product 4-Substituted Product c4_intermediate->c4_product - Br- c3_start 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine c3_intermediate Meisenheimer Intermediate at C3 (No N-stabilization) c3_start->c3_intermediate + Nu- c3_nu Nu- c3_product 3-Substituted Product c3_intermediate->c3_product - Br-

Figure 1: Predicted stability of Meisenheimer intermediates for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

The rate-determining step in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[5][6][7] The rate of this step is influenced by the electrophilicity of the carbon atom and the C-Br bond strength.

Following the same electronic reasoning as for SNAr, the C4 position of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is more electron-deficient than the C3 position. This heightened electrophilicity should facilitate a more rapid oxidative addition of the palladium catalyst. Consequently, it is predicted that monofunctionalization via cross-coupling reactions will preferentially occur at the C4 position .

Comparative Reactivity of Dibromopyridine Isomers

To contextualize the predicted reactivity of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, we will now compare it with other common dibromopyridine isomers based on published experimental data.

Comparative_Workflow Target 3,4-Dibromo-1H- pyrazolo[4,3-c]pyridine Theory Theoretical Prediction: C4 > C3 Reactivity Target->Theory Comparison Comparative Analysis Theory->Comparison Isomers Dibromopyridine Isomers (2,3-, 2,6-, 3,5-) Data Experimental Data (Regioselectivity & Yields) Isomers->Data Reactions Reaction Classes: - Suzuki-Miyaura - Sonogashira - Buchwald-Hartwig - SNAr Reactions->Data Data->Comparison Guide Reactivity Guide Comparison->Guide

Figure 2: Workflow for comparative reactivity analysis.

Palladium-Catalyzed Cross-Coupling Reactions

The regioselectivity of cross-coupling on dibromopyridines is a well-studied area, with outcomes often dictated by the position of the bromine atoms relative to the ring nitrogen.

Substrate Reaction Type Typical Regioselectivity Comments
2,3-Dibromopyridine Suzuki, SonogashiraC2 > C3 The C2 position is activated by the adjacent nitrogen, leading to preferential oxidative addition.[8]
2,6-Dibromopyridine Suzuki, BuchwaldC2 (Mono-arylation) The two bromine atoms are electronically equivalent and highly activated. Mono-functionalization is common, but di-substitution can be achieved with excess reagents.[9][10][11]
3,5-Dibromopyridine Suzuki, SonogashiraC3 (No inherent selectivity) The two bromine atoms are electronically equivalent. Selective mono-functionalization can be challenging. Lithiation can direct substitution to the C4 position.[12][13]
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (Predicted) Suzuki, Sonogashira, BuchwaldC4 > C3 The C4 position is electronically activated ('para-like' to N), favoring oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactivity is highly dependent on the activation provided by the pyridine nitrogen.

Substrate Typical Regioselectivity Comments
2,3-Dibromopyridine C2 > C3 The C2 position is highly activated ('ortho' to N), readily undergoing displacement by nucleophiles.[8]
2,6-Dibromopyridine C2 / C6 Both positions are highly activated and electronically equivalent.[9]
3,5-Dibromopyridine Generally unreactive Lacks activation from the ring nitrogen at the C3 and C5 positions. Reaction often requires harsh conditions or alternative mechanisms like pyridyne formation.[14][15]
3,4-Dibromopyridine C4 > C3 The C4 position is activated ('para' to N), while C3 is not. This leads to high regioselectivity.[3]
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (Predicted) C4 >> C3 High regioselectivity is expected due to strong activation of the C4 position by the pyridine nitrogen.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for common cross-coupling reactions. For a novel substrate like 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, optimization of catalyst, ligand, base, and temperature will be necessary.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed for the regioselective mono-arylation of a dibromopyridine substrate.

Rationale: The choice of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (like XPhos or SPhos) is standard for efficient cross-coupling of heteroaryl bromides.[16][17] The use of a carbonate or phosphate base is crucial for the transmetalation step of the catalytic cycle.[7] A mixed solvent system like dioxane/water facilitates the dissolution of both the organic substrate and the inorganic base.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (2 mol%) and a phosphine ligand such as XPhos (4-6 mol%), or a pre-formed catalyst like XPhos Pd G2 (2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The reaction concentration is usually between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture with stirring. A typical starting temperature is 80-100 °C. Monitor the reaction progress by TLC or LC-MS. For the predicted C4-selective reaction, careful monitoring can help maximize the yield of the mono-coupled product and minimize di-substitution.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-3-bromo-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the regioselective C-N bond formation.

Rationale: The Buchwald-Hartwig amination requires a palladium catalyst and a specialized ligand to facilitate the coupling of an amine with an aryl halide.[5][18] Sterically hindered biarylphosphine ligands are often employed.[19] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., BINAP or a Buchwald ligand like RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash column chromatography to yield the target 4-amino-3-bromo-1H-pyrazolo[4,3-c]pyridine.

Conclusion

While direct experimental data for the functionalization of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine remains to be broadly published, a robust comparative analysis can be constructed based on established principles of heterocyclic reactivity. The electronic activation provided by the pyridine ring nitrogen strongly suggests that the C4 position will be the primary site of reaction for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This predicted high regioselectivity is a significant advantage over more symmetric isomers like 2,6- and 3,5-dibromopyridine, where selective mono-functionalization can be challenging. This inherent reactivity profile makes 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyrazolopyridine derivatives, enabling the systematic exploration of chemical space in drug discovery programs. Researchers and scientists are encouraged to use the theoretical framework and comparative data presented in this guide as a starting point for the development of novel synthetic routes targeting this promising heterocyclic scaffold.

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Biological activity of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine vs. other pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activities of substituted pyrazolo[4,3-c]pyridines, with a focus on how different functional groups on the core structure influence their potency and selectivity, particularly as kinase inhibitors. While specific data for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is not extensively available in public literature, we will use it as a foundational scaffold to explore the structure-activity relationships (SAR) of this important class of molecules.

The Pyrazolo[4,3-c]pyridine Core: A Versatile Scaffold

Pyrazolo[4,3-c]pyridines are bioisosteres of purines and have demonstrated a remarkable range of biological effects, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1] Their ability to act as "hinge-binding" motifs allows them to effectively target the ATP-binding pocket of various kinases, making them attractive candidates for the development of targeted therapies.[2]

Structure-Activity Relationship (SAR) Analysis: The Impact of Substitution

The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Let's explore how modifications at key positions can modulate their activity, primarily focusing on their role as kinase inhibitors.

Kinase Inhibition: A Primary Target

Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Src family kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[3][4]

A study on pyrazolo[3,4-d]pyrimidines, a closely related isomer, revealed that substitutions at the N1 and C3 positions were critical for potent Src kinase inhibition.[5] This highlights the importance of exploring diverse chemical functionalities at these positions to optimize potency and selectivity. For instance, the introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was found to be optimal for generating highly selective Src family kinase inhibitors.[5]

In another example, a hybridization strategy combining elements of known CDK8/19 inhibitors led to the development of a potent pyrazolopyridine-based inhibitor.[2] This work underscored the significance of the hinge-binding moiety, where a pyrazolopyridine with a chlorine at the C-3 position demonstrated significant potency.[2]

The following table summarizes the activity of selected substituted pyrazolopyridines and related pyrazolopyrimidines against various kinases, illustrating the impact of different substituents.

Compound ScaffoldSubstituentsTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineVaried anilino substitutionsSrcKi values reported[6]
Pyrazolo[3,4-d]pyrimidineVaried substitutionsCDK2/cyclin A257 - 3646[3]
PyrazolopyridineAzaindole hinge binderCDK82[2]
PyrazolopyridineImidazopyridine hinge binderCDK810[2]
PyrazolopyridineThienopyridine hinge binderCDK8206[2]
Pyrazolo[3,4-b]pyridineNaphthyl and thienyl moietiesCDK2/cyclin A2240 - 3520[7]

Visualizing the Drug Discovery Workflow

The process of identifying and optimizing lead compounds like substituted pyrazolopyridines typically follows a structured workflow, from initial screening to in-depth characterization.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Identification Hit Identification Primary Screening->Hit Identification Data Analysis SAR Studies SAR Studies Hit Identification->SAR Studies Iterative Design Lead Optimization Lead Optimization SAR Studies->Lead Optimization Chemical Synthesis In vitro Assays In vitro Assays Lead Optimization->In vitro Assays Potency & Selectivity In vivo Models In vivo Models In vitro Assays->In vivo Models Efficacy Testing Toxicity Studies Toxicity Studies In vivo Models->Toxicity Studies Candidate Selection Candidate Selection Toxicity Studies->Candidate Selection

Caption: A typical drug discovery workflow for kinase inhibitors.

Experimental Protocols

To quantitatively assess and compare the biological activity of pyrazolopyridine derivatives, standardized assays are crucial. Below are detailed protocols for a common biochemical kinase assay and a cell-based viability assay.

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.[8]

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer.[8] When the tracer is bound to the kinase, FRET occurs. Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.[8]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., substituted pyrazolopyridines) in an appropriate buffer (e.g., 1X Kinase Buffer A).[8]

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase/antibody mixture in Kinase Buffer A.[8]

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.[8]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted test compound to the assay wells.[8]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[8]

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[8]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[8]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cellular Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis: Subtract the background absorbance from the readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

G cluster_kinase Biochemical Assay: Kinase Inhibition cluster_cell Cellular Assay: Viability (MTT) k_start Kinase + Ab + Tracer k_add Add Pyrazolopyridine Inhibitor k_start->k_add k_compete Competition for ATP-Binding Site k_add->k_compete k_fret FRET Signal Measurement k_compete->k_fret k_ic50 IC50 Determination k_fret->k_ic50 c_start Plate Cancer Cells c_add Add Pyrazolopyridine Inhibitor c_start->c_add c_incubate Incubate (e.g., 72h) c_add->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_formazan Formazan Formation (Purple) c_mtt->c_formazan c_read Measure Absorbance c_formazan->c_read c_ic50 IC50 Determination c_read->c_ic50

Caption: Workflow for biochemical and cellular assays.

Future Directions

The development of novel pyrazolo[4,3-c]pyridine derivatives continues to be a promising area of research. Future efforts will likely focus on:

  • Improving Selectivity: Designing compounds that target specific kinases with high selectivity to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against drug-resistant mutants of target kinases.

  • Exploring New Targets: Investigating the potential of pyrazolo[4,3-c]pyridines to modulate other important biological targets beyond kinases, such as protein-protein interactions.[11][12]

By leveraging a deep understanding of structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • González-López, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7838-7856. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11213-11234. [Link]

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  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.
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  • El-Naggar, A. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(57), 36136-36151. [Link]

  • Hatcher, J. M., et al. (2018). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. [Link]

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  • El-Adasy, A. A., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(21), 5062. [Link]

  • Sławiński, J., et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Acta Poloniae Pharmaceutica, 60(6), 469-476.
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  • Lisurek, M., et al. (2015). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 6(11), 1144-1149. [Link]

  • Rawson, T. E., et al. (2021). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 64(17), 12795-12813. [Link]

  • Radi, M., et al. (2016). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 21(7), 931. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Sławińska, A., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]

  • BioWorld Science. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

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A Comparative Guide to the Kinase Selectivity Profile of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The pyrazolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core.[1] This guide provides a forward-looking, in-depth technical analysis of the potential kinase selectivity profile of a specific, yet underexplored, class of these compounds: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine analogs .

Due to the nascent stage of research into this particular scaffold, this guide will adopt a predictive and comparative approach. By integrating established principles of kinase inhibition, structure-activity relationship (SAR) data from related pyrazolopyridine analogs, and the critical role of halogen bonding in kinase-inhibitor interactions, we will construct a hypothetical kinase selectivity profile. This analysis aims to illuminate the potential of this scaffold and provide a robust framework for future experimental validation.

The Pyrazolo[4,3-c]pyridine Scaffold: A Promising but Underexplored Kinase Inhibitor Core

The pyrazolopyridine core is a bioisostere of adenine, the purine base of ATP, allowing it to effectively bind to the hinge region of the kinase ATP-binding site.[2] While isomers such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine have been extensively investigated as kinase inhibitors, the pyrazolo[4,3-c]pyridine scaffold remains a relatively untapped resource.[2][3][4] Its unique arrangement of nitrogen atoms offers a distinct hydrogen bonding pattern and vector space for substituent decoration, suggesting the potential for novel selectivity profiles.

A review of the literature indicates that pyrazolo[4,3-c]heterocyclic derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, underscoring the pharmacological potential of this core structure.[4]

The Influence of Bromine Substitution on Kinase Selectivity: A Double-Edged Sword

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. Bromine can participate in halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on the protein, such as a backbone carbonyl in the hinge region.[5][6] These interactions can significantly enhance binding affinity and contribute to selectivity.

However, the effect of bromination is highly context-dependent. For instance, in a series of pyrazolo[3,4-g]isoquinolines, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibition of Haspin kinase.[5] This highlights that the position and electronic environment of the bromine atom are critical determinants of its effect on kinase inhibition.

For the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine scaffold, the two bromine atoms offer intriguing possibilities:

  • Potential for Enhanced Affinity: The bromine at the 3-position could engage in a halogen bond with the kinase hinge region, complementing the hydrogen bonding from the pyrazole moiety.

  • Modulation of Selectivity: The bromine at the 4-position, projecting into the solvent-exposed region or a hydrophobic pocket, could be leveraged to either enhance selectivity for a particular kinase or be replaced with other functional groups to fine-tune the selectivity profile.

A Predictive Kinase Selectivity Profile and Comparative Analysis

Given the absence of direct experimental data, we propose a hypothetical kinase selectivity profile for a representative 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine analog. This prediction is based on the known targets of related pyrazolopyridine scaffolds and the anticipated influence of the dibromo substitution pattern.

Table 1: Predicted Kinase Selectivity Profile of a Representative 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Analog

Kinase Target FamilyPredicted ActivityRationale
CDKs (Cyclin-Dependent Kinases) Moderate to HighThe pyrazolopyridine scaffold is a known inhibitor of CDKs such as CDK2.[3] The dibromo substitution may enhance affinity through halogen bonding.
GSK-3 (Glycogen Synthase Kinase 3) ModeratePyrazolo[3,4-b]pyridine derivatives are known GSK-3 inhibitors.[3] The pyrazolo[4,3-c]pyridine core may retain this activity.
Haspin, CLK1, DYRK1A Low to ModerateWhile some pyrazolopyridine analogs inhibit these kinases, the presence of bromine, as seen in a pyrazolo[3,4-g]isoquinoline analog, could be detrimental to activity against Haspin.[5]
SRC Family Kinases ModeratePyrazolopyrimidines, a related scaffold, are potent SRC inhibitors.[7] The pyrazolo[4,3-c]pyridine core could exhibit similar activity.
Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) LowHigh selectivity against RTKs would be a desirable feature. The compact nature of the unsubstituted scaffold may not favor binding to the larger active sites of many RTKs.

Experimental Workflow for Determining the Kinase Selectivity Profile

To validate the predicted selectivity profile, a systematic experimental approach is required. The following workflow outlines the key steps for characterizing the kinase inhibitory activity of novel 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Kinase Screening cluster_validation Cellular Validation cluster_selectivity Selectivity Profiling synthesis Synthesis of 3,4-Dibromo-1H- pyrazolo[4,3-c]pyridine Analogs primary_screen Primary Kinase Screen (e.g., KINOMEscan® at 1 µM) synthesis->primary_screen Test Compounds dose_response Dose-Response Assays (IC50 Determination for Hits) primary_screen->dose_response Active Compounds cell_potency Cellular Potency Assays (e.g., CellTiter-Glo®) dose_response->cell_potency Potent Inhibitors selectivity_panel Broad Kinase Selectivity Panel (e.g., scanMAX®) dose_response->selectivity_panel Characterize Selectivity target_engagement Target Engagement Assays (e.g., Western Blot for phospho-protein levels) cell_potency->target_engagement Cell-Active Compounds

Caption: Proposed SAR exploration for the scaffold.

  • C3-Position: The bromine at this position is predicted to be crucial for hinge binding. Replacing it with other halogens (Cl, I) or hydrogen bond donors could modulate potency and selectivity.

  • C4-Position: This position is likely solvent-exposed. Substitution of the bromine with various functional groups (e.g., amines, morpholines, piperazines) could be used to improve solubility, cellular permeability, and fine-tune the selectivity profile by interacting with regions outside the primary ATP-binding pocket.

  • Pyridine Ring: The remaining positions on the pyridine ring (C6 and C7) are key points for introducing substituents that can occupy adjacent hydrophobic pockets and further enhance selectivity.

Conclusion

While the kinase selectivity profile of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine analogs remains to be experimentally determined, this guide provides a comprehensive, data-driven framework for anticipating their potential as a novel class of kinase inhibitors. The unique substitution pattern of this scaffold, combined with the known importance of the pyrazolopyridine core and the nuanced role of halogen bonding, suggests a promising avenue for the discovery of new targeted therapies. The experimental workflows and proposed SAR strategies outlined herein offer a clear path forward for researchers to unlock the full potential of this intriguing molecular architecture.

References

  • Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348. [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Bare, G., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2447. [Link]

  • Bare, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1116-1130. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 273-281. [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Amorim, R., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5469-5489. [Link]

  • El-Sayed, N. N. E., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(2), 232. [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3121. [Link]

  • Frelek, J., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 25(18), 4239. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Manzoni, L., et al. (2011). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. Current Medicinal Chemistry, 18(28), 4346-4357. [Link]

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A Comparative Guide to the Synthetic Validation of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to purines, which allows for its interaction with a wide array of biological targets, including protein kinases. The introduction of bromine atoms to this core structure can significantly enhance binding affinities and modulate pharmacokinetic properties, making 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine a valuable building block in the development of novel therapeutics. This guide provides a comparative analysis of a plausible synthetic route to this target compound, alongside a viable alternative, supported by mechanistic insights and experimental considerations.

Introduction to the Significance of Pyrazolo[4,3-c]pyridines

Pyrazolopyridines, including the [4,3-c] isomer, are of significant interest in drug discovery due to their diverse biological activities. They have been investigated as inhibitors of various kinases, antiviral agents, and for their potential in treating inflammatory diseases. The strategic placement of halogen substituents, such as bromine, can lead to compounds with improved potency and selectivity for their intended biological targets.

Primary Synthetic Route: Synthesis of the Core Followed by Dibromination

A logical and common approach to substituted heterocyclic compounds is the initial construction of the parent ring system, followed by functionalization. In this proposed route, we will first synthesize the 1H-pyrazolo[4,3-c]pyridine core and then introduce the two bromine atoms.

Workflow for the Primary Synthetic Route

A Starting Material: 3-Amino-4-methylpyridine B Step 1: Diazotization and Cyclization A->B NaNO2, HBr C Intermediate: 1H-Pyrazolo[4,3-c]pyridine B->C Intramolecular cyclization D Step 2: Dibromination C->D N-Bromosuccinimide (NBS) E Final Product: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine D->E

Caption: Proposed primary synthetic workflow.

Detailed Experimental Protocol: Primary Route

Step 1: Synthesis of 1H-Pyrazolo[4,3-c]pyridine

This step is based on a well-established method for forming a pyrazole ring from an aminopyridine derivative.

  • Materials: 3-Amino-4-methylpyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 3-Amino-4-methylpyridine (1.0 eq) in 48% HBr at 0 °C, a solution of NaNO₂ (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The mixture is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • The aqueous layer is extracted with DCM (3 x 50 mL).

    • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1H-Pyrazolo[4,3-c]pyridine.

Causality Behind Experimental Choices: The diazotization of the amino group on the pyridine ring creates a reactive diazonium salt. The adjacent methyl group can then be deprotonated, and the resulting carbanion can attack the diazonium group, leading to intramolecular cyclization and the formation of the pyrazole ring. The use of HBr provides both the acidic medium for diazotization and a source of bromide ions.

Step 2: Dibromination of 1H-Pyrazolo[4,3-c]pyridine

  • Materials: 1H-Pyrazolo[4,3-c]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 1H-Pyrazolo[4,3-c]pyridine (1.0 eq) in MeCN, NBS (2.2 eq) is added portion-wise at room temperature.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by recrystallization or column chromatography to yield 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Causality Behind Experimental Choices: The pyrazole and pyridine rings are electron-rich and susceptible to electrophilic substitution. NBS is a convenient and selective brominating agent. The use of a slight excess of NBS ensures the dibromination of the pyrazolo[4,3-c]pyridine core at the electron-rich 3 and 4 positions.

Alternative Synthetic Route: Building the Pyrazole Ring on a Brominated Pyridine

This alternative approach involves the synthesis of a suitably functionalized and brominated pyridine precursor, followed by the cyclization to form the pyrazole ring.

Workflow for the Alternative Synthetic Route

A Starting Material: 2,3-Dibromo-4-methylpyridine B Step 1: Oxidation A->B KMnO4 C Intermediate: 2,3-Dibromo-4-pyridinecarboxylic acid B->C D Step 2: Esterification C->D SOCl2, MeOH E Intermediate: Methyl 2,3-Dibromo-4-pyridinecarboxylate D->E F Step 3: Reaction with Hydrazine E->F Hydrazine hydrate G Final Product: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine F->G

Caption: Proposed alternative synthetic workflow.

Detailed Experimental Protocol: Alternative Route

Step 1 & 2: Synthesis of Methyl 2,3-Dibromo-4-pyridinecarboxylate

  • Materials: 2,3-Dibromo-4-methylpyridine, Potassium permanganate (KMnO₄), Thionyl chloride (SOCl₂), Methanol (MeOH).

  • Procedure:

    • 2,3-Dibromo-4-methylpyridine is oxidized with KMnO₄ in a suitable solvent to yield 2,3-Dibromo-4-pyridinecarboxylic acid.

    • The resulting carboxylic acid is then treated with SOCl₂ to form the acyl chloride, which is subsequently reacted with methanol to give the methyl ester.

Step 3: Cyclization with Hydrazine

  • Materials: Methyl 2,3-Dibromo-4-pyridinecarboxylate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • A solution of Methyl 2,3-Dibromo-4-pyridinecarboxylate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 6-8 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is triturated with water, and the resulting solid is collected by filtration.

    • The crude product is purified by recrystallization to afford 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.

Causality Behind Experimental Choices: This route relies on the construction of the pyrazole ring from a pyridine derivative that already contains the desired bromine substituents. The reaction of the ester with hydrazine hydrate is a classic method for the formation of a pyrazolone ring, which in this case would tautomerize to the more stable pyrazole form.

Comparative Analysis of the Synthetic Routes

ParameterPrimary Route (Dibromination)Alternative Route (Cyclization of Brominated Pyridine)
Overall Yield Potentially lower due to multiple steps and potential for side products in bromination.May offer a higher overall yield if the starting brominated pyridine is readily available.
Regioselectivity Bromination may yield a mixture of isomers, requiring careful purification.The regiochemistry is controlled by the starting material, leading to a single product.
Starting Material Availability 3-Amino-4-methylpyridine is commercially available.2,3-Dibromo-4-methylpyridine may be less readily available or require synthesis.
Reaction Conditions Generally mild conditions for both steps.Oxidation step may require harsh conditions.
Purification May require extensive chromatographic purification to separate isomers.Purification may be simpler, potentially involving recrystallization.
Scalability Potentially more challenging to scale up due to purification issues.Potentially more scalable if the starting material is accessible.

Conclusion

Both synthetic routes present viable pathways to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. The choice of route will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The primary route, involving the dibromination of the pre-formed pyrazolo[4,3-c]pyridine core, offers a more direct approach but may present challenges in controlling regioselectivity and purification. The alternative route, while potentially longer, offers better control over the final product's regiochemistry. For laboratory-scale synthesis and exploratory chemistry, the primary route may be more convenient. For larger-scale production where purity and yield are paramount, the alternative route, despite its potential for more steps, could be the more robust option. Further optimization of reaction conditions for either route would be necessary to maximize yield and purity for any specific application.

References

  • Synthesis of Pyrazolo[4,3-c]pyridines: While a direct protocol for the parent compound is not readily available in the cited literature, general methods for the synthesis of substituted pyrazolo[4,3-c]pyridines can be found in various chemical synthesis journals and databases. The principles of diazotization and cyclization are fundamental in heterocyclic chemistry.
  • Bromination of Heterocycles: The use of N-Bromosuccinimide (NBS)
  • Pyrazolopyridine Chemistry: For an overview of the synthesis and applications of pyrazolopyridines, refer to reviews in journals such as the Journal of Medicinal Chemistry and Tetrahedron Letters.
  • Patent Literature: Patents often contain detailed experimental procedures for the synthesis of novel compounds and their intermediates. A search of patent databases such as Google Patents or the USPTO database for "pyrazolo[4,3-c]pyridine" may yield relevant synthetic methods. A relevant patent for a related compound is CN102911174A, which describes the synthesis of a bromo-substituted 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester.[1]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine stands as a significant building block. However, its potent bioactivity necessitates a robust understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.

Immediate Safety Profile

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is classified as Acutely Toxic, Oral (Category 3) , signified by the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[1][2] The primary hazard statement is H301: Toxic if swallowed.[2] While specific toxicological data for skin/eye irritation and inhalation for this compound are not extensively available, the presence of a brominated pyridine structure suggests a potential for irritation and toxicity through these routes as well.[3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Hazard Identification and GHS Classification

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3☠️DangerH301: Toxic if swallowed
Skin Corrosion/IrritationAssumed Potential⚠️WarningCauses skin irritation
Serious Eye Damage/IrritationAssumed Potential⚠️WarningCauses serious eye irritation
Acute Toxicity, InhalationAssumed Potential⚠️WarningMay cause respiratory irritation

Note: Skin, eye, and inhalation hazards are inferred from the structural class of the compound and general data on halogenated pyridines.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale and Best Practices
Hands Double gloving with nitrile or neoprene gloves.The outer glove provides primary protection, while the inner glove offers a secondary barrier in case of a breach. Nitrile and neoprene offer good resistance to a range of chemicals.[4][6][7] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
Eyes/Face Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and fine particles. A face shield offers an additional layer of protection for the entire face.
Body A buttoned, long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from contamination. Ensure it is fully fastened for maximum protection.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] A respirator provides an additional layer of protection, especially during weighing and transfer operations where aerosolization is possible.
Donning and Doffing PPE: A Step-by-Step Protocol

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Laboratory Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Laboratory Coat: Unbutton the lab coat and roll it down from the shoulders, turning it inside out to contain any contaminants.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Respirator: If worn, remove it last in a clean area and perform necessary cleaning and storage procedures.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Lab Coat Don2->Don3 Don4 Respirator (if needed) Don3->Don4 Don5 Goggles & Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5 Doff6 Respirator (if worn) Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring experimental integrity.

Designated Area

All work with 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine must be conducted in a designated area, such as a certified chemical fume hood.[8][9][10] This area should be clearly marked with warning signs indicating the presence of a highly toxic substance. Access to this area should be restricted to trained personnel.

Engineering Controls

A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. The face velocity of the fume hood should be regularly checked and maintained at an optimal level (typically 80-120 feet per minute).

Storage

Store 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.

Spill Management

In the event of a spill, a calm and methodical response is crucial.

Minor Spill (inside a fume hood):

  • Alert colleagues in the immediate vicinity.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate the laboratory immediately and alert others.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan: Responsible Waste Management

All waste containing 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine must be treated as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.

Waste Segregation

As a brominated organic compound, all waste must be segregated into the halogenated organic waste stream.[11][12][13][14] Do not mix with non-halogenated waste.

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container for halogenated organics.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, sealed, and labeled container for halogenated organic liquid waste.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, in strict accordance with local, state, and federal regulations.

Disposal_Decision_Tree Start Waste Generated Containing 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled, sealed container for 'Solid Halogenated Organic Waste' IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled, sealed container for 'Liquid Halogenated Organic Waste' IsSolid->LiquidWaste Liquid ContactEHS Contact Environmental Health & Safety (EHS) for pickup and disposal. SolidWaste->ContactEHS LiquidWaste->ContactEHS

Caption: Waste Disposal Decision Tree.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the health and safety of yourself and your colleagues.

References

  • Amerigo Scientific. 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Auckland Microfab. Cleanroom Waste Disposal Protocol. [Link]

  • University of Washington Environmental Health & Safety. Hazardous Waste Segregation. [Link]

  • The Glove Guru. Glove Chemical Resistant Chart. [Link]

  • University of California, Berkeley Environmental Health & Safety. OSHA Glove Selection Chart. [Link]

  • Washington State University. Standard Operating Procedures for Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

  • National Toxicology Program. Toxicology and Carcinogenesis Studies of Pyridine. [Link]

  • Health Council of the Netherlands. Pyridine; Evaluation of the carcinogenicity and genotoxicity. [Link]

  • PubMed Central. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. [Link]

  • ECETOC. Skin Irritation and Corrosion: Reference Chemicals Data Bank. [Link]

  • PubMed. Skin irritation: Reference chemicals data bank. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • National Center for Biotechnology Information. Pharmacology of pyrazolopyridines. [Link]

  • National Center for Biotechnology Information. Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. [Link]

  • National Center for Biotechnology Information. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. [Link]

  • National Center for Biotechnology Information. Toxicology of Halogenated Hydrocarbons: Health and Ecological Effects. [Link]

  • Daikin Chemicals. Acute Eye Irritation/Corrosion in Rabbit. [Link]

  • U.S. Environmental Protection Agency. New Chemicals Program Decision Framework for Hazard Identification of Eye Irritation and Corrosion. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.